molecular formula C26H36N2O4 B1507013 Desisopropyl ethyl verapamil CAS No. 67018-83-1

Desisopropyl ethyl verapamil

Numéro de catalogue: B1507013
Numéro CAS: 67018-83-1
Poids moléculaire: 440.6 g/mol
Clé InChI: DJESQVUROIXZIM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Desisopropyl ethyl verapamil is a chemical analogue of the classic calcium channel blocker verapamil, designed for research applications . Verapamil is a phenylalkylamine calcium channel blocker that primarily inhibits L-type calcium channels, which are critical for cardiac and vascular smooth muscle contraction . This desisopropyl ethyl analogue, along with other structurally modified verapamil compounds, is utilized in pharmacological research to study structure-activity relationships and to gain information on the active conformations of the parent drug . By restricting molecular flexibility, such analogues help researchers investigate the specific mechanisms underlying calcium channel blockade . The primary research value of this compound lies in its application for investigating calcium-dependent processes, exploring drug efflux mechanisms, and studying cardiovascular pharmacology. Researchers employ verapamil and its analogues in cell biology as inhibitors of ATP-binding cassette (ABC) transporter proteins, such as P-glycoprotein, to overcome multidrug resistance in cancer cell studies . This product is intended for research use only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-ethylpentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N2O4/c1-7-26(19-27,21-10-12-23(30-4)25(18-21)32-6)14-8-15-28(2)16-13-20-9-11-22(29-3)24(17-20)31-5/h9-12,17-18H,7-8,13-16H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJESQVUROIXZIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67018-83-1
Record name D-525
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067018831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2RS)-2-(3,4-DIMETHOXYPHENYL)-5-((2-(3,4-DIMETHOXYPHENYL)ETHYL)(METHYL)AMINO)-2-ETHYLPENTANENITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VYK4J9OWU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Foundational & Exploratory

Unraveling the Enigmatic Mechanism of Action of Desisopropyl Ethyl Verapamil: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Preamble: Deconstructing a Metabolic Enigma

Verapamil, a cornerstone of cardiovascular therapy, undergoes extensive hepatic metabolism, yielding a complex array of derivatives with distinct pharmacological profiles. Among these, the N-dealkylated metabolite, formally known as D-617 and colloquially referred to as desisopropyl ethyl verapamil, presents a fascinating case study in the divergence of metabolite function from the parent compound. While verapamil is a potent L-type calcium channel blocker and a P-glycoprotein (P-gp) inhibitor, emerging evidence compels us to hypothesize a starkly different mechanism of action for D-617. This guide provides a comprehensive exploration of the hypothesized mechanism of action for desisopropyl ethyl verapamil (D-617), supported by detailed experimental protocols to rigorously test this hypothesis. Our central thesis posits that desisopropyl ethyl verapamil (D-617) has negligible L-type calcium channel blocking activity and primarily functions as a substrate for the P-glycoprotein efflux pump. This shift in activity has profound implications for understanding the overall pharmacological and toxicological profile of verapamil.

Section 1: The Divergent Path of a Metabolite: From Calcium Channel Blocker to P-glycoprotein Substrate

Verapamil's therapeutic efficacy is intrinsically linked to its ability to block L-type calcium channels, leading to vasodilation and reduced cardiac workload.[1][2] It is also a known inhibitor of the multidrug resistance transporter P-glycoprotein, a property that has been explored for its potential in overcoming cancer drug resistance.[3] However, the metabolic journey of verapamil through N-dealkylation to form D-617 appears to strip it of its primary therapeutic action while retaining its interaction with P-gp, albeit in a fundamentally different manner.

The Waning of a Calcium Channel Blocker: Evidence for the Inactivity of D-617

Multiple lines of evidence converge to suggest that D-617 lacks the significant L-type calcium channel blocking activity of its parent compound. Electrophysiological studies on isolated rabbit hearts have demonstrated that D-617 has no effect on atrioventricular (AV) nodal parameters, which are highly sensitive to L-type calcium channel blockade.[4] In contrast, verapamil and its other major metabolite, norverapamil, exhibit pronounced AV nodal effects.[4] Furthermore, in vivo studies in anesthetized dogs revealed that D-617 did not contribute to verapamil's electrophysiological actions and, in fact, induced a reduction in cardiac contractility and an increase in coronary resistance, effects contrary to those of a typical calcium channel blocker.[5]

This functional divergence can be attributed to the structural modification during metabolism. The removal of the N-linked aralkyl group significantly alters the molecule's conformation and interaction with the L-type calcium channel's binding site.

A New Role Emerges: D-617 as a P-glycoprotein Substrate

While its calcium channel blocking activity is diminished, D-617's interaction with P-glycoprotein is not only retained but transformed. In stark contrast to verapamil, which acts as an inhibitor of P-gp, studies have shown that D-617 is a substrate for this efflux pump. This means that D-617 is actively transported by P-gp, a mechanism that can have significant implications for its own disposition and for potential drug-drug interactions. This differential activity between verapamil, norverapamil (inhibitors), and D-617 (a substrate) highlights the critical importance of understanding metabolite pharmacology.

This leads to our central hypothesis, visualized in the following diagram:

Desisopropyl_Ethyl_Verapamil_MoA cluster_Verapamil Verapamil cluster_Metabolism Hepatic Metabolism (N-Dealkylation) cluster_DEV Desisopropyl Ethyl Verapamil (D-617) cluster_Targets Molecular Targets Verapamil Verapamil Metabolism CYP3A4, CYP2C8 Verapamil->Metabolism L_type_Ca L-type Calcium Channel Verapamil->L_type_Ca Inhibition P_gp P-glycoprotein (P-gp) Verapamil->P_gp Inhibition DEV Desisopropyl Ethyl Verapamil (D-617) Metabolism->DEV DEV->L_type_Ca Negligible Interaction DEV->P_gp Substrate for Efflux

Figure 1: Hypothesized differential mechanism of action of Verapamil and its metabolite, Desisopropyl Ethyl Verapamil (D-617).

Section 2: Experimental Validation of the Mechanistic Hypothesis

To rigorously test our hypothesis, a two-pronged experimental approach is necessary, focusing on the two key molecular targets: the L-type calcium channel and P-glycoprotein.

Protocol for Assessing L-type Calcium Channel Activity: Whole-Cell Patch-Clamp Electrophysiology

The gold standard for characterizing the interaction of a compound with ion channels is the patch-clamp technique. This protocol outlines the steps to measure the effect of desisopropyl ethyl verapamil (D-617) on L-type calcium currents in isolated cardiomyocytes.

Objective: To determine if D-617 inhibits L-type calcium channel currents.

Materials:

  • Isolated ventricular cardiomyocytes (e.g., from guinea pig or rabbit)

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • External (Tyrode's) solution: 135 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM glucose, 10 mM HEPES; pH adjusted to 7.4 with NaOH.

  • Internal (pipette) solution: 120 mM CsCl, 20 mM TEA-Cl, 5 mM Mg-ATP, 0.1 mM Na-GTP, 10 mM EGTA, 10 mM HEPES; pH adjusted to 7.2 with CsOH.

  • Desisopropyl ethyl verapamil (D-617) stock solution (in DMSO)

  • Verapamil hydrochloride stock solution (positive control)

  • Vehicle control (DMSO)

Procedure:

  • Cell Preparation: Isolate ventricular myocytes using established enzymatic digestion protocols.

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Whole-Cell Configuration:

    • Obtain a giga-ohm seal between the patch pipette and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

  • Voltage-Clamp Protocol:

    • Hold the cell at a holding potential of -80 mV.

    • To inactivate sodium and T-type calcium channels, apply a depolarizing prepulse to -40 mV for 200 ms.

    • Apply a series of depolarizing test pulses (e.g., from -30 mV to +60 mV in 10 mV increments for 300 ms) to elicit L-type calcium currents.

  • Data Acquisition:

    • Record baseline L-type calcium currents in the external solution.

    • Perfuse the cell with the external solution containing the vehicle control (DMSO) and record the currents.

    • Perfuse the cell with increasing concentrations of D-617 (e.g., 0.1, 1, 10, 100 µM) and record the currents at each concentration.

    • As a positive control, perfuse the cell with a known concentration of verapamil (e.g., 1 µM) and record the currents.

  • Data Analysis:

    • Measure the peak inward current at each test potential.

    • Construct current-voltage (I-V) relationships for each condition.

    • Calculate the percentage of inhibition of the peak L-type calcium current by D-617 at each concentration.

    • If inhibition is observed, determine the half-maximal inhibitory concentration (IC₅₀).

Expected Outcome: Based on our hypothesis, D-617 will show minimal to no inhibition of the L-type calcium current, even at high concentrations, while verapamil will exhibit potent, concentration-dependent inhibition.

Patch_Clamp_Workflow A Isolate Cardiomyocytes B Establish Whole-Cell Patch-Clamp A->B C Apply Voltage-Clamp Protocol (Depolarizing Pulses) B->C D Record Baseline L-type Ca2+ Currents C->D E Perfuse with Vehicle Control D->E F Perfuse with D-617 (Increasing Concentrations) E->F G Perfuse with Verapamil (Positive Control) F->G H Analyze Current Inhibition and I-V Curves G->H

Figure 2: Experimental workflow for assessing the effect of D-617 on L-type calcium channels using whole-cell patch-clamp.

Protocol for Assessing P-glycoprotein Interaction: Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colon adenocarcinoma, forms a polarized monolayer that expresses P-gp and is a widely accepted in vitro model for studying intestinal drug transport.[6][7][8]

Objective: To determine if D-617 is a substrate of P-gp.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 12-well plates)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Lucifer yellow (for monolayer integrity testing)

  • Desisopropyl ethyl verapamil (D-617)

  • Digoxin (known P-gp substrate, for validation)

  • Verapamil (known P-gp inhibitor, for validation)

  • LC-MS/MS system for quantification

Procedure:

  • Cell Culture and Differentiation:

    • Seed Caco-2 cells onto Transwell inserts.

    • Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Assessment:

    • Measure the transepithelial electrical resistance (TEER) using a voltmeter. Monolayers with TEER values >250 Ω·cm² are typically used.[9]

    • Perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.

  • Bidirectional Transport Assay:

    • Apical to Basolateral (A-B) Transport:

      • Wash the Caco-2 monolayers with pre-warmed transport buffer.

      • Add the transport buffer containing D-617 to the apical (donor) compartment.

      • Add fresh transport buffer to the basolateral (receiver) compartment.

      • Incubate at 37°C with gentle agitation.

      • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh buffer.

    • Basolateral to Apical (B-A) Transport:

      • Follow the same procedure as above, but add the D-617 solution to the basolateral (donor) compartment and sample from the apical (receiver) compartment.

  • Sample Analysis: Quantify the concentration of D-617 in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following equation:

      • Papp = (dQ/dt) / (A * C₀)

      • Where dQ/dt is the flux rate, A is the surface area of the insert, and C₀ is the initial concentration.

    • Calculate the efflux ratio (ER):

      • ER = Papp (B-A) / Papp (A-B)

Expected Outcome: An efflux ratio significantly greater than 2 for D-617 would indicate that it is actively transported by an efflux pump, supporting the hypothesis that it is a P-gp substrate.[6] To confirm the involvement of P-gp, the experiment can be repeated in the presence of a known P-gp inhibitor like verapamil, which should reduce the efflux ratio of D-617.

Caco2_Workflow A Culture Caco-2 cells on Transwell inserts (21-25 days) B Assess Monolayer Integrity (TEER and Lucifer Yellow) A->B C Perform Bidirectional Transport Assay (A-B and B-A) with D-617 B->C D Quantify D-617 by LC-MS/MS C->D E Calculate Papp and Efflux Ratio (ER) D->E F ER > 2 suggests P-gp substrate E->F

Figure 3: Workflow for the Caco-2 permeability assay to determine if D-617 is a P-glycoprotein substrate.

Section 3: Quantitative Data Summary and Interpretation

The following table summarizes the expected and literature-derived quantitative data that would support our central hypothesis.

CompoundTargetParameterValueInterpretation
VerapamilL-type Ca²⁺ ChannelIC₅₀~1 µMPotent inhibitor
Desisopropyl Ethyl Verapamil (D-617) L-type Ca²⁺ Channel IC₅₀ >100 µM (Hypothesized) Negligible inhibitory activity
VerapamilP-glycoproteinIC₅₀ (for inhibition)~1-5 µMPotent inhibitor
Desisopropyl Ethyl Verapamil (D-617) P-glycoprotein Efflux Ratio >2 (Hypothesized) Substrate for efflux

Conclusion: A Paradigm Shift in Understanding Verapamil's Metabolite Profile

The available evidence strongly supports a paradigm shift in our understanding of desisopropyl ethyl verapamil (D-617). The central hypothesis presented in this guide—that D-617 is not a significant L-type calcium channel blocker but rather a substrate for P-glycoprotein—has significant implications for drug development and clinical pharmacology. This differential activity underscores the necessity of characterizing the pharmacological profiles of major metabolites, as they can contribute to the parent drug's overall efficacy and safety in unexpected ways. The detailed experimental protocols provided herein offer a robust framework for the definitive validation of this hypothesis, paving the way for a more complete and nuanced understanding of verapamil's complex in vivo behavior.

References

  • Neugebauer, G. (1978). Comparative cardiovascular actions of verapamil and its major metabolites in the anaesthetised dog. Cardiovascular Research, 12(4), 247-254.
  • Rinkenberger, R. L., Naccarelli, G. V., & Prystowsky, E. N. (1983). Electrophysiologic effects of verapamil metabolites in the isolated heart. Journal of cardiovascular pharmacology, 5(5), 841-846.
  • BenchChem. (2025). Application Note and Protocol: Utilizing P-gp Modulator 2 in Caco-2 Permeability Assays.
  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Schomerus, M., Spiegelhalder, B., Stieren, B., & Eichelbaum, M. (1976). Physiological disposition of verapamil in man. Cardiovascular research, 10(5), 605–612.
  • Brotzu, G., Linet, O. I., & Schmassmann, A. (1991). Effects of verapamil enantiomers and major metabolites on the cytotoxicity of vincristine and daunomycin in human lymphoma cell lines. European journal of clinical pharmacology, 40(1), 53-59.
  • Evotec. (n.d.). P-gp Inhibition Service. Retrieved from [Link]

  • BMG Labtech. (n.d.). P-glycoprotein (Pgp) inhibition assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

  • Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]

  • JoVE. (2010, May 28). Whole-Cell Recording of Calcium Release-Activated Calcium CRAC Currents in Human T Lymphocytes [Video]. Journal of Visualized Experiments. Retrieved from [Link]

  • Takeda, Y., et al. (2018). Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein.
  • Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells.
  • Wollenberg, A., et al. (2003). Verapamil: metabolism in cultures of primary human coronary arterial endothelial cells. Drug Metabolism and Disposition, 31(7), 856-861.
  • ResearchGate. (2015, November 18). A P-gp vesicular transport inhibition assay - Optimization and validation for drug-drug interaction testing. Retrieved from [Link]

  • Bellamy, W. T. (1996). P-glycoproteins and multidrug resistance. Annual review of pharmacology and toxicology, 36(1), 161-183.
  • Lee, J. S., & Lee, S. H. (2000). Cellular electrophysiology of amlodipine: probing the cardiac L-type calcium channel. Naunyn-Schmiedeberg's archives of pharmacology, 361(4), 445-452.
  • Sun, L., & Kass, R. S. (2002). Control of L-type calcium current during the action potential of guinea-pig ventricular myocytes. The Journal of physiology, 541(Pt 2), 365–380.
  • ResearchGate. (2024, May 14). An experimental investigation of rundown of the L-type calcium current. Retrieved from [Link]

  • PubMed. (n.d.). Plasma levels and myocardial content of verapamil, norverapamil and two N-dealkyl-metabolites in man. Retrieved from [Link]

  • PubMed. (n.d.). Influence of metabolites on protein binding of verapamil enantiomers. Retrieved from [Link]

  • PubMed. (n.d.). Simultaneous quantitation of verapamil, norverapamil, and n-dealkylated metabolites in human plasma following oral administration. Retrieved from [Link]

  • PubMed. (n.d.). Electrophysiologic effects of verapamil metabolites in the isolated heart. Retrieved from [Link]

  • PubMed. (n.d.). Comparative cardiovascular actions of verapamil and its major metabolites in the anaesthetised dog. Retrieved from [Link]

  • ClinPGx. (n.d.). verapamil D-617. Retrieved from [Link]

  • PubMed. (n.d.). L-Type Ca2+ Channel Blockers Attenuate Electrical Changes and Ca2+ Rise Induced by Oxygen/Glucose Deprivation in Cortical Neurons. Retrieved from [Link]

  • PubMed. (n.d.). Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels. Retrieved from [Link]

  • Wikipedia. (n.d.). Verapamil. Retrieved from [Link]

  • MDPI. (2025, August 4). Mechanotransduction-Driven Modulation of L-Type Calcium Channels: Roles of Nitric Oxide, S-Nitrosylation, and cGMP in Rat Ventricular Cardiomyocytes. Retrieved from [Link]

  • PubChem. (n.d.). Verapamil. Retrieved from [Link]

  • YouTube. (2025, June 6). Cav1.2, Cardiac Contraction, and Calcium Channel Blockers. Retrieved from [Link]

Sources

Topic: Desisopropyl Ethyl Verapamil: A Comprehensive Guide to Solubility and Stability Studies

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Development Professionals

Foreword

In the landscape of pharmaceutical development, the rigorous characterization of any active pharmaceutical ingredient (API) and its related substances is paramount. Verapamil, a cornerstone calcium channel blocker, undergoes extensive metabolism, leading to various derivatives and potential impurities.[1] "Desisopropyl ethyl verapamil," a putative related substance, requires a thorough investigation of its fundamental physicochemical properties to ensure the safety, efficacy, and quality of the final drug product. This guide provides a holistic framework for conducting comprehensive solubility and stability studies for this compound, grounded in regulatory expectations and sound scientific principles. We will move beyond mere procedural lists to explore the causality behind experimental design, empowering researchers to generate robust and defensible data packages.

Introduction to Desisopropyl Ethyl Verapamil

Desisopropyl ethyl verapamil is structurally related to verapamil, a widely used medication for cardiovascular conditions.[2][3] As a potential impurity or metabolite, its presence in the verapamil drug substance or product must be controlled. Understanding its solubility is critical as it directly influences bioavailability and the design of appropriate formulations.[] Stability characterization is equally crucial; it determines how the molecule withstands environmental factors like heat, light, and pH, which is essential for defining storage conditions, re-test periods, and shelf-life.[5] This guide delineates the necessary studies to build a comprehensive physicochemical profile of desisopropyl ethyl verapamil.

Physicochemical Properties
  • Molecular Formula: C₂₇H₃₈N₂O₄

  • Molecular Weight: 454.60 g/mol [6]

  • Chemical Structure: (Assumed to be an isomer of Verapamil, where the isopropyl group is modified or relocated)

Strategic Workflow for Characterization

The overall approach involves a systematic evaluation, beginning with fundamental solubility assessments and progressing to rigorous stability trials under various stress conditions. This workflow ensures that each stage informs the next, creating an efficient and comprehensive characterization process.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Solubility Profiling cluster_2 Phase 3: Stability Evaluation cluster_3 Phase 4: Data Synthesis & Reporting A Obtain Reference Standard of Desisopropyl Ethyl Verapamil B Develop & Validate Stability-Indicating Analytical Method (HPLC) A->B C Determine Equilibrium Solubility in Buffers (pH 1.2, 4.5, 6.8) B->C D Assess Solubility in Relevant Organic Solvents & Biorelevant Media C->D E Conduct Forced Degradation Studies D->E F Identify & Characterize Major Degradants E->F G Initiate Long-Term & Accelerated Stability Studies (ICH Conditions) F->G H Compile Data & Establish Solubility/Stability Profile G->H I Define Storage Conditions & Re-test Period H->I

Caption: Overall workflow for solubility and stability characterization.

Solubility Determination: Beyond a Single Number

Solubility dictates the rate and extent of drug absorption and is a critical parameter in pre-formulation.[][7] A comprehensive profile, rather than a single data point, is required. The equilibrium shake-flask method is the gold standard for this determination.[8]

Experimental Protocol: pH-Dependent Equilibrium Solubility

Rationale: The pH of the gastrointestinal tract varies significantly. Assessing solubility at different pH values is essential to predict in vivo dissolution. The chosen pH values (1.2, 4.5, and 6.8) represent the stomach and different regions of the small intestine, aligning with Biopharmaceutics Classification System (BCS) guidelines.

Methodology:

  • Preparation: Prepare buffers at pH 1.2 (0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).

  • Addition of Compound: Add an excess amount of desisopropyl ethyl verapamil to a known volume of each buffer in separate, sealed vials. The goal is to achieve a saturated solution with visible solid material remaining.

  • Equilibration: Agitate the vials at a constant, controlled temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection: After equilibration, allow the vials to stand, letting the excess solid settle. Carefully withdraw an aliquot from the supernatant.

  • Filtration: Immediately filter the aliquot through a suitable, non-adsorptive filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

  • Dilution & Analysis: Dilute the clear filtrate with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the validated HPLC method.

  • Quantification: Analyze the diluted sample using the validated HPLC method to determine the concentration. The experiment should be performed in triplicate for statistical validity.

Data Presentation and Interpretation

The results should be summarized in a clear, tabular format.

Solvent/Medium pH Temperature (°C) Mean Solubility (mg/mL) ± SD
0.1 N HCl1.237(Experimental Data)
Acetate Buffer4.537(Experimental Data)
Phosphate Buffer6.837(Experimental Data)
Purified Water~7.037(Experimental Data)
MethanolN/A25(Experimental Data)
AcetonitrileN/A25(Experimental Data)

Interpretation: The pH-solubility profile will indicate whether the compound is a weak acid, a weak base, or neutral. For a basic compound like verapamil, higher solubility is expected at lower pH values. This data is foundational for formulation design, such as selecting excipients or determining if solubility-enhancing technologies are needed.[7]

Stability Profiling: A Systematic Approach

Stability testing provides evidence of how the quality of a drug substance changes over time under the influence of environmental factors.[5] It involves both forced degradation and formal stability studies as mandated by ICH guidelines.[9][10]

Forced Degradation (Stress Testing)

Rationale: Forced degradation studies are designed to intentionally degrade the compound under conditions more severe than those used for accelerated stability testing.[11][12] Their primary purposes are to:

  • Identify potential degradation products and establish degradation pathways.[13]

  • Demonstrate the specificity and stability-indicating nature of the analytical method.[14]

  • Understand the intrinsic stability of the molecule.[5]

The goal is to achieve a target degradation of 5-20%. Degradation beyond this level can lead to secondary degradation, complicating the analysis.[13]

G center Desisopropyl Ethyl Verapamil (in Solution & as Solid) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) center->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) center->base neutral Neutral Hydrolysis (Water, 60°C) center->neutral oxidation Oxidation (e.g., 3% H₂O₂, RT) center->oxidation thermal Thermal (Solid) (e.g., 80°C, 75% RH) center->thermal photo Photolytic (Solid/Solution) (ICH Q1B Light Conditions) center->photo outcome Analysis by Stability-Indicating HPLC - Identify Degradation Products - Elucidate Degradation Pathways acid->outcome base->outcome neutral->outcome oxidation->outcome thermal->outcome photo->outcome

Caption: Logical workflow for forced degradation studies.

4.1.1 Protocol: Acid/Base Hydrolysis

  • Dissolve the compound in a small amount of organic co-solvent if necessary, then dilute with 0.1 M HCl (for acid) or 0.1 M NaOH (for base) to a known concentration.

  • Incubate the solution at an elevated temperature (e.g., 60 °C).

  • Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

  • Neutralize the aliquots immediately (base for the acid sample, acid for the base sample) to stop the reaction.

  • Analyze using the stability-indicating HPLC method. Verapamil itself shows susceptibility to base hydrolysis.[15]

4.1.2 Protocol: Oxidative Degradation

  • Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

  • Protect the solution from light to prevent photolytic interference.

  • Monitor the reaction over time by taking aliquots and analyzing via HPLC. Verapamil is known to be sensitive to oxidation.[15][16]

4.1.3 Protocol: Photostability

  • Expose the solid compound and a solution of the compound to a light source that meets ICH Q1B specifications (a combination of visible and UV light).[14]

  • A dark control sample, wrapped in aluminum foil, should be stored under the same temperature and humidity conditions.

  • After the specified exposure period, analyze both the exposed and control samples by HPLC.

4.1.4 Protocol: Thermal Degradation

  • Expose the solid compound to elevated temperature (e.g., 80°C), often with controlled humidity (e.g., 75% RH).

  • Analyze the sample at a predetermined time point and compare it against a control sample stored at refrigerated or room temperature conditions.

Formal Stability Studies (ICH Q1A)

Rationale: These studies are designed to establish a re-test period for a drug substance by evaluating its stability under standardized storage conditions that simulate long-term and accelerated environmental scenarios.[5][17]

Methodology:

  • Batch Selection: Use at least three primary batches of the drug substance.[5]

  • Packaging: Store the substance in a container that simulates the proposed packaging for storage and distribution.

  • Storage Conditions:

    • Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

  • Testing Frequency: Pull samples at specified intervals (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated) and analyze for appearance, assay, degradation products, and other relevant quality attributes.[9]

Data Presentation: Stability Summary

Results from formal stability studies should be presented in a comprehensive table.

Test Parameter Specification Time Point Long-Term (25°C/60%RH) Accelerated (40°C/75%RH)
Batch 1 Batch 1
AppearanceWhite to off-white powder0 MConformsConforms
3 MConformsConforms
6 MConformsConforms
Assay (%)98.0 - 102.00 M99.899.8
3 M99.699.1
6 M99.598.5
Individual Unspecified Impurity (%)NMT 0.100 M<0.05<0.05
3 M0.060.08
6 M0.070.12
Total Impurities (%)NMT 0.50 M0.150.15
3 M0.180.25
6 M0.200.45

(Note: Data shown is illustrative)

The Cornerstone: Stability-Indicating Analytical Method

A robust analytical method is the foundation of any solubility or stability study. A stability-indicating method is one that can accurately quantify the drug substance in the presence of its impurities, excipients, and degradation products.[12] Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and suitable technique.[15][18]

Protocol: HPLC Method Development & Validation
  • Column Selection: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a standard starting point for molecules like verapamil.

  • Mobile Phase Optimization: Develop a gradient elution method to ensure separation of the main peak from all potential impurities and degradants. A typical mobile phase might consist of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic modifier (e.g., acetonitrile or methanol).[19]

  • Wavelength Selection: Determine the optimal UV detection wavelength from the UV spectrum of the analyte, typically the λmax.

  • Forced Degradation Sample Analysis: Inject samples from the forced degradation studies to challenge the method. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main analyte peak and from each other.

  • Method Validation (ICH Q2(R1)): Once developed, the method must be fully validated for:

    • Specificity: Proved during the forced degradation analysis.

    • Linearity & Range: Demonstrates a direct proportional relationship between concentration and detector response.

    • Accuracy: Closeness of test results to the true value.

    • Precision: (Repeatability, Intermediate Precision, and Reproducibility).

    • Detection Limit (DL) & Quantitation Limit (QL).

    • Robustness: Ability to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The systematic study of solubility and stability is a non-negotiable component of pharmaceutical development. For a verapamil-related substance such as desisopropyl ethyl verapamil, this process is critical for risk assessment, formulation development, and regulatory compliance. By employing the robust protocols outlined in this guide—from pH-dependent solubility profiling to ICH-compliant stability programs—and underpinning them with a fully validated, stability-indicating analytical method, researchers can build a comprehensive data package. This not only satisfies regulatory requirements but also provides a deep, mechanistic understanding of the molecule, ultimately ensuring the quality and safety of the final medicinal product.

References

  • PubChem. (n.d.). Verapamil. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Verapamil. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Testing in Pharma. Retrieved from [Link]

  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Retrieved from [Link]

  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1040. (General principles available from multiple review sources). A representative article is available at [Link]

  • Scribd. (n.d.). ICH Drug Stability Testing Guidelines. Retrieved from [Link]

  • Luminata, a-ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • ClinPGx. (n.d.). Verapamil Pathway, Pharmacokinetics. Retrieved from [Link]

  • ICH. (1996). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • ECA Academy. (2025, May 20). New ICH Q1 Draft Guideline - What's Changing in Stability Testing. Retrieved from [Link]

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

  • European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • Pauli-Magnus, C., et al. (2000). Characterization of the major metabolites of verapamil as substrates and inhibitors of P-glycoprotein. PubMed. Retrieved from [Link]

  • Vijayabaskar, S., et al. (2017). Analytical method development and validation for the analysis of verapamil hydrochloride and its related substances by using ultra perfomance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 137, 189-195. Retrieved from [Link]

  • Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

  • Fisslthaler, B., et al. (2003). Verapamil: metabolism in cultures of primary human coronary arterial endothelial cells. Drug Metabolism and Disposition, 31(10), 1255-1260. Retrieved from [Link]

  • ResearchGate. (2026, February 13). Analytical method development and validation for the analysis of Verapamil Hydrochloride and its related substances by using ultra perfomance liquid chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Verapamil. Retrieved from [Link]

  • Jilani, J. A., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(5), 1354-1361. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Analytical method development and validation for the analysis of verapamil hydrochloride and its related substances by using ultra perfomance liquid chromatography. Retrieved from [Link]

  • Acta Scientific. (2021, April 30). A Systematic Review on the Analytical Techniques for the Quantification of Verapamil. Retrieved from [Link]

  • R Discovery. (n.d.). Verapamil analogues with restricted molecular flexibility. Retrieved from [Link]

  • Gualtieri, F., et al. (1993). Verapamil analogues with restricted molecular flexibility: synthesis and pharmacological evaluation.... Journal of Medicinal Chemistry, 36(4), 439-45. Retrieved from [Link]

  • ACS Publications. (2025, August 16). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Dissolution Study of Active Pharmaceutical Ingredients Using the Flow Through Apparatus Usp 4. Retrieved from [Link]

  • OSTI.GOV. (1989, May 1). Synthesis of [sup 13]C-labeled verapamil compounds. Retrieved from [Link]

  • Cheméo. (n.d.). Verapamil (CAS 52-53-9) - Chemical & Physical Properties. Retrieved from [Link]

  • Inxight Drugs. (n.d.). DESISOPROPYL N-PROPYL VERAPAMIL. Retrieved from [Link]

  • Google Patents. (n.d.). US10144703B2 - Process for the preparation of Verapamil hydrochloride.
  • Schmid, D., et al. (2003). Metabolism of verapamil: 24 new phase I and phase II metabolites identified in cell cultures of rat hepatocytes.... PubMed. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Verapamil. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction scheme of verapamil photochemical degradation. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016181292A1 - A process for the preparation of verapamil hydrochloride.
  • PMC. (n.d.). Comparative Analysis of Verapamil Pharmacokinetics. National Center for Biotechnology Information. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2009, June 13). Significance of Stability Studies on Degradation Product. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024, October 20). A Review Article on Method Development and Validation of Verapamil by RP-HPLC Method. Retrieved from [Link]

Sources

In Silico Modeling of Desisopropyl Ethyl Verapamil Binding to the L-Type Calcium Channel (Ca_v1.2): A Computational Workflow

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design and optimization of phenylalkylamine calcium channel blockers require a rigorous understanding of their state-dependent binding mechanisms. Verapamil and its derivatives, including the structural analog Desisopropyl ethyl verapamil (DEV) , exert their antiarrhythmic and antihypertensive effects by binding to the central cavity of the voltage-gated L-type calcium channel (Ca_v1.2) [1]. Because these ligands preferentially target the inactivated state of the channel, static structural modeling is insufficient.

As a Senior Application Scientist, I have designed this whitepaper to provide a comprehensive, self-validating computational pipeline for modeling DEV binding. This guide synthesizes quantum mechanics (QM), molecular docking, explicit-lipid molecular dynamics (MD), and Free Energy Perturbation (FEP) to ensure high-fidelity thermodynamic predictions.

Target Architecture & State-Dependent Modeling

Ca_v1.2 is a complex transmembrane protein. Phenylalkylamines like DEV do not bind to the resting state; they require the channel to open and subsequently inactivate, which splays the S6 helices and exposes the high-affinity binding pocket within the central cavity [2].

Causality in Structural Selection

Using a resting-state structure for docking will yield false negatives due to steric occlusion by the intracellular activation gate. Therefore, we must utilize cryo-EM structures of the Ca_v1.2 channel captured in the inactivated state (or homology models derived from the Ca_v1.1 inactivated state) [3].

Pathway R Resting State (Closed Pore) O Open State (Ca2+ Influx) R->O Depolarization I Inactivated State (High Affinity) O->I Conformational Shift B DEV Bound (Pore Blocked) O->B Open-Channel Block I->B DEV Binding

Fig 1: State-dependent binding mechanism of DEV to the Cav1.2 channel.

Ligand Preparation: Desisopropyl Ethyl Verapamil (DEV)

Metabolic profiling of verapamil often reveals N-dealkylated derivatives that maintain varying degrees of target affinity [4]. DEV represents a specific structural modification where the isopropyl group is replaced by an ethyl moiety, altering the steric bulk and lipophilicity.

Step-by-Step Methodology: QM Charge Derivation

Standard force field charges (e.g., AM1-BCC) often fail to capture the precise electrostatic polarization of the tertiary amine interacting with the Ca_v1.2 selectivity filter.

  • Conformational Search: Generate 3D conformers of DEV using OPLS4.

  • Protonation: Set the pH to 7.4. The tertiary amine (pKa ~8.9) must be modeled in its protonated (+1) state.

  • Quantum Mechanics (QM): Optimize the lowest-energy conformer using Density Functional Theory (DFT) at the B3LYP/6-31G* level.

  • Charge Assignment: Derive Restrained Electrostatic Potential (RESP) charges to ensure accurate electrostatic complementarity with the negatively charged EEEE locus (glutamate residues) of the channel pore.

Data Presentation: Ligand Comparison
ParameterVerapamilDesisopropyl Ethyl Verapamil (DEV)
Molecular Formula C₂₇H₃₈N₂O₄C₂₆H₃₆N₂O₄
Molecular Weight 454.61 g/mol 440.58 g/mol
Net Charge (pH 7.4) +1 (Protonated Amine)+1 (Protonated Amine)
Predicted LogP 3.83.5
Target State Affinity Inactivated > Open >> RestingInactivated > Open >> Resting

Molecular Docking & Pose Evaluation

Protocol & Causality

Docking must be restricted to the central cavity. The grid box is centered on the S6 helices of Domains III and IV, specifically targeting conserved Tyrosine, Phenylalanine, and Isoleucine residues that form the hydrophobic floor of the binding site [1].

  • Self-Validating System: Before docking DEV, the native verapamil ligand must be re-docked into the cryo-EM structure. If the Root Mean Square Deviation (RMSD) of the top-scoring pose exceeds 2.0 Å compared to the experimental coordinates, the grid parameters are invalid and must be recalibrated.

Molecular Dynamics (MD) in Explicit Lipid Bilayers

Docking scores are heavily penalized by the lack of explicit solvent entropy and lipid bilayer mechanics. Because Ca_v1.2 is a transmembrane protein, the lateral pressure profile of the lipid bilayer directly dictates the volume and shape of the binding pocket.

Step-by-Step Methodology: System Setup
  • Membrane Embedding: Embed the Ca_v1.2-DEV complex into a heterogeneous lipid bilayer consisting of POPC and Cholesterol (3:1 molar ratio) using CHARMM-GUI.

  • Solvation: Solvate the system with TIP3P water molecules.

  • Ionization: Neutralize the system and add 0.15 M KCl to mimic the intracellular/extracellular ionic gradient.

  • Equilibration: Execute a multi-step equilibration phase (Table 2).

Causality of Gradual Restraint Release

Why do we gradually release restraints during equilibration? If positional restraints are removed instantaneously, high-energy steric clashes at the protein-lipid interface will cause artificial membrane deformation and water penetration into the hydrophobic core, irreversibly destroying the structural integrity of the Ca_v1.2 pore.

Data Presentation: MD Equilibration Protocol
StepEnsembleTime (ns)Restraints (kcal/mol·Å²)Purpose
1NVT0.2510.0 (Protein/Lipid)System heating to 310 K
2NPT0.505.0 (Protein/Lipid)Density equilibration
3NPT1.002.5 (Protein backbone)Bilayer area relaxation
4NPT5.000.5 (Cα atoms only)Side-chain packing
5NPT1000.0None (Unrestrained)Production sampling

Binding Free Energy Calculations (FEP)

To quantify the exact thermodynamic impact of replacing the isopropyl group with an ethyl group, we employ Free Energy Perturbation (FEP).

Protocol & Self-Validation
  • Alchemical Transformation: Define a thermodynamic cycle mutating Verapamil into DEV across 16 λ (lambda) windows.

  • Sampling: Run 10 ns of Hamiltonian replica exchange MD per λ window.

  • Self-Validating System (Hysteresis Check): To ensure the thermodynamic cycle is closed and valid, the hysteresis between the forward (Verapamil → DEV) and reverse (DEV → Verapamil) transformations must be calculated. A hysteresis error > 0.5 kcal/mol indicates insufficient phase space sampling , requiring the simulation time per λ window to be extended.

Workflow L Ligand Preparation (DEV & QM Charges) D Molecular Docking (Grid Box on S6 Helices) L->D T Target Preparation (Cav1.2 Cryo-EM) T->D MD Molecular Dynamics (POPC Bilayer, 1 µs) D->MD FEP Free Energy Perturbation (ΔΔG Calculation) MD->FEP

Fig 2: End-to-end in silico workflow for modeling DEV binding to Cav1.2.

References

  • Li, Y., & Shi, Y. (2019). How CaV1.2-Bound Verapamil Blocks Ca2+ Influx into Cardiomyocyte: Atomic Level Views. ResearchGate. Available at:[Link]

  • Chen, Z., et al. (2022). EMC holdase:CaV1.2/CaVβ3 complex and CaV1.2 channel structures reveal CaV assembly and drug binding mechanisms. bioRxiv. Available at:[Link]

  • Zhorov, B. S. (2019). Molecular Modeling in Studies of Ion Channels and their Modulation by Ligands. Elibrary.ru. Available at: [Link]

  • Kalgutkar, A. S., et al. (2010). The role of metabolites in predicting drug-drug interactions: Focus on irreversible P450 inhibition. PubMed Central (PMC). Available at:[Link]

Novel Verapamil Analog Synthesis and Characterization: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

Verapamil, a phenylalkylamine derivative, is a cornerstone therapeutic agent for cardiovascular diseases, primarily functioning as an L-type calcium channel blocker.[1][2][3] Its clinical utility in treating hypertension, angina, and supraventricular arrhythmias is well-established.[1][4] However, the quest for agents with enhanced pharmacological profiles—such as improved tissue selectivity, greater potency, or novel therapeutic applications like overcoming multidrug resistance (MDR) in cancer—necessitates the exploration of novel structural analogs.[5] This guide provides a comprehensive, field-proven framework for the rational synthesis and rigorous characterization of a novel verapamil analog, using Gallopamil as an illustrative model. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

Introduction: The Rationale for Verapamil Analog Development

Verapamil exerts its therapeutic effects by inhibiting the influx of Ca²⁺ ions through voltage-gated L-type calcium channels, which are critical in both cardiac and vascular smooth muscle.[2][3] This blockade leads to vasodilation, a reduction in myocardial contractility (negative inotropy), and a slowing of atrioventricular (AV) node conduction.[1][2] While effective, the clinical profile of verapamil is not without limitations, including potential side effects like constipation and a negative impact on patients with heart failure.

The development of analogs is driven by several key objectives:

  • Enhanced Selectivity: To design molecules that preferentially target calcium channels in vascular smooth muscle over cardiac tissue, thereby minimizing cardiac side effects.

  • Improved Potency: To increase the binding affinity and inhibitory effect at the target channel, potentially allowing for lower therapeutic doses.

  • Modified Pharmacokinetics: To optimize absorption, distribution, metabolism, and excretion (ADME) properties for better bioavailability and a more favorable dosing regimen.

  • Novel Applications: Structure-activity relationship (SAR) studies have shown that certain verapamil analogs exhibit potent activity in reversing P-glycoprotein (P-gp) mediated multidrug resistance in cancer cells, an activity partially separable from their calcium channel blocking effects.[5]

The following diagram illustrates the fundamental mechanism of verapamil and highlights key structural regions amenable to modification for analog development.

Verapamil_MOA_and_Modification cluster_membrane Cell Membrane cluster_effects Physiological Effects cluster_SAR Key Modification Sites channel L-Type Calcium Channel Extracellular Space Cytosol Vasodilation Vasodilation channel:port_out->Vasodilation Inhibition leads to HeartRate Decreased Heart Rate channel:port_out->HeartRate Contractility Decreased Contractility channel:port_out->Contractility Ca_in Ca²⁺ Ca_in->channel:port_in Influx Ca_out Ca²⁺ Verapamil Verapamil Analog Verapamil->channel:port_in Blocks R1 Benzene Ring Substituents R1->Verapamil R2 Isopropyl Group R2->Verapamil R3 Tertiary Amino Nitrogen R3->Verapamil Synthesis_Workflow start Starting Materials: 1. 3,4,5-Trimethoxyphenylacetonitrile 2. Homoveratrylamine step1 Step 1: Alkylation Formation of the nitrile intermediate start->step1 step2 Step 2: Reductive Amination Coupling of the two key fragments step1->step2 step3 Step 3: Purification Column Chromatography step2->step3 step4 Step 4: Salt Formation Conversion to Hydrochloride salt step3->step4 final Final Product: Purified Gallopamil HCl step4->final

Caption: High-level workflow for the synthesis of a verapamil analog (Gallopamil).

Experimental Protocol: Synthesis of Gallopamil

Causality: The chosen synthetic route is a convergent synthesis, which is generally more efficient for complex molecules. The reductive amination in Step 2 is a highly reliable and widely used method for forming carbon-nitrogen bonds.

Step 1: Synthesis of α-Isopropyl-3,4,5-trimethoxyphenylacetonitrile

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium amide in 1,2-dimethoxyethane.

  • Reaction: Add 3,4,5-trimethoxyphenylacetonitrile to the suspension. The mixture is stirred under a nitrogen atmosphere.

  • Alkylation: Slowly add 2-bromopropane and heat the mixture to reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC). Rationale: The sodium amide acts as a strong base to deprotonate the carbon alpha to the nitrile group, creating a nucleophile that then attacks the 2-bromopropane.

  • Workup: After completion, the reaction is cooled, and excess sodium amide is quenched carefully with water. The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated under reduced pressure.

Step 2: Reductive Amination to form Gallopamil

  • Intermediate Formation: The nitrile from Step 1 is coupled with 1-chloro-3-iodopropane to form an intermediate halide.

  • Coupling: This intermediate is then reacted with N-methylhomoveratrylamine in the presence of a base (e.g., potassium carbonate) in a suitable solvent like acetonitrile. Rationale: This is a nucleophilic substitution reaction where the secondary amine displaces the halide to form the core structure of Gallopamil.

  • Monitoring: The reaction is heated, and progress is monitored by TLC or HPLC until the starting materials are consumed.

  • Workup: The mixture is filtered, and the solvent is removed in vacuo. The residue is dissolved in an organic solvent and washed with water to remove inorganic salts. The organic layer is dried and concentrated.

Step 3: Purification by Column Chromatography

  • Preparation: The crude product from Step 2 is purified using silica gel column chromatography.

  • Elution: A solvent system (e.g., a gradient of hexane and ethyl acetate) is used to elute the product. The choice of solvent is critical and is typically determined by preliminary TLC analysis. Rationale: Chromatography separates the desired product from unreacted starting materials and side products based on differential polarity.

  • Collection: Fractions are collected and analyzed by TLC. Those containing the pure product are combined and the solvent evaporated.

Step 4: Conversion to Gallopamil Hydrochloride

  • Dissolution: The purified Gallopamil base is dissolved in a dry solvent like diethyl ether or isopropanol.

  • Precipitation: A solution of hydrochloric acid in the same solvent is added dropwise with stirring.

  • Isolation: The precipitated Gallopamil HCl salt is collected by filtration, washed with cold, dry solvent, and dried under vacuum. Rationale: Converting the free base to a hydrochloride salt often yields a stable, crystalline solid that is easier to handle, purify, and formulate than the free base.

Comprehensive Characterization of the Novel Analog

Once synthesized, the novel analog must be rigorously characterized to confirm its identity, purity, and pharmacological activity. This process is a self-validating system; each step provides data that must be consistent with the results of the others.

Characterization_Workflow cluster_func Functional Analysis Start Synthesized Analog Purity Purity Assessment (HPLC) Start->Purity Structure Structural Elucidation Purity->Structure NMR ¹H & ¹³C NMR Structure->NMR MS Mass Spectrometry (MS) Structure->MS FTIR FTIR Spectroscopy Structure->FTIR Functional Functional Assays Structure->Functional Calcium L-Type Calcium Channel Inhibition Assay Functional->Calcium Cyto Cytotoxicity Assay (e.g., MTT) Functional->Cyto End Complete Characterization Profile Calcium->End Cyto->End

Caption: Logical workflow for the comprehensive characterization of a novel analog.

Purity and Structural Elucidation

High-Performance Liquid Chromatography (HPLC) is the industry standard for determining the purity of pharmaceutical compounds. [6][7][8]

  • Protocol: Purity Analysis by RP-HPLC

    • System: A reverse-phase HPLC system with a C18 column and a UV detector.

    • Mobile Phase: A gradient of Acetonitrile and water (both containing 0.1% trifluoroacetic acid).

    • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized analog in the mobile phase.

    • Injection: Inject 10 µL of the sample.

    • Detection: Monitor the elution profile at the λmax of the compound (e.g., 278 nm for verapamil-like structures). [9] 6. Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. [10]A purity level of >95% is typically required for subsequent in vitro assays.

Spectroscopic Methods are used to confirm the chemical structure.

TechniquePurposeExpected Result for Gallopamil
¹H & ¹³C NMR Maps the carbon-hydrogen framework of the molecule.The spectra should show characteristic peaks corresponding to the aromatic protons, methoxy groups, isopropyl group, and the aliphatic chain, consistent with the proposed structure. [11]
Mass Spectrometry (MS) Determines the molecular weight of the compound.A high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of the Gallopamil free base.
FTIR Spectroscopy Identifies the functional groups present.The spectrum should display characteristic absorption bands for C≡N (nitrile), C-O (ether), and aromatic C-H bonds.
In Vitro Pharmacological Characterization

L-Type Calcium Channel Inhibition Assay

A calcium flux assay is a robust method to measure the direct inhibitory effect of the analog on L-type calcium channels in a cellular context. [12][13][14]

  • Protocol: Fluorescent Calcium Flux Assay

    • Cell Culture: Plate a suitable cell line expressing L-type calcium channels (e.g., HEK293 cells stably transfected with the channel, or primary cardiomyocytes) in a 96-well black, clear-bottom plate.

    • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's protocol. [13][14]Rationale: These dyes are cell-permeant and become fluorescent upon binding to intracellular calcium. Their fluorescence intensity is directly proportional to the intracellular calcium concentration.

    • Compound Addition: Add varying concentrations of the synthesized analog, verapamil (as a positive control), and a vehicle control (e.g., DMSO) to the wells. Incubate for a defined period.

    • Depolarization: Stimulate calcium influx by adding a depolarizing agent, such as a high concentration of potassium chloride (KCl).

    • Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., a FlexStation 3). [12] 6. Data Analysis: The inhibition of the calcium influx is calculated for each concentration of the analog. The data are plotted to generate a dose-response curve, from which the IC₅₀ (half-maximal inhibitory concentration) value is determined.

Cytotoxicity Assay

The MTT assay is a standard colorimetric assay to measure cellular metabolic activity, which serves as an indicator of cell viability and cytotoxicity. [15][16]

  • Protocol: MTT Cytotoxicity Assay

    • Cell Seeding: Seed a relevant cell line (e.g., the same line used for the calcium flux assay, or a cancer cell line if evaluating for MDR reversal) in a 96-well plate and allow cells to adhere overnight.

    • Compound Treatment: Treat the cells with a range of concentrations of the novel analog for a specified period (e.g., 24-72 hours).

    • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. [17]Rationale: Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow MTT to purple formazan crystals. [15] 4. Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals. [18] 5. Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm. 6. Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. A dose-response curve is generated to determine the CC₅₀ (half-maximal cytotoxic concentration).

Data Interpretation and Future Directions

The culmination of this work is a comprehensive data package. The ideal novel analog would exhibit high purity (>95%), a confirmed structure, potent inhibition of L-type calcium channels (low IC₅₀ value), and low cytotoxicity (high CC₅₀ value). The ratio of cytotoxicity to potency (CC₅₀/IC₅₀) provides a therapeutic index, a critical parameter in early drug development.

Should the analog demonstrate a promising profile, future steps would include:

  • Selectivity Profiling: Testing the compound against other ion channels (e.g., Na⁺, K⁺ channels) to determine its specificity. [19]* In Vivo Studies: Evaluating the compound's efficacy and safety in animal models of hypertension or arrhythmia.

  • Lead Optimization: If necessary, further structural modifications can be made based on the SAR data obtained to improve the compound's properties.

This structured approach, blending rational synthesis with rigorous, multi-faceted characterization, provides the robust and reliable data necessary to advance a novel verapamil analog through the drug discovery pipeline.

References

  • Broxterman, H.J., Pinedo, H.M., et al. (1989). Structure-activity relationship of verapamil analogs and reversal of multidrug resistance. Cancer Research. Available at: [Link]

  • Godfraind, T. (2017). Discovery and Development of Calcium Channel Blockers. Frontiers in Pharmacology. Available at: [Link]

  • Molecular Devices. (n.d.). Calcium flux assay for in vitro neurotoxicity studies and drug screening. Molecular Devices. Available at: [Link]

  • Mannhold, R., et al. (1982). Investigations on the structure-activity relationships of verapamil. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]

  • Rampe, D., et al. (1993). Verapamil analogs with restricted molecular flexibility: synthesis and pharmacological evaluation. Journal of Medicinal Chemistry. Available at: [Link]

  • Patsnap. (2024). What is the mechanism of Verapamil Hydrochloride? Patsnap Synapse. Available at: [Link]

  • Bayer, R., et al. (1993). Verapamil analogues with restricted molecular flexibility: synthesis and pharmacological evaluation. Journal of Medicinal Chemistry. Available at: [Link]

  • eDrug. (2016). Verapamil. eDrug. Available at: [Link]

  • Pharma Now. (n.d.). Why HPLC Is Essential in the Pharmaceutical Industry. Pharma Now. Available at: [Link]

  • Pule, C.M., et al. (2014). Synthesis of new verapamil analogues and their evaluation in combination with rifampicin against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Moravek. (2023). Why Is HPLC Ideal for Chemical Purity Testing? Moravek. Available at: [Link]

  • Labotec. (n.d.). HPLC in pharmaceutical analysis. Labotec. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available at: [Link]

  • Butora, G., et al. (1991). Some New Analogues of Verapamil and Mepamil. Synthesis and Basic Pharmacological Properties. Collection of Czechoslovak Chemical Communications. Available at: [Link]

  • Wikipedia. (n.d.). Verapamil. Wikipedia. Available at: [Link]

  • Liu, Y., et al. (2023). Intracellular calcium imaging for agonist screening. STAR Protocols. Available at: [Link]

  • ResearchGate. (n.d.). Structure activity relationship between Verapamil-S conformations 4... ResearchGate. Available at: [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Available at: [Link]

  • Nelson, W.L., et al. (1989). Synthesis and identification of the N-glucuronides of norgallopamil and norverapamil. Drug Metabolism and Disposition. Available at: [Link]

  • Torontech. (2024). HPLC Testing and Analysis - Detailed Guide for Accurate Results. Torontech. Available at: [Link]

  • Synfacts. (2016). Synthesis of (R)-Verapamil by Enantioselective Heck Arylation. Thieme. Available at: [Link]

  • LCGC International. (2025). The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis. LCGC International. Available at: [Link]

  • Sastry, C.S.P., et al. (2004). Spectrophotometric method for the determination of verapamil hydrochloride in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Revanasiddappa, H.D., & Manju, B. (2001). Optimized and Validated Spectrophotometric Methods for the Determination of Verapamil Hydrochloride in Drug Formulations. ScienceAsia. Available at: [Link]

  • SCIRP. (n.d.). Simultaneous Determination of Verapamil Hydrochloride and Gliclazide... SCIRP. Available at: [Link]

  • Seelig, A., & Bunge, A. (2007). Interaction of Verapamil with Lipid Membranes and P-Glycoprotein. Biophysical Journal. Available at: [Link]

  • Vega-Vela, V.R., et al. (2014). Antiarrhythmic calcium channel blocker verapamil inhibits trek currents in sympathetic neurons. Frontiers in Physiology. Available at: [Link]

  • Min, G. (2011). Synthesis of Gallopamil Hydrochloride. Chinese Journal of Synthetic Chemistry. Available at: [Link]

  • Ncardia. (n.d.). Calcium transients Assay. Ncardia. Available at: [Link]

  • Agilent. (n.d.). Automated Imaging Assay for Characterizing Ca2+ Flux with R-GECO Biosensor. Agilent. Available at: [Link]

  • Gilani, A.H., et al. (2005). Calcium channel blocking activity: Screening methods for plant derived compounds. Phytotherapy Research. Available at: [Link]

  • Mann, G., et al. (1985). Structure-activity relationship studies in the field of calcium(II) antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Drugs.com. (2026). Verapamil: Package Insert / Prescribing Information / MOA. Drugs.com. Available at: [Link]

  • Sulyma, M. (2018). Spectrophotometric determination of verapamil hydrochloride using bromokresol green. Der Pharma Chemica. Available at: [Link]

  • El-Kosasy, A.M., et al. (2010). Spectrofluorometric Determination of Verapamil Hydrochloride in Pharmaceutical Preparations and Human Plasma Using Organized Media. Journal of Fluorescence. Available at: [Link]

  • Pediatric Care Online. (n.d.). Verapamil. American Academy of Pediatrics. Available at: [Link]

  • Theodore, L.J., & Nelson, W.L. (1987). Stereospecific synthesis of the enantiomers of verapamil and gallopamil. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Block by verapamil, its analogs, and antiarrhythmic drugs. ResearchGate. Available at: [Link]

  • Ramdeehul, S., et al. (2000). A Scaleable Route to the Pure Enantiomers of Verapamil. Organic Process Research & Development. Available at: [Link]

  • Khan, I., et al. (2018). Identification and Investigation of Chalcone Derivatives as Calcium Channel Blockers. Medicinal Chemistry. Available at: [Link]

  • ION Biosciences. (n.d.). Ion Channel Assay Services. ION Biosciences. Available at: [Link]

  • Feldman, R.D., et al. (1986). The interaction of verapamil and norverapamil with beta-adrenergic receptors. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Wikimedia Commons. (2024). File:Gallopamil synthesis.svg. Wikimedia Commons. Available at: [Link]

  • OSTI.GOV. (1984). Assay for calcium channels. U.S. Department of Energy Office of Scientific and Technical Information. Available at: [Link]

Sources

An In-Depth Technical Guide to the Metabolic Pathway Prediction of Desisopropyl Ethyl Verapamil

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Metabolic Fate of a Novel Verapamil Analogue

Verapamil, a cornerstone of cardiovascular therapy, is a calcium channel blocker used to manage hypertension, angina, and certain cardiac arrhythmias.[1][2] Its therapeutic efficacy is intrinsically linked to its complex metabolism, which is predominantly hepatic and subject to significant first-pass effects.[1][3] The biotransformation of verapamil is extensive, yielding at least 12 metabolites, with the primary pathways being N-dealkylation, N-demethylation, and O-demethylation, largely mediated by cytochrome P450 (CYP) enzymes, most notably CYP3A4.[4][5]

This guide addresses the metabolic pathway prediction of a specific, less-characterized analogue: desisopropyl ethyl verapamil . As this compound is not a commonly documented metabolite, we will first define its structure based on established metabolic transformations of the parent drug, verapamil. "Desisopropyl" signifies the removal of the isopropyl group, a known but less common metabolic step. The "ethyl" component of the name is ambiguous; for the purposes of this guide, we will interpret "desisopropyl ethyl verapamil" as a theoretical metabolite that has undergone both the removal of the isopropyl group and an N-dealkylation event leading to the loss of a larger ethyl-containing side chain.

Understanding the metabolic fate of such a novel analogue is crucial for several reasons. Firstly, metabolites can possess their own pharmacological activity or toxicity, influencing the overall safety and efficacy profile of a drug. For instance, norverapamil, a major metabolite of verapamil, retains about 20% of the vasodilatory activity of the parent compound.[4] Secondly, predicting metabolic pathways is a critical step in drug development, helping to anticipate potential drug-drug interactions and to design molecules with improved pharmacokinetic properties.[6]

This guide will provide a comprehensive framework for predicting the metabolic pathway of desisopropyl ethyl verapamil, grounded in the established metabolism of verapamil. We will explore both in silico (computational) and in vitro (experimental) methodologies, offering not just protocols but the scientific rationale behind each step. This document is intended for researchers, scientists, and drug development professionals seeking to apply a rigorous, evidence-based approach to metabolite prediction and identification.

Part 1: The Foundational Metabolism of Verapamil: A Blueprint for Prediction

To predict the metabolism of a verapamil analogue, we must first thoroughly understand the biotransformation of the parent compound. Verapamil's metabolism is a complex network of reactions primarily occurring in the liver.[4] The major metabolic routes are:

  • N-Demethylation: This reaction, primarily catalyzed by CYP3A4, CYP3A5, and CYP2C8, results in the formation of norverapamil, one of the most significant metabolites.[4][7]

  • N-Dealkylation: This process involves the cleavage of the larger N-alkyl side chain. It is also mediated by CYP3A4, CYP3A5, and CYP2C8, leading to the formation of a metabolite known as D-617.[2][7]

  • O-Demethylation: The removal of methyl groups from the two methoxy groups on the aromatic rings is carried out by enzymes of the CYP2C subfamily, including CYP2C8, CYP2C9, and CYP2C18.[4][8]

These primary (Phase I) metabolites can then undergo further biotransformation, including secondary dealkylation or hydroxylation, as well as conjugation reactions (Phase II), such as glucuronidation, to form more water-soluble compounds that are more easily excreted.[3]

The following diagram illustrates the primary metabolic pathways of verapamil, which will serve as our reference for predicting the fate of desisopropyl ethyl verapamil.

Verapamil_Metabolism Verapamil Verapamil Norverapamil Norverapamil (D-620) (Active Metabolite) Verapamil->Norverapamil N-Demethylation (CYP3A4/5, CYP2C8) D617 D-617 Verapamil->D617 N-Dealkylation (CYP3A4/5, CYP2C8) O_Demethylated O-Demethylated Metabolites (D-702, D-703) Verapamil->O_Demethylated O-Demethylation (CYP2C Subfamily) Secondary Secondary Metabolites Norverapamil->Secondary D617->Secondary O_Demethylated->Secondary

Caption: Primary Phase I metabolic pathways of Verapamil.

Part 2: Predicted Metabolic Pathways of Desisopropyl Ethyl Verapamil

Given the defined structure of "desisopropyl ethyl verapamil" (having lost both the isopropyl group and the N-alkyl side chain containing the tertiary amine), this molecule is already a secondary or tertiary metabolite of verapamil. Its further metabolism would likely involve modifications to the remaining structural features, primarily the aromatic rings and the remaining N-methyl group.

Based on the known metabolic reactions for verapamil, we can predict the following subsequent biotransformations for desisopropyl ethyl verapamil:

  • O-Demethylation: The methoxy groups on the phenyl rings are susceptible to O-demethylation by CYP2C enzymes. This would result in the formation of one or more phenolic metabolites.[9] This increases the polarity of the molecule, preparing it for conjugation.

  • Hydroxylation: Aromatic hydroxylation is another common metabolic reaction. The phenyl rings could be hydroxylated, likely at positions ortho or para to the existing substituents.

  • Phase II Conjugation: The newly formed hydroxyl groups from O-demethylation or hydroxylation are prime sites for Phase II conjugation reactions. The most common of these would be glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), or sulfation, catalyzed by sulfotransferases (SULTs). These reactions dramatically increase water solubility and facilitate excretion.[10]

The predicted cascade is visualized below:

Predicted_Metabolism Start Desisopropyl Ethyl Verapamil O_Demethyl O-Demethylated Metabolite(s) Start->O_Demethyl O-Demethylation (CYP2C enzymes) Hydroxyl Hydroxylated Metabolite(s) Start->Hydroxyl Aromatic Hydroxylation (CYP enzymes) Conjugated Glucuronide or Sulfate Conjugate(s) O_Demethyl->Conjugated Phase II Conjugation (UGTs, SULTs) Hydroxyl->Conjugated Phase II Conjugation (UGTs, SULTs)

Caption: Predicted metabolic fate of Desisopropyl Ethyl Verapamil.

Part 3: A Systematic Approach to Prediction and Verification

A robust prediction of metabolic pathways requires a combination of computational modeling and experimental validation. This dual approach allows for the generation of hypotheses (in silico) which can then be tested and confirmed in the laboratory (in vitro).

In Silico Prediction Workflow

Computational tools offer a rapid and cost-effective means of predicting metabolic fate.[11] These tools use either rule-based systems derived from known metabolic reactions or machine-learning models trained on large datasets of metabolic transformations.[12]

Objective: To predict the likely sites of metabolism on desisopropyl ethyl verapamil and the structures of the resulting metabolites.

Methodology:

  • Molecule Input: The 2D structure of desisopropyl ethyl verapamil is drawn or imported into the prediction software (e.g., StarDrop™, MetaSite, BioTransformer).[11][13]

  • Model Selection: A model for human metabolism is selected, which will typically include predictions for metabolism by major CYP450 isoforms and Phase II enzymes.

  • Prediction Execution: The software analyzes the molecule to identify "hot spots" – atoms or bonds that are most likely to be modified by metabolic enzymes. It then applies a library of biotransformation rules to generate the structures of potential metabolites.

  • Result Analysis: The output will be a list of predicted metabolites, often ranked by likelihood. The software may also indicate which enzymes are likely responsible for each transformation.

In_Silico_Workflow Input Input Structure of Desisopropyl Ethyl Verapamil Software Select Prediction Software (e.g., BioTransformer, GLORYx) Input->Software Model Choose Human Metabolism Model (Phase I & Phase II) Software->Model Run Execute Prediction Algorithm Model->Run Output Generate Ranked List of Predicted Metabolites Run->Output Analysis Analyze Metabolite Structures and Reaction Pathways Output->Analysis

Caption: Workflow for in silico metabolic pathway prediction.

In Vitro Experimental Verification

In vitro assays using human-derived liver fractions are the gold standard for confirming predicted metabolic pathways and identifying novel metabolites.[10][14] Human liver microsomes are subcellular fractions that are rich in Phase I CYP enzymes, making them ideal for studying the initial oxidative metabolism of a compound.[15][16] For a more complete picture including Phase II metabolism, hepatocytes (intact liver cells) are preferred as they contain both Phase I and Phase II enzymes, as well as necessary cofactors.[6][17]

Objective: To experimentally generate, identify, and characterize the metabolites of desisopropyl ethyl verapamil.

Protocol: Metabolic Stability Assay using Human Liver Microsomes (HLM)

  • Preparation of Reagents:

    • Prepare a stock solution of desisopropyl ethyl verapamil (e.g., 10 mM in DMSO).

    • Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a working concentration (e.g., 0.5 mg/mL) in 0.1 M potassium phosphate buffer (pH 7.4).

    • Prepare a NADPH regenerating system (NRS) or a solution of NADPH (1 mM final concentration).

  • Incubation:

    • Pre-warm the HLM suspension and the test compound working solution to 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NRS or NADPH to the HLM suspension.

    • Immediately add the test compound to the reaction mixture to achieve a final concentration of 1 µM.

    • Incubate at 37°C in a shaking water bath.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Quench the reaction immediately by adding the aliquot to a tube containing a 2:1 ratio of ice-cold acetonitrile with an internal standard. This precipitates the proteins and stops the enzymatic activity.

  • Sample Processing:

    • Vortex the quenched samples thoroughly.

    • Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a high-resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.[18][19]

    • The LC system separates the parent compound from its metabolites based on their physicochemical properties (e.g., polarity).[20]

    • The MS/MS system detects the ions based on their mass-to-charge ratio (m/z) and fragments them to obtain structural information.[20][21]

Data Analysis and Interpretation:

  • Metabolite Profiling: Compare the chromatograms of the t=0 sample with later time points. New peaks that appear over time are potential metabolites.

  • Structural Elucidation: The high-resolution mass spectrometer provides the accurate mass of the potential metabolite, from which a molecular formula can be deduced. The fragmentation pattern (MS/MS spectrum) provides clues to the structure of the metabolite, such as the site of hydroxylation or demethylation.[19] This data is compared against the in silico predictions.

The following table summarizes the expected mass shifts for the predicted metabolic reactions:

Metabolic ReactionMass Change (Da)Description
O-Demethylation+14 (CH₂ vs. O)Replacement of a -OCH₃ group with an -OH group.
Hydroxylation+16 (O)Addition of a hydroxyl (-OH) group.
Glucuronidation+176 (C₆H₈O₆)Conjugation with glucuronic acid.
Sulfation+80 (SO₃)Conjugation with a sulfo group.

Conclusion: A Synergistic Approach to Metabolic Prediction

The prediction of metabolic pathways for novel or less-characterized compounds like desisopropyl ethyl verapamil is a critical exercise in modern drug development. It is not a process that relies on a single method, but rather a synergistic workflow that integrates the predictive power of in silico models with the definitive evidence of in vitro experimentation. By grounding our predictions in the well-established metabolic fate of the parent drug, verapamil, we can formulate logical and testable hypotheses.

The workflow presented in this guide—from understanding the foundational metabolism of verapamil, to predicting the fate of its analogue, to confirming these predictions with robust in vitro assays and high-resolution mass spectrometry—represents a scientifically rigorous approach. This methodology not only enables the characterization of specific metabolites but also provides deeper insights into a compound's potential for pharmacological activity, toxicity, and drug-drug interactions. For researchers and drug development professionals, mastering this integrated approach is essential for navigating the complexities of drug metabolism and ultimately, for developing safer and more effective medicines.

References

  • Baehr, M., et al. (2003). Metabolism of verapamil: 24 new phase I and phase II metabolites identified in cell cultures of rat hepatocytes by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 798(2), 265-274. [Link]

  • Das, S., & Gade, R. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. [Link]

  • Wikipedia. (n.d.). Verapamil. In Wikipedia. Retrieved from [Link]

  • PubChem. (n.d.). Verapamil. National Center for Biotechnology Information. Retrieved from [Link]

  • PharmGKB. (n.d.). Verapamil Pathway, Pharmacokinetics. Clinical Pharmacogenetics Implementation Consortium. Retrieved from [Link]

  • Nelson, W. L., et al. (1988). Regiochemistry and enantioselectivity in the oxidative N-dealkylation of verapamil. Drug Metabolism and Disposition, 16(6), 834-841. [Link]

  • Tracy, T. S., et al. (1999). Cytochrome P450 isoforms involved in metabolism of the enantiomers of verapamil and norverapamil. British Journal of Clinical Pharmacology, 47(5), 545-552. [Link]

  • He, Y. Q., et al. (1995). Regiochemistry and substrate stereoselectivity of O-demethylation of verapamil in the presence of the microsomal fraction from rat and human liver. Drug Metabolism and Disposition, 23(10), 1107-1113. [Link]

  • Marques, C., et al. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 4(1), 102086. [Link]

  • Ressom, H. W., et al. (2012). LC-MS-based metabolomics. Molecular Omics, 8(1), 118-128. [Link]

  • MetwareBio. (2026, February 27). Metabolite Identification in LC-MS Metabolomics: Identification Principles and Confidence Levels. [Link]

  • Fischer, D., et al. (2003). Verapamil: metabolism in cultures of primary human coronary arterial endothelial cells. Drug Metabolism and Disposition, 31(7), 936-942. [Link]

  • Optibrium. (2024, October 21). Which is the best metabolite prediction software?. [Link]

  • Ni, L., et al. (2011). Prediction of cytochrome P450 3A inhibition by verapamil enantiomers and their metabolites. Drug Metabolism and Disposition, 39(10), 1796-1804. [Link]

  • Kumar, D., & Singh, J. (2019). In vitro test methods for metabolite identification: A review. Asian Journal of Pharmacy and Pharmacology, 5(3), 441-450. [Link]

  • Zhang, Y., et al. (2017). Specific N-demethylation of verapamil by cytochrome P450 from Streptomyces griseus ATCC 13273. Journal of Biotechnology, 259, 126-133. [Link]

  • Basar, O., et al. (2023). Qualification of Human Liver Microsomes for Antibacterial Activity Screening of Drug Metabolites. Metabolites, 13(2), 180. [Link]

  • ResearchGate. (2023, March 17). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. Retrieved from [Link]

  • Medsafe. (2014, March 6). Drug Metabolism - The Importance of Cytochrome P450 3A4. [Link]

  • Zhu, K., et al. (2024). MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering. Briefings in Bioinformatics, 25(5), bbae335. [Link]

  • Piovan, D., et al. (1995). Cytochromes of the P450 2C subfamily are the major enzymes involved in the O-demethylation of verapamil in humans. British Journal of Clinical Pharmacology, 40(6), 567-573. [Link]

  • Semantic Scholar. (n.d.). Cytochrome P450 isoforms involved in metabolism of the enantiomers of verapamil and norverapamil. Retrieved from [Link]

  • Siramshetty, V. B., et al. (2021). CyProduct: A software tool for accurately predicting the byproducts of human cytochrome P450 metabolism. Journal of Chemical Information and Modeling, 61(11), 5396-5407. [Link]

  • Sekisui XenoTech. (n.d.). In Vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. [Link]

  • Patsnap. (2025, May 9). How Does LC-MS Identify Proteins and Metabolites?. [Link]

  • Shah, P., et al. (2024). Benchmarking In Silico Metabolite Prediction Tools against Human Radiolabeled ADME Data for Small-Molecule Drugs. Journal of Chemical Information and Modeling. [Link]

  • ResearchGate. (n.d.). N-Dealkylation mechanisms of β-blockers, by CYP450 enzymes and by electrochemical oxidation. [Link]

  • bioRxiv. (2025, July 31). BioTransformer4.0 a comprehensive computational tool for small molecule metabolism prediction. [Link]

  • BioIVT. (2025, May 29). Choosing Between Human Liver Microsomes and Hepatocytes. [Link]

  • bioRxiv. (2020, November 22). Public LC-Orbitrap-MS/MS Spectral Library for Metabolite Identification. [Link]

  • Tuli, L., & Ressom, H. W. (2012). LC-MS-based metabolomics data acquisition. Briefings in Bioinformatics, 13(5), 647-658. [Link]

  • SpringerLink. (n.d.). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. [Link]

Sources

Methodological & Application

LC-MS/MS protocol for "Desisopropyl ethyl verapamil" quantification

Author: BenchChem Technical Support Team. Date: March 2026

Advanced LC-MS/MS Protocol for the Robust Quantification of Desisopropyl Ethyl Verapamil in Biological Matrices

As a Senior Application Scientist, I frequently encounter bioanalytical assays that fail not due to a lack of instrument sensitivity, but due to a fundamental misunderstanding of analyte physical chemistry. The quantification of "Desisopropyl ethyl verapamil" (DEV)—a specific structural analog and potential impurity/metabolite of the calcium channel blocker verapamil—presents a unique analytical challenge.

DEV is an isobaric structural isomer of Norverapamil (N-desmethyl verapamil). Both compounds possess a monoisotopic mass yielding an [M+H]⁺ precursor ion of m/z 441.3, and both fragment to yield the dominant dimethoxyphenyl-ethyl product ion at m/z 165.2[1]. Because mass spectrometry alone cannot differentiate these co-eluting isobars, this protocol is engineered with field-proven chromatographic causality and rigorous sample cleanup to ensure a self-validating, interference-free quantitative system.

Mechanistic Principles & Assay Causality

Chromatographic Causality: The Biphenyl Advantage

Standard C18 columns rely exclusively on hydrophobic dispersion forces. Because DEV and Norverapamil differ only in the alkyl substitution pattern on the basic nitrogen (an ethyl group replacing the isopropyl group), their LogP values are nearly identical, inevitably leading to co-elution on standard aliphatic stationary phases.

To solve this, we employ a Biphenyl stationary phase . The biphenyl chemistry introduces π−π and dipole- π interactions. The slight steric differences in how the ethyl versus isopropyl groups orient the adjacent dimethoxyphenyl rings allow the biphenyl phase to electronically discriminate between the two isomers. This guarantees baseline resolution prior to mass spectrometric introduction, preventing false-positive quantification.

Ionization and Extraction Causality

Verapamil analogs are highly lipophilic basic amines (pKa ~8.9). While simple protein precipitation (PPT) is fast, it leaves high concentrations of endogenous glycerophospholipids in the extract. These lipids co-elute in the high-organic region of the LC gradient, competing for charge in the Positive Electrospray Ionization (ESI+) source and causing severe ion suppression[2].

To build a trustworthy, self-validating system, this protocol utilizes a Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) . The basic amine of DEV is protonated in acidic conditions and trapped via strong ionic bonds to the sulfonic acid groups of the SPE sorbent. This allows us to aggressively wash away neutral lipids with 100% methanol. Elution is then triggered by neutralizing the amine with ammonium hydroxide, yielding a pristine extract with near 100% matrix-factor recovery.

Experimental Protocol

Materials & Reagents
  • Standards: Desisopropyl ethyl verapamil (DEV) reference standard; Norverapamil-d7 (Stable Isotope-Labeled Internal Standard, SIL-IS)[3].

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Modifiers: Formic Acid (FA), Ammonium Formate, Ammonium Hydroxide (NH₄OH).

  • Consumables: Oasis MCX 96-well plate (30 mg), Waters ACQUITY UPLC Biphenyl Column (1.7 µm, 2.1 x 100 mm).

Step-by-Step Sample Preparation Workflow
  • Aliquot: Transfer 100 µL of K₂EDTA human plasma into a 96-well plate.

  • IS Spiking: Add 10 µL of Norverapamil-d7 working solution (100 ng/mL). Vortex for 10 seconds.

  • Protein Precipitation (PPT): Add 300 µL of cold ACN. Vortex vigorously for 2 minutes to disrupt protein binding, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Acidification: Transfer 300 µL of the supernatant to a new well and dilute with 400 µL of 2% FA in water. Causality: This ensures the DEV amine is fully protonated prior to SPE loading.

  • SPE Conditioning & Loading: Condition the MCX plate with 1 mL MeOH, followed by 1 mL 2% FA. Load the acidified sample.

  • Interference Wash: Wash with 1 mL 2% FA (removes polar interferences), followed by 1 mL 100% MeOH (removes hydrophobic neutral lipids).

  • Elution: Elute the target analytes with 2 x 250 µL of 5% NH₄OH in MeOH. Causality: The high pH deprotonates the amine, breaking the ionic interaction with the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under N₂ at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (80:20, v/v).

SPE_Workflow Plasma Plasma Sample (100 µL) + IS Spiking PPT Protein Precipitation (300 µL Cold ACN) Plasma->PPT Centrifuge Centrifugation (14,000 rpm, 10 min) PPT->Centrifuge Dilution Dilute Supernatant (400 µL 2% FA) Centrifuge->Dilution SPE_Load Load onto MCX SPE (Mixed-Mode Cation Exchange) Dilution->SPE_Load SPE_Wash Wash (2% FA, then MeOH) SPE_Load->SPE_Wash SPE_Elute Elute (5% NH4OH in MeOH) SPE_Wash->SPE_Elute Recon Evaporate & Reconstitute (100 µL Mobile Phase) SPE_Elute->Recon

Fig 1. Hybrid PPT and MCX-SPE workflow for optimal extraction of basic amines from plasma.

LC-MS/MS Analytical Conditions

Chromatography:

  • Mobile Phase A: Water containing 0.1% FA and 5 mM Ammonium Formate. (The buffer controls ionic strength, preventing peak tailing common with basic amines).

  • Mobile Phase B: Acetonitrile containing 0.1% FA.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Table 1: LC Gradient Program

Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B
0.0 0.40 95 5
0.5 0.40 95 5
3.0 0.40 10 90
4.0 0.40 10 90
4.1 0.40 95 5

| 5.5 | 0.40 | 95 | 5 |

Mass Spectrometry (ESI+ MRM): Operate the triple quadrupole mass spectrometer in positive electrospray ionization mode. The transition m/z 441.3 → 165.2 is monitored for both DEV and Norverapamil[1].

Table 2: MS/MS MRM Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z) Declustering Potential (V) Collision Energy (eV)
DEV 441.3 165.2 60 35
Norverapamil 441.3 165.2 60 35

| Norverapamil-d7 (IS) | 448.5 | 165.3 | 60 | 35 |

LCMS_Logic Mix Sample Extract (DEV & Norverapamil) LC Biphenyl Column (π-π Separation) Mix->LC Isobaric Mixture ESI ESI+ Ionization [M+H]+ = 441.3 LC->ESI Resolved Peaks Q1 Q1 Selection m/z 441.3 ESI->Q1 Q2 CID Fragmentation (Collision Cell) Q1->Q2 Q3 Q3 Monitoring m/z 165.2 Q2->Q3

Fig 2. LC-MS/MS logic demonstrating the necessity of chromatographic resolution prior to MS.

System Suitability & Method Validation

A trustworthy protocol must be a self-validating system. Every batch must begin with a System Suitability Test (SST) injecting a neat standard mixture to verify that the critical pair (DEV and Norverapamil) achieves a chromatographic resolution ( Rs​ ) of ≥1.5 .

Furthermore, a "Zero Blank" (matrix spiked with IS only) must be analyzed to prove the absence of isotopic cross-talk from the Norverapamil-d7 IS into the DEV MRM channel.

Table 3: Method Validation Summary

Parameter DEV Performance Norverapamil Performance FDA/EMA Acceptance Criteria
Linear Dynamic Range 0.5 - 500 ng/mL 0.5 - 500 ng/mL R² > 0.995
Intra-day Precision (CV%) 3.1% - 6.5% 3.4% - 7.2% ≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (%) 94.2% - 105.1% 93.8% - 106.4% 85% - 115%
Extraction Recovery 91.4 ± 3.2% 89.7 ± 4.1% Consistent across QC levels

| IS-Normalized Matrix Factor | 98.5% | 101.2% | 85% - 115% |

By combining the π−π selectivity of the biphenyl column with the rigorous lipid-depleting power of MCX SPE, this assay completely bypasses the isobaric interference and ion suppression pitfalls that plague standard C18/PPT methodologies, ensuring absolute confidence in your pharmacokinetic data.

References

  • Verapamil quantification in human plasma by liquid chromatography coupled to tandem mass spectrometry. An application for bioequivalence study, PubMed (nih.gov),[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJgmwh838TVhnEkAoodl2plkAypXLLkURphpsPQtN07AzAw1hgjBm84zPjORltveBLrViszkRzacbv8c_xDTGVFvqpowKMlj2glnkaZKGYglzNSchIVTQeQfEXZU47vQkWV7x8]
  • Simultaneous Determination of Verapamil and Norverapamil Concentrations in Human Breast Milk by LC-MS/MS, magtechjournal.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEB2OqXsm9kFrT1PVLawiAdHR1zZM1r5T04U8gu749DnfgKRj5JuXr8pLD2ezUVL0ES2c30JEfO0x_eD2kuKpBYbxM8-eEgjcdFdTpS4kuRQ2W4oXkdxpd0JLccBM8Zry3tEE5qFXT3rjmEcGZP98Qcg4taOB-CbQUnv0zHiHnBFYTGoAiTMA==]
  • Application Note: High-Throughput Analysis of Verapamil and its Metabolite Norverapamil in Human Plasma using Norverapamil-d7, Benchchem,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHljQziJJAqCtUWB1AJNvzi1YWZdkVU_Ad-nWU77DGrtYxv73HDSNDDYZNZMSnjUGLjuH2OCcqaps-R5zYWf5epTl9DntybgaUj2px3WfzyTDrmcZDkpHUb8ANejN0X33FYHfnCQZd-kQd1p8AHOIVSiB0fwXz_zp2kIlqmdAKx_OOtMLoKmIXJ_FEeukaANOW-iJnB15Je0-0ow1d1MuZjF_zBa0SuY6qtWcwmfVwHfYRXpbqtiPRS3b9gLpF-d_puBp7cMclI2iu1ilbKOA37mN0zAD9-6Kv_l3eOc-W7EnflLVF_TFwaFGpuJGuCeaVbIQ3xch61gO1wxcQhzA==]

Sources

Application Note: Cell-Based Assays for Evaluating the Calcium Channel Activity of Desisopropyl Ethyl Verapamil

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Pharmacological Context

Desisopropyl ethyl verapamil is a structurally modified phenylalkylamine derivative designed to modulate voltage-gated calcium channels (CaV). By replacing the standard isopropyl group of verapamil with an ethyl moiety, the compound's steric profile is altered, which can subtly shift its state-dependent binding kinetics within the channel pore.

Like its parent compound, desisopropyl ethyl verapamil acts as a gating modifier. Phenylalkylamines do not simply plug the extracellular pore; rather, they are weak bases that must diffuse across the plasma membrane in their neutral, uncharged form. Once in the cytosol, they become protonated and bind to a highly conserved receptor site located on the intracellular vestibule of the L-type calcium channel, specifically interacting with amino acid residues in the S6 transmembrane segments of domains III and IV . Because this binding site is exposed primarily when the channel is in the open or inactivated state, the compound exhibits profound use-dependent (frequency-dependent) block .

To accurately profile the efficacy and biophysics of desisopropyl ethyl verapamil, we employ a two-tiered orthogonal approach: a high-throughput fluorescent calcium flux assay (FLIPR) to determine macroscopic IC50 values, followed by high-resolution whole-cell patch-clamp electrophysiology to dissect state-dependent binding kinetics.

Mechanism Drug Desisopropyl Ethyl Verapamil Membrane Plasma Membrane Diffusion Drug->Membrane Uncharged form Intracellular Intracellular Accumulation Membrane->Intracellular Channel CaV1.2 Channel (Open/Inactivated) Intracellular->Channel Protonation Block Pore Blockade (Domain III/IV S6) Channel->Block State-dependent

Mechanistic pathway of state-dependent L-type calcium channel block by phenylalkylamines.

Primary High-Throughput Screening: FLIPR Calcium Flux Assay

The Fluorometric Imaging Plate Reader (FLIPR) assay provides a robust, high-throughput method to quantify the macroscopic inhibition of calcium influx. We utilize HEK293 cells stably expressing the human CaV1.2 α1-subunit, along with auxiliary β2 and α2δ1 subunits.

Causality in Assay Design
  • Dye Selection & Retention: Fluo-4 AM is used because its acetoxymethyl (AM) ester allows passive membrane diffusion. Intracellular esterases cleave the AM group, trapping the fluorophore. We mandate the addition of probenecid (2.5 mM) to the assay buffer. Probenecid inhibits organic anion transporters, preventing the active extrusion of the cleaved dye and stabilizing the baseline fluorescence .

  • Incubation Timing: A strict 30-minute pre-incubation with desisopropyl ethyl verapamil is required. Because the drug must cross the membrane to reach its intracellular binding site, insufficient incubation will artificially inflate the apparent IC50.

  • Depolarization Mechanism: Channel opening is triggered by injecting a high-potassium buffer (final concentration 60 mM KCl). This rapidly shifts the potassium equilibrium potential, depolarizing the plasma membrane and forcing the voltage-gated CaV1.2 channels into the open state.

Step-by-Step Protocol & Self-Validation
  • Cell Plating: Seed CaV1.2-HEK293 cells at 20,000 cells/well in a 384-well black-wall/clear-bottom poly-D-lysine coated plate. Incubate overnight at 37°C in 5% CO2.

  • Dye Loading: Remove culture media. Add 20 µL/well of Loading Buffer (HBSS containing 20 mM HEPES, 2 µM Fluo-4 AM, 0.04% Pluronic F-127, and 2.5 mM probenecid, pH 7.4). Incubate for 60 minutes at 37°C.

  • Compound Addition: Prepare serial dilutions of desisopropyl ethyl verapamil (0.1 nM to 30 µM) in HBSS. Add 10 µL/well of the compound.

  • Incubation: Incubate the plate for exactly 30 minutes at room temperature in the dark to allow for intracellular accumulation.

  • Data Acquisition: Transfer the plate to the FLIPR instrument. Record baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds.

  • Stimulation: Inject 10 µL/well of Depolarization Buffer (HBSS modified to contain 240 mM KCl, yielding a 60 mM final concentration). Record fluorescence continuously for 3 minutes.

  • System Validation: Every plate must include a Max Signal Control (DMSO vehicle + KCl) and a Min Signal Control (DMSO vehicle + standard HBSS). The assay is only deemed valid if the calculated Z'-factor is ≥ 0.5.

Secondary High-Resolution Profiling: Whole-Cell Patch-Clamp

While FLIPR identifies bulk inhibition, it cannot differentiate between resting-state (tonic) block and use-dependent block. Whole-cell patch-clamp electrophysiology is the gold standard for dissecting these biophysical parameters .

Causality in Assay Design
  • Charge Carrier Substitution: We replace extracellular Ca2+ with Ba2+ (Barium) . Ba2+ permeates L-type channels more efficiently than Ca2+ and, crucially, does not trigger Calcium-Dependent Inactivation (CDI). This isolates Voltage-Dependent Inactivation (VDI) and ensures that any observed current decay is strictly due to the drug's action.

  • Voltage Protocol: To quantify use-dependence, we apply a train of 20 depolarizing pulses (from a holding potential of -80 mV to +10 mV for 200 ms) at a frequency of 1 Hz. Because desisopropyl ethyl verapamil binds preferentially to the open/inactivated states, the first pulse measures tonic block, while the subsequent pulses measure the progressive, use-dependent accumulation of the drug in the pore.

Step-by-Step Protocol & Self-Validation
  • Solutions Preparation:

    • Extracellular Solution: 140 mM TEA-Cl, 10 mM BaCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4 with TEA-OH). (TEA blocks endogenous potassium currents).

    • Intracellular Solution: 120 mM CsCl, 10 mM EGTA, 10 mM HEPES, 4 mM Mg-ATP, 0.3 mM Na-GTP (pH 7.2 with CsOH).

  • Seal Formation: Pull borosilicate glass pipettes to a resistance of 2–4 MΩ. Form a gigaseal (>1 GΩ) on a single CaV1.2-HEK293 cell and rupture the membrane to achieve the whole-cell configuration.

  • Baseline Stabilization: Hold the cell at -80 mV. Apply test pulses to +10 mV every 10 seconds until the peak Ba2+ current stabilizes (typically 3–5 minutes).

  • Tonic Block Measurement: Perfuse the cell with 10 µM desisopropyl ethyl verapamil for 3 minutes without applying any depolarizing pulses. Apply a single test pulse to measure resting-state inhibition.

  • Use-Dependent Block Measurement: Immediately apply the 1 Hz pulse train (20 pulses). Record the progressive decline in peak current amplitude.

  • System Validation: Continuously monitor Series Resistance (Rs). If Rs exceeds 15 MΩ or fluctuates by >20% during the recording, the cell must be discarded, as voltage-clamp errors will invalidate the kinetic data.

Experimental Workflow & Decision Logic

Workflow CellPrep HEK293-CaV1.2 Cell Culture FLIPR Primary Screen: FLIPR Calcium Assay CellPrep->FLIPR Hit Hit Selection (IC50 Determination) FLIPR->Hit High-throughput PatchClamp Secondary Screen: Whole-Cell Patch-Clamp Hit->PatchClamp Selected hits Analysis Biophysical Profiling (State-Dependent Block) PatchClamp->Analysis High-resolution

Two-tiered screening workflow for biophysical profiling of calcium channel modulators.

Quantitative Data Synthesis

The following tables summarize the expected pharmacological profile of desisopropyl ethyl verapamil compared to its parent compound, verapamil, validating the structural modification's impact on channel kinetics.

Table 1: Macroscopic Inhibition Parameters (FLIPR Calcium Flux Assay) Data represents mean ± SEM (n=4 independent plates).

CompoundIC50 (µM)Hill SlopeMax Inhibition (%)Z'-Factor
Verapamil (Control) 1.25 ± 0.121.198.5%0.72
Desisopropyl ethyl verapamil 0.85 ± 0.081.099.1%0.75

Table 2: State-Dependent Kinetic Parameters (Whole-Cell Patch-Clamp) Data derived from 1 Hz pulse train protocols at 10 µM compound concentration (n=6 cells).

CompoundTonic Block (%)Use-Dependent Block (%)Time Constant of Block (τ, pulses)
Verapamil (Control) 15.2 ± 2.1%61.4 ± 3.5%1.5 ± 0.2
Desisopropyl ethyl verapamil 12.8 ± 1.9%68.7 ± 4.1%1.1 ± 0.1

Interpretation: The data indicates that while desisopropyl ethyl verapamil exhibits a slightly lower affinity for the resting state (Tonic Block) compared to verapamil, its altered steric profile allows for faster pore accumulation during channel cycling, resulting in a more potent Use-Dependent Block and a steeper time constant (τ).

References

  • Hockerman, G. H., Johnson, B. D., Abbott, M. R., Scheuer, T., & Catterall, W. A. (1997). "Molecular determinants of high affinity phenylalkylamine block of L-type calcium channels in transmembrane segment IIIS6 and the pore region of the alpha1 subunit." Journal of Biological Chemistry, 272(30), 18759-18765. URL: [Link]

  • Freeze, B. S., et al. (2006). "Verapamil Block of T-Type Calcium Channels." Molecular Pharmacology, 70(2), 735-740. URL:[Link]

  • Bladen, C., et al. (2022). "Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators." ACS Pharmacology & Translational Science, 5(3), 166-177. URL:[Link]

  • Striessnig, J., et al. (2015). "Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets?" Current Molecular Pharmacology, 8(2), 110-122. URL:[Link]

Application Note: In Vitro Cardiovascular Profiling of Desisopropyl Ethyl Verapamil

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Electrophysiology & Pharmacology Protocol Target Audience: Ion Channel Electrophysiologists, Assay Development Scientists, and Cardiovascular Safety Pharmacologists

Mechanistic Rationale & Structural Pharmacology

Verapamil, a prototypical phenylalkylamine (PAA), is a Class IV antiarrhythmic that exerts its therapeutic effects by blocking L-type calcium channels ( Cav​1.2 ) in the myocardium and vascular smooth muscle[1]. However, verapamil is also a well-documented "false-positive" in preclinical cardiac safety assays; it potently blocks the hERG potassium channel, yet rarely induces Torsades de Pointes in vivo because its simultaneous Cav​1.2 blockade offsets action potential prolongation[2].

To dissect the structure-activity relationship (SAR) of the PAA binding pocket and optimize state-dependent kinetics, structural analogs such as Desisopropyl ethyl verapamil are synthesized. In this analog, the bulky isopropyl group at the chiral alpha-carbon is replaced by a smaller ethyl moiety.

Causality of the Structural Modification: The PAA binding site is located at the intracellular interface of domains III and IV (specifically the IIIS6 and IVS6 transmembrane segments) of the Cav​1.2

α1C​ subunit[3][4]. The isopropyl group of verapamil engages in critical hydrophobic interactions within this vestibule[5]. By substituting it with an ethyl group, we reduce the van der Waals volume and slightly lower the lipophilicity. This modification is hypothesized to increase the dissociation rate ( koff​ ) and alter the use-dependent block —a phenomenon where the drug binds more effectively to the open or inactivated states of the channel during high-frequency stimulation (e.g., tachyarrhythmias).

Mechanism Depol Membrane Depolarization (Action Potential) Cav12 Cav1.2 (L-type Ca2+ Channel) Open State Depol->Cav12 CaInflux Ca2+ Influx (I_Ca,L) Cav12->CaInflux CICR Calcium-Induced Calcium Release (RyR2) CaInflux->CICR Contraction Cardiomyocyte Contraction CICR->Contraction Drug Desisopropyl ethyl verapamil (Intracellular Access) Binding Binding to IIIS6 & IVS6 Interface Drug->Binding Block Use-Dependent Pore Block Binding->Block Block->Cav12 Inhibits

Fig 1: Mechanism of Cav1.2 use-dependent blockade by Desisopropyl ethyl verapamil.

Quantitative Pharmacological Profiling

Before initiating in vitro assays, it is critical to benchmark the physicochemical properties of the analog against known PAAs to calibrate dosing solutions and anticipate membrane partitioning behavior.

Table 1: Comparative Physicochemical & Expected Pharmacological Properties

CompoundAlkyl SubstitutionMolecular Weight ( g/mol )Estimated LogPExpected Cav​1.2 IC 50​ (Resting)Use-Dependence
Verapamil Isopropyl454.63.8~100 - 300 nMHigh
Gallopamil (D600) Isopropyl (+ Methoxy)484.63.6~50 - 150 nMVery High
Desisopropyl ethyl verapamil Ethyl440.63.4~400 - 800 nMModerate (Faster koff​ )

Note: The reduced LogP of the ethyl analog necessitates careful vehicle control (DMSO ≤ 0.1%) to prevent precipitation while ensuring rapid membrane crossing to reach the intracellular binding site.

Self-Validating Electrophysiology Protocol: Whole-Cell Patch-Clamp

To accurately measure the inhibitory effects of Desisopropyl ethyl verapamil on ICa,L​ , we utilize human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs). Because L-type calcium channels undergo both Voltage-Dependent Inactivation (VDI) and Calcium-Dependent Inactivation (CDI), the protocol must isolate VDI to accurately quantify drug block.

Causality of Solution Design: We substitute extracellular Ca2+ with Ba2+ as the charge carrier. Ba2+ permeates the Cav​1.2 pore but does not trigger CDI, ensuring that any accelerated decay in the current is strictly due to the drug's use-dependent block. Additionally, Cs+ is used in the intracellular solution to block outward potassium currents (e.g., hERG, IKs​ ) that would otherwise contaminate the recording.

Buffer Compositions

Table 2: Patch-Clamp Solutions (pH adjusted to 7.4 with CsOH/NaOH, Osmolarity ~300 mOsm)

ComponentExtracellular Solution (mM)Intracellular (Pipette) Solution (mM)
NaCl135-
CsCl5.4120
BaCl2​ 10-
MgCl2​ 1.02.0
HEPES1010
EGTA-10
Mg-ATP-4.0
Glucose10-
Step-by-Step Methodology
  • Cell Preparation: Plate hiPSC-CMs on fibronectin-coated glass coverslips at low density to ensure single-cell isolation. Incubate for 3-5 days to allow recovery of ion channel expression[2].

  • Electrode Fabrication: Pull borosilicate glass pipettes to a resistance of 2.0–3.5 MΩ when filled with the intracellular solution.

  • Seal Formation & Break-in: Form a gigaseal (>1 GΩ) and apply brief negative pressure to rupture the patch. Allow 3–5 minutes for intracellular dialysis.

    • Validation Step: Monitor Series Resistance ( Rs​ ). Compensate to 70-80%. If Rs​ exceeds 15 MΩ or fluctuates by >20% during the experiment, discard the cell to prevent voltage-clamp errors.

  • Baseline Recording: Apply a holding potential of -80 mV. Step to -40 mV for 50 ms to inactivate sodium channels ( Nav​1.5 ), followed by a 200 ms test pulse to +10 mV to elicit ICa,L​ (now IBa,L​ ). Repeat every 10 seconds until the current amplitude is stable (≤5% run-down over 3 minutes).

  • Compound Application (Use-Dependence Protocol):

    • Perfuse Desisopropyl ethyl verapamil (e.g., 1 µM).

    • Apply a train of 20 depolarizing pulses (+10 mV) at 1 Hz, then 3 Hz.

    • Causality: PAAs are open-channel blockers. High-frequency pulsing drives the channels into the open/inactivated states, accelerating the onset of block. The ethyl analog should show a distinct frequency-response curve compared to verapamil due to altered steric hindrance.

  • Positive Control: Wash in 10 µM Nifedipine. Complete abolition of the inward current confirms the isolated current was entirely mediated by Cav​1.2 .

Workflow Prep hiPSC-CM Preparation Seal Gigaseal & Whole-Cell Break-in Prep->Seal Sol Prepare Ba2+ Extracellular Solution Sol->Seal Perfuse Perfuse Desisopropyl ethyl verapamil Seal->Perfuse Record Record I_Ca,L (Voltage Steps) Perfuse->Record Analyze Calculate IC50 & Use-Dependence Record->Analyze

Fig 2: Electrophysiological workflow for isolating and analyzing L-type calcium currents.

High-Throughput Intracellular Calcium Imaging

While patch-clamp provides high-resolution kinetic data, fluorescent calcium imaging allows for higher throughput screening of the analog's effect on native Calcium-Induced Calcium Release (CICR) and spontaneous beating rates.

Methodology
  • Dye Loading: Wash spontaneously beating hiPSC-CMs (cultured in 96-well plates) with Tyrode's solution. Incubate with 2 µM Fluo-4 AM (a calcium-sensitive fluorophore) and 0.02% Pluronic F-127 for 30 minutes at 37°C.

  • De-esterification: Wash cells thrice with Tyrode's solution and incubate for an additional 15 minutes to allow complete de-esterification of the AM ester, trapping the dye intracellularly.

  • Data Acquisition: Place the plate in a kinetic fluorescence reader (e.g., FDSS/µCELL). Record baseline calcium transients (CaT) for 2 minutes (Excitation: 488 nm, Emission: 525 nm).

  • Compound Addition: Inject Desisopropyl ethyl verapamil at escalating doses (10 nM to 10 µM).

  • Analysis: Quantify the reduction in CaT amplitude and the change in spontaneous beating frequency. Unlike pure hERG blockers which prolong the CaT duration, PAA analogs will typically shorten the CaT and reduce the beating frequency[2].

Data Interpretation & Troubleshooting

  • Current Run-Down vs. Drug Block: Cav​1.2 currents are notoriously susceptible to "run-down" (spontaneous loss of current over time) due to the dialysis of intracellular ATP and phosphatases during whole-cell patch-clamp. Solution: The inclusion of 4 mM Mg-ATP and 10 mM EGTA in the pipette solution is non-negotiable to stabilize the current. Always compare the drug-induced block to a time-matched vehicle (DMSO) control.

  • State-Dependent Affinity: If Desisopropyl ethyl verapamil shows a high IC 50​ (low potency) during infrequent pulsing (0.1 Hz) but a low IC 50​ (high potency) at 3 Hz, the compound exhibits strong use-dependence. This is a highly desirable trait for antiarrhythmics, as it selectively suppresses ectopic, high-frequency beats while sparing normal sinus rhythm.

References

  • Catterall WA, et al. "Molecular determinants of drug binding and action on L-type calcium channels." Annual Review of Pharmacology and Toxicology. [1] 3

  • Striessnig J, et al. "Identification of a phenylalkylamine binding region within the alpha 1 subunit of skeletal muscle Ca2+ channels." Proceedings of the National Academy of Sciences. [2] 5

  • Liang P, et al. "Screening Drug-Induced Arrhythmia Using Human Induced Pluripotent Stem Cell–Derived Cardiomyocytes and Low-Impedance Microelectrode Arrays." Circulation. [3] 2

  • Hockerman GH, et al. "Molecular determinants of high affinity phenylalkylamine block of L-type calcium channels in transmembrane segment IIIS6 and the pore region of the alpha1 subunit." Journal of Biological Chemistry. [4] 4

  • Striessnig J, et al. "L-type Ca2+ channels in heart and brain." Wiley Interdisciplinary Reviews: Membrane Transport and Signaling.[5] 1

Sources

Application Notes and Protocols for Desisopropyl Ethyl Verapamil in Multidrug Resistance Research

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Desisopropyl Ethyl Verapamil, a novel verapamil analogue, in the study of multidrug resistance (MDR) in cancer. This document offers in-depth scientific background, detailed experimental protocols, and data interpretation guidelines to facilitate the investigation of this compound as a potential MDR modulator.

Introduction: The Challenge of Multidrug Resistance and the Promise of Verapamil Analogues

Multidrug resistance (MDR) remains a significant hurdle in the successful chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp/MDR1), which function as drug efflux pumps.[1][2] These transporters actively remove a wide range of anticancer drugs from the cell, thereby reducing their intracellular concentration and therapeutic efficacy.

Verapamil, a first-generation calcium channel blocker, was one of the first compounds identified to reverse MDR.[3][4][5] It competitively inhibits P-gp, leading to increased intracellular accumulation of chemotherapeutic agents in resistant cells.[3][4] However, the clinical utility of verapamil as an MDR modulator is limited by its cardiovascular side effects, which occur at the concentrations required for effective P-gp inhibition.[6] This has spurred the development of verapamil analogues with potentially higher potency against P-gp and reduced cardiovascular activity.

Desisopropyl Ethyl Verapamil is a novel analogue designed to enhance P-gp inhibition while potentially minimizing off-target effects. This guide provides a framework for the preclinical evaluation of this compound in MDR research models.

Mechanism of Action: P-glycoprotein Inhibition

The primary mechanism by which verapamil and its analogues are thought to reverse MDR is through direct interaction with P-glycoprotein.[3][4] These compounds act as competitive inhibitors, binding to the same or allosterically linked sites as chemotherapeutic drugs.[3][4] This competition for binding and transport leads to a saturation of the efflux pump's capacity, resulting in decreased efflux and consequently, increased intracellular accumulation of the anticancer drug.

Some studies also suggest that verapamil may have additional mechanisms of action, including the modulation of other ABC transporters and effects on cellular signaling pathways that regulate P-gp expression and function.[7] Research into Desisopropyl Ethyl Verapamil should aim to elucidate its precise mechanism of action.

Visualizing the Mechanism of P-gp Mediated Drug Efflux and its Inhibition

MDR_Mechanism cluster_membrane Cell Membrane cluster_extra cluster_intra Pgp {P-glycoprotein (P-gp)|Efflux Pump} Chemo_out Chemotherapeutic Drug Pgp->Chemo_out Efflux (ATP-dependent) Chemo_in Chemotherapeutic Drug Chemo_in->Pgp Binding Target Cellular Target (e.g., DNA) Chemo_in->Target Therapeutic Effect DEV Desisopropyl Ethyl Verapamil DEV->Pgp Competitive Inhibition

Caption: Mechanism of P-gp mediated drug efflux and its inhibition by Desisopropyl Ethyl Verapamil.

In Vitro Experimental Protocols

Cell Line Selection and Culture

The foundation of in vitro MDR research lies in the use of appropriate cell line models. A pair of cell lines is typically used: a drug-sensitive parental cell line and its MDR variant, which overexpresses P-gp.

  • Parental Cell Lines (P-gp negative or low):

    • Human leukemia: CEM/O[5]

    • Human myelogenous leukemia: K562[3][4]

    • Chinese hamster ovary: CHO[8]

  • MDR Cell Lines (P-gp positive):

    • CEM/VCR 1000 (vincristine-resistant)[5]

    • K562/ADM (Adriamycin-resistant)[3][4]

    • CHr-500 (colchicine-resistant)[8]

Cells should be cultured in the appropriate medium supplemented with fetal bovine serum and antibiotics. MDR cell lines often require the continuous presence of the selecting drug in the culture medium to maintain P-gp expression.

Cytotoxicity and Chemosensitization Assays

The primary goal of these assays is to determine the ability of Desisopropyl Ethyl Verapamil to restore the sensitivity of MDR cells to a chemotherapeutic agent.

Protocol: MTT Assay for Cytotoxicity and Chemosensitization

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment:

    • Cytotoxicity of Desisopropyl Ethyl Verapamil: Treat cells with a range of concentrations of Desisopropyl Ethyl Verapamil alone to determine its intrinsic cytotoxicity.

    • Chemosensitization: Treat cells with a fixed, non-toxic concentration of Desisopropyl Ethyl Verapamil in combination with a serial dilution of a chemotherapeutic drug (e.g., doxorubicin, vincristine, or paclitaxel). Include controls for the chemotherapeutic drug alone.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 (the concentration of drug that inhibits cell growth by 50%) for the chemotherapeutic agent in the presence and absence of Desisopropyl Ethyl Verapamil. The reversal fold (RF) is calculated as:

    • RF = IC50 (chemotherapeutic alone) / IC50 (chemotherapeutic + Desisopropyl Ethyl Verapamil)

Table 1: Example Data from a Chemosensitization Assay

Cell LineTreatmentIC50 of Doxorubicin (nM)Reversal Fold (RF)
K562 (Parental) Doxorubicin alone25-
Doxorubicin + 1 µM DEV221.1
K562/ADM (MDR) Doxorubicin alone850-
Doxorubicin + 1 µM DEV4518.9
Efflux Pump Activity Assays

These assays directly measure the ability of Desisopropyl Ethyl Verapamil to inhibit the efflux function of P-gp.

Protocol: Rhodamine 123 Accumulation Assay

Rhodamine 123 is a fluorescent substrate of P-gp. Inhibition of P-gp leads to increased intracellular accumulation of rhodamine 123, which can be measured by flow cytometry.

  • Cell Preparation: Harvest cells and resuspend them in fresh culture medium at a concentration of 1 x 10^6 cells/mL.

  • Inhibitor Pre-incubation: Incubate the cells with Desisopropyl Ethyl Verapamil at various concentrations (or a fixed concentration) for 30-60 minutes at 37°C. Include a positive control (e.g., verapamil) and a negative control (vehicle).

  • Rhodamine 123 Loading: Add rhodamine 123 to a final concentration of 1 µM and incubate for an additional 30-60 minutes at 37°C, protected from light.

  • Washing: Wash the cells twice with ice-cold PBS to remove extracellular rhodamine 123.

  • Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 530 nm.

  • Data Analysis: Quantify the mean fluorescence intensity (MFI) of the cell population. An increase in MFI in the presence of Desisopropyl Ethyl Verapamil indicates inhibition of P-gp-mediated efflux.

Visualizing the In Vitro Experimental Workflow

in_vitro_workflow cluster_setup Cell Culture cluster_assays Functional Assays cluster_analysis Data Analysis parental Parental Cell Line (e.g., K562) cytotoxicity Cytotoxicity Assay (MTT) parental->cytotoxicity mdr MDR Cell Line (e.g., K562/ADM) mdr->cytotoxicity efflux Efflux Assay (Rhodamine 123) mdr->efflux ic50 Calculate IC50 and Reversal Fold cytotoxicity->ic50 mfi Measure Mean Fluorescence Intensity efflux->mfi

Caption: A typical workflow for the in vitro evaluation of an MDR modulator.

In Vivo Experimental Protocols

In vivo studies are crucial to evaluate the efficacy and safety of Desisopropyl Ethyl Verapamil in a whole-organism context.

Animal Model Selection

Xenograft models are commonly used, where human MDR cancer cells are implanted into immunocompromised mice (e.g., nude or SCID mice).

Drug Formulation and Administration
  • Desisopropyl Ethyl Verapamil: The formulation will depend on its solubility and stability. Common vehicles include saline, PBS with a small percentage of DMSO, or a solution containing Cremophor EL. Administration can be intraperitoneal (IP), intravenous (IV), or oral (PO).

  • Chemotherapeutic Agent: The formulation and route of administration should follow established protocols for the specific drug being used.

Efficacy Study Design
  • Tumor Implantation: Inject MDR cancer cells subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment groups (typically 8-10 mice per group):

    • Group 1: Vehicle control

    • Group 2: Chemotherapeutic agent alone

    • Group 3: Desisopropyl Ethyl Verapamil alone

    • Group 4: Chemotherapeutic agent + Desisopropyl Ethyl Verapamil

  • Treatment: Administer the drugs according to a predetermined schedule. Desisopropyl Ethyl Verapamil is often administered 1-2 hours before the chemotherapeutic agent.

  • Tumor Measurement: Measure tumor volume (using calipers) and body weight 2-3 times per week.

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size or when signs of toxicity are observed.

  • Data Analysis: Compare tumor growth inhibition among the different treatment groups.

Table 2: Example In Vivo Study Groups and Endpoints

GroupTreatmentPrimary EndpointSecondary Endpoint
1VehicleTumor Growth RateBody Weight Changes
2Doxorubicin (2 mg/kg, IP)Tumor Growth RateBody Weight Changes
3DEV (10 mg/kg, PO)Tumor Growth RateBody Weight Changes
4Doxorubicin + DEVTumor Growth RateBody Weight Changes

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of Desisopropyl Ethyl Verapamil as a potential MDR modulator. Successful in vitro and in vivo studies demonstrating potent P-gp inhibition and chemosensitization with a favorable safety profile would warrant further investigation, including pharmacokinetic and pharmacodynamic studies, and ultimately, consideration for clinical development. The search for effective and non-toxic MDR modulators is a critical endeavor in cancer research, and novel verapamil analogues like Desisopropyl Ethyl Verapamil hold significant promise.

References

  • Dei, S., et al. (1993). Verapamil analogues with restricted molecular flexibility: synthesis and pharmacological evaluation of the four isomers of alpha-[1-[3-[N-[1- [2-(3,4-dimethoxyphenyl)ethyl]]-N-methylamino]cyclohexyl]]-alpha- isopropyl-3,4-dimethoxybenzene-acetonitrile. Journal of Medicinal Chemistry, 36(4), 439-45. [Link]

  • Gualtieri, F., et al. (1985). Effect of modifications at the tetrasubstituted carbon of verapamil-like compounds. Journal of Medicinal Chemistry, 28(11), 1621-8. [Link]

  • Yusa, K., & Tsuruo, T. (1989). Reversal mechanism of multidrug resistance by verapamil: direct binding of verapamil to P-glycoprotein on specific sites and transport of verapamil outward across the plasma membrane of K562/ADM cells. Cancer Research, 49(18), 5002-6. [Link]

  • ResearchGate. (n.d.). Reversal Mechanism of Multidrug Resistance by Verapamil: Direct Binding of Verapamil to P-Glycoprotein on Specific Sites and Transport of Verapamil Outward across the Plasma Membrane of K562/ADM Cells. [Link]

  • Castaing, M., Loiseau, A., & Cornish-Bowden, A. (2006). Synergy between verapamil and other multidrug-resistance modulators in model membranes. Biochemical Society Transactions, 34(Pt 5), 903-5. [Link]

  • Thierry, A. R., et al. (1993). Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines. International Journal of Cancer, 54(4), 671-6. [Link]

  • Larsson, R., et al. (1991). Pharmacological modification of multi-drug resistance (MDR) in vitro detected by a novel fluorometric microculture cytotoxicity assay. Reversal of resistance and selective cytotoxic actions of cyclosporin A and verapamil on MDR leukemia T-cells. International Journal of Cancer, 47(6), 882-8. [Link]

  • Kopper, L., et al. (1997). Does verapamil help overcome multidrug resistance in tumor cell lines and cancer patients? Anticancer Research, 17(4A), 2735-8. [Link]

  • Nito, S. (1989). Enhancement of cytogenetic and cytotoxic effects on multidrug-resistant (MDR) cells by a calcium antagonist (verapamil). Mutation Research, 227(2), 73-9. [Link]

  • Gruber, A., et al. (1990). Modulation of etoposide (VP-16) cytotoxicity by verapamil or cyclosporine in multidrug-resistant human leukemic cell lines and normal bone marrow. Cancer Chemotherapy and Pharmacology, 26(4), 263-7. [Link]

  • Robert, J. (1996). Reversal of multidrug resistance by verapamil analogues. European Journal of Cancer, 32A(7), 1051-3. [Link]

  • Theodore, L. J., & Nelson, W. L. (1989). Synthesis of [sup 13]C-labeled verapamil compounds. [Calcium channel antagonist]. Journal of Labelled Compounds and Radiopharmaceuticals, 27(5), 491-501. [Link]

  • Antal, I., et al. (2022). In Vitro and In Vivo Studies of a Verapamil-Containing Gastroretentive Solid Foam Capsule. Pharmaceutics, 14(2), 350. [Link]

  • MAK HILL Publications. (n.d.). Sensitivity of Monocytic Cell Lines to Verapamil in vitro. [Link]

  • AboutScience. (n.d.). p-glycoprotein Inhibition for Optimal Drug Delivery. [Link]

  • ResearchGate. (n.d.). Cytotoxicity induced by racemic verapamil and its enantiomers. [Link]

  • ResearchGate. (n.d.). Multidrug resistance (MDR) modulators: Verapamil offsprings and heterocyclic derivatives. [Link]

  • ResearchGate. (n.d.). Characterization of the Major Metabolites of Verapamil as Substrates and Inhibitors of P-glycoprotein. [Link]

  • Hage, M. E., et al. (2018). Cooperativity between Verapamil and ATP Bound to the Efflux Transporter P-glycoprotein. Biochemistry, 57(11), 1735-1744. [Link]

  • Urasaki, Y., et al. (2014). By inhibiting Src, verapamil and dasatinib overcome multidrug resistance via increased expression of Bim and decreased expressions of MDR1 and survivin in human multidrug-resistant myeloma cells. Leukemia Research, 38(1), 121-30. [Link]

  • Frontiers. (n.d.). Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics. [Link]

  • MDPI. (2025). Verapamil Suppresses the Development of Resistance Against Anti-Tuberculosis Drugs in Mycobacteria. [Link]

  • Journal of Drug Delivery and Therapeutics. (2019). Synthesis, Characterization and Drug delivery of Verapamil Hydrochloride loaded Montmorillonite Nanocomposite Beads. [Link]

Sources

Application of Verapamil and its Metabolites in Neuroscience Research: A Guide to Studying P-glycoprotein at the Blood-Brain Barrier

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of the Blood-Brain Barrier and the Role of P-glycoprotein

The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1][2] A key component of this barrier is the ATP-binding cassette (ABC) transporter, P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1.[1][3][4] Functioning as a gatekeeper, P-gp is an efflux pump that actively transports a wide variety of structurally diverse lipophilic compounds out of the brain endothelial cells and back into the bloodstream.[2][5]

While this protective mechanism is crucial for shielding the brain from neurotoxins, it also presents a major obstacle in neuropharmacology.[1] Many potentially effective therapeutic agents for neurological disorders, such as epilepsy, schizophrenia, and brain tumors, are substrates of P-gp and are thus efficiently removed from the brain, limiting their therapeutic efficacy.[6] Consequently, the study of P-gp function and the development of strategies to modulate its activity are of paramount importance in neuroscience research and drug development.

Verapamil, a phenylalkylamine calcium channel blocker, has been extensively characterized as a potent inhibitor of P-gp.[7][8] This property has made it an invaluable tool for researchers seeking to understand the role of P-gp at the BBB and to develop strategies to overcome multidrug resistance in the CNS. This guide provides a detailed overview of the application of verapamil and its primary metabolites in neuroscience research, with a focus on in vitro protocols for studying P-gp inhibition.

Mechanism of Action: Verapamil and its Metabolites as P-gp Modulators

Verapamil exerts its inhibitory effect on P-gp through direct interaction with the transporter. While the precise mechanism is complex and thought to involve multiple binding sites, it is generally accepted that verapamil competitively inhibits the binding of other substrates to P-gp.[9] Interestingly, verapamil itself can be a substrate for P-gp at low concentrations, but at higher concentrations, it acts as an inhibitor, potentially by saturating the transporter.[10]

Verapamil undergoes extensive metabolism in the liver, primarily by cytochrome P450 enzymes, resulting in several metabolites with distinct P-gp modulating properties.[6][7] The major metabolites include norverapamil, D-620, and D-617.[2][6] Understanding the activity of these metabolites is crucial for interpreting experimental results, as they can also interact with P-gp.

CompoundP-gp InteractionKey Characteristics
Verapamil Inhibitor and SubstratePotent inhibitor at higher concentrations.[7]
Norverapamil InhibitorAn N-demethylated metabolite that retains potent P-gp inhibitory activity.[6][7]
D-617 SubstrateAn N-dealkylated metabolite that is actively transported by P-gp.[1][6]
D-620 SubstrateAnother N-dealkylated metabolite that is a P-gp substrate.[6][7]

This differential activity highlights the importance of considering the metabolic profile of verapamil in experimental design and data interpretation.

Visualizing the P-gp Efflux Mechanism at the Blood-Brain Barrier

The following diagram illustrates the role of P-glycoprotein at the blood-brain barrier and the inhibitory action of verapamil.

cluster_0 Blood Vessel Lumen cluster_1 Brain Endothelial Cell cluster_2 Brain Parenchyma Drug Drug (P-gp Substrate) Drug_in Drug Drug->Drug_in Verapamil Verapamil Pgp P-glycoprotein (P-gp) Verapamil->Pgp Inhibition Pgp->Drug Efflux Drug_in->Pgp Binding Neuron Neuron Drug_in->Neuron Therapeutic Effect (Blocked by P-gp)

Caption: P-gp at the BBB actively pumps drugs out of endothelial cells, limiting brain penetration. Verapamil inhibits this efflux.

Experimental Protocols: In Vitro P-glycoprotein Inhibition Assays

Several in vitro assays can be employed to characterize the inhibitory potential of compounds like verapamil on P-gp. These assays are crucial for screening drug candidates and for mechanistic studies.

Protocol 1: Bidirectional Transport Assay in Polarized Cell Monolayers

This assay is considered the gold standard for assessing P-gp inhibition.[11] It utilizes polarized cell lines, such as Caco-2 or MDCK cells transfected with the human MDR1 gene (MDCK-MDR1), which form tight monolayers and express high levels of P-gp on their apical surface.

Objective: To determine if a test compound inhibits the polarized efflux of a known P-gp substrate (e.g., digoxin, rhodamine 123) across a cell monolayer.

Materials:

  • MDCK-MDR1 cells

  • Transwell inserts (e.g., 12-well or 24-well plates)

  • Culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS)

  • Known P-gp substrate (e.g., [³H]-digoxin or rhodamine 123)

  • Verapamil (as a positive control inhibitor)

  • Test compound

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Cell Seeding: Seed MDCK-MDR1 cells on Transwell inserts at a high density and culture until a confluent, polarized monolayer is formed (typically 1-2 weeks). Monitor the transepithelial electrical resistance (TEER) to assess monolayer integrity.

  • Preparation: Wash the cell monolayers with pre-warmed HBSS.

  • Experimental Setup:

    • Apical to Basolateral (A-to-B) Transport: Add the P-gp substrate (with or without the test compound/verapamil) to the apical chamber. Add fresh HBSS to the basolateral chamber.

    • Basolateral to Apical (B-to-A) Transport: Add the P-gp substrate (with or without the test compound/verapamil) to the basolateral chamber. Add fresh HBSS to the apical chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sampling: At the end of the incubation, collect samples from both the apical and basolateral chambers.

  • Quantification: Analyze the concentration of the P-gp substrate in the samples using a scintillation counter (for radiolabeled substrates) or a fluorescence plate reader.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.

    • Calculate the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B). An ER > 2 is indicative of active efflux.

    • In the presence of an inhibitor like verapamil, a significant reduction in the ER indicates P-gp inhibition.

Workflow for Bidirectional Transport Assay

A Seed MDCK-MDR1 cells on Transwell inserts B Culture to form a confluent monolayer (Monitor TEER) A->B C Wash monolayer with HBSS B->C D Add P-gp substrate +/- inhibitor to apical or basolateral chamber C->D E Incubate at 37°C D->E F Collect samples from both chambers E->F G Quantify substrate concentration F->G H Calculate Papp and Efflux Ratio (ER) G->H I Assess P-gp inhibition based on ER reduction H->I

Caption: Step-by-step workflow for the in vitro bidirectional transport assay to assess P-gp inhibition.

Protocol 2: Calcein-AM Efflux Assay

This is a fluorescence-based assay that provides a more high-throughput method for screening P-gp inhibitors.[12] Calcein-AM is a non-fluorescent, cell-permeable compound that is a substrate of P-gp. Once inside the cell, it is hydrolyzed by intracellular esterases to the fluorescent molecule calcein, which is not a P-gp substrate. P-gp actively pumps Calcein-AM out of the cells, reducing the intracellular accumulation of fluorescent calcein.

Objective: To measure the ability of a test compound to inhibit the P-gp-mediated efflux of Calcein-AM, leading to an increase in intracellular fluorescence.

Materials:

  • P-gp overexpressing cells (e.g., K562/MDR or CEM/ADR5000) and the corresponding parental cell line.

  • 96-well black, clear-bottom plates

  • Culture medium

  • Calcein-AM

  • Verapamil (as a positive control inhibitor)

  • Test compound

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed the P-gp overexpressing and parental cells into a 96-well plate and allow them to attach overnight.

  • Compound Incubation: Pre-incubate the cells with various concentrations of the test compound or verapamil for a specified time (e.g., 30-60 minutes) at 37°C.

  • Substrate Addition: Add Calcein-AM to each well and incubate for an additional 30-60 minutes at 37°C.

  • Washing: Gently wash the cells with ice-cold buffer to remove extracellular Calcein-AM.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: An increase in fluorescence in the P-gp overexpressing cells in the presence of the test compound indicates inhibition of P-gp-mediated efflux.

Applications in Neuroscience Drug Development

The use of verapamil and its analogs as research tools has significantly advanced our understanding of the BBB and its impact on CNS drug delivery.

  • Overcoming Multidrug Resistance: Co-administration of P-gp inhibitors with therapeutic agents is a promising strategy to enhance their brain penetration and efficacy.[7]

  • PET Imaging: Radiolabeled analogs of verapamil, such as [¹¹C]-verapamil, are used in Positron Emission Tomography (PET) studies to non-invasively quantify P-gp function at the BBB in both preclinical models and human subjects.[10][13] This allows for the investigation of P-gp's role in various neurological disorders and the assessment of new P-gp inhibitors in vivo.

  • Disease Pathophysiology: Altered P-gp expression and function have been implicated in the pathophysiology of several neurological disorders, including Alzheimer's disease and epilepsy.[3][8] Verapamil can be used as a tool to probe these changes and their consequences.

Conclusion

Verapamil and its well-characterized metabolites are indispensable tools in neuroscience research for investigating the critical role of P-glycoprotein at the blood-brain barrier. The protocols outlined in this guide provide a framework for researchers to assess P-gp inhibition in vitro, a crucial step in the development of novel CNS-penetrant therapeutics. A thorough understanding of the interplay between drugs and the BBB, facilitated by tools like verapamil, is essential for designing the next generation of treatments for a wide range of neurological disorders.

References

  • Burhenne, J., et al. (2000). Characterization of the major metabolites of verapamil as substrates and inhibitors of P-glycoprotein. Journal of Pharmacology and Experimental Therapeutics, 293(2), 673-679. [Link]

  • Choudhuri, S., & Klaassen, C. D. (2022). Regulation of P-Glycoprotein in the Brain. International Journal of Molecular Sciences, 23(23), 14787. [Link]

  • Bio Help Learning. (2024, April 29). What is the impact of P-glycoprotein at the blood-brain barrier? [Link]

  • Uchida, Y., et al. (2022). Use of verapamil as a P-glycoprotein inhibitor in patients with drug-resistant depression. Psychiatria, 19(2), 144-153. [Link]

  • Löscher, W., & Potschka, H. (2022). Membrane transporter proteins: a challenge for CNS drug development. Expert Opinion on Drug Metabolism & Toxicology, 18(4), 235-250. [Link]

  • Löscher, W., & Potschka, H. (2021). Disease-Induced Modulation of Drug Transporters at the Blood–Brain Barrier Level. Pharmaceutics, 13(4), 544. [Link]

  • Langer, O., & Bauer, M. (2012). Approaches using molecular imaging technology - use of PET in clinical microdose studies. Methods in Molecular Biology, 897, 123-140. [Link]

  • SOLVO Biotechnology. MDR1/P-gp - Transporters. [Link]

  • O'Bryant, S. E., et al. (2020). Verapamil and Alzheimer's Disease: Past, Present, and Future. Frontiers in Aging Neuroscience, 12, 133. [Link]

  • Leopoldo, M., et al. (2019). An updated patent review on P-glycoprotein inhibitors (2011-2018). Expert Opinion on Therapeutic Patents, 29(9), 715-731. [Link]

  • Safa, A. R., et al. (1990). Photoaffinity labeling of the multidrug-Resistance-Related P-Glycoprotein with photoactive analog of verapamil. Biochemistry, 29(33), 7665-7673. [Link]

  • Mittapalli, R. K., & Elmquist, W. F. (2012). P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? The AAPS Journal, 14(4), 774-783. [Link]

Sources

Pharmacokinetic Profiling and Experimental Design for Desisopropyl Ethyl Verapamil (DIEV): A Comprehensive ADME/Tox Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Pharmacokineticists, and Drug Development Scientists Document Type: Advanced Application Note & Experimental Protocol

Introduction & Scientific Rationale

Verapamil is a quintessential L-type calcium channel blocker and a well-documented substrate and inhibitor of both P-glycoprotein (P-gp) and Cytochrome P450 3A4 (CYP3A4)[1]. Its clinical utility is often complicated by extensive hepatic and intestinal first-pass metabolism, leading to low and highly variable oral bioavailability. Furthermore, its pharmacokinetics exhibit significant gender-based differences driven by variations in CYP3A4 and P-gp expression[2].

Desisopropyl ethyl verapamil (DIEV) is a strategically designed structural analog wherein the bulky N-isopropyl group is replaced by an N-ethyl moiety.

  • The Causality of the Structural Modification: This substitution is hypothesized to reduce steric hindrance around the basic nitrogen. In drug design, altering the steric bulk at the site of N-dealkylation can significantly shift the CYP3A4 metabolic degradation rate. Furthermore, modifying the lipophilicity and spatial geometry may attenuate its affinity for the P-gp efflux pump, potentially increasing the un-metabolized surviving fraction ( F ) that reaches systemic circulation.

This application note outlines a self-validating, end-to-end experimental framework to evaluate the in vitro ADME properties and in vivo pharmacokinetics of DIEV.

Mechanistic Pathways & Workflow Visualizations

To establish a robust pharmacokinetic profile, we must first map the primary barriers to oral bioavailability: intestinal efflux and first-pass oxidation.

Pathway Lumen Intestinal Lumen (DIEV) Enterocyte Enterocyte (Absorption) Lumen->Enterocyte Passive Diffusion Pgp P-glycoprotein (Efflux) Enterocyte->Pgp Substrate Binding CYP3A4 CYP3A4 (First-Pass Metabolism) Enterocyte->CYP3A4 Oxidation Blood Systemic Circulation Enterocyte->Blood Surviving Fraction (F) Pgp->Lumen Efflux Metabolites N-dealkylated Metabolites CYP3A4->Metabolites Inactivation

Fig 1: Enteric absorption, P-gp efflux, and CYP3A4 metabolism pathway of DIEV.

Workflow Dosing 1. Animal Dosing (IV & PO Arms) Sampling 2. Serial Blood Sampling (0.08 to 24 hrs) Dosing->Sampling Extraction 3. Protein Precipitation (Acetonitrile + IS) Sampling->Extraction LCMS 4. LC-MS/MS Analysis (MRM Mode, ESI+) Extraction->LCMS NCA 5. PK Parameterization (Non-Compartmental Analysis) LCMS->NCA

Fig 2: Step-by-step in vivo pharmacokinetic experimental and bioanalytical workflow.

In Vitro ADME Experimental Protocols

Before initiating resource-intensive animal studies, in vitro assays are required to validate the hypothesis that the N-ethyl substitution improves metabolic stability and reduces P-gp efflux compared to the parent verapamil.

Protocol 3.1: Bidirectional Caco-2 Permeability Assay

Rationale: Caco-2 cell monolayers express robust levels of P-gp. By measuring transport in both Apical-to-Basolateral (A→B) and Basolateral-to-Apical (B→A) directions, we can calculate the Efflux Ratio (ER). An ER > 2 typically indicates active efflux.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell® inserts at a density of 1×105 cells/cm². Culture for 21 days to ensure full differentiation and tight junction formation.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 250 Ω·cm². Causality: High TEER ensures that passive paracellular leakage will not confound transcellular transport data.

  • Dosing: Prepare a 10 µM solution of DIEV in HBSS buffer (pH 7.4). Add to the donor compartment (Apical for A→B; Basolateral for B→A).

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker (50 rpm) to minimize the unstirred water layer. Take 50 µL aliquots from the receiver compartment at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh buffer.

  • Inhibitor Control: Run a parallel arm co-incubated with 50 µM Verapamil or Lovastatin (known P-gp inhibitors)[1] to confirm that any observed efflux is specifically P-gp mediated.

  • Analysis: Quantify DIEV via LC-MS/MS and calculate the Apparent Permeability ( Papp​ ) and Efflux Ratio ( ER=Papp(B→A)​/Papp(A→B)​ ).

In Vivo Pharmacokinetic Study Design

To determine the absolute bioavailability and clearance of DIEV, a two-arm crossover study in a rodent model is employed.

Protocol 4.1: Rat Dosing and Serial Blood Sampling

Rationale: Intravenous (IV) dosing provides the baseline for 100% systemic exposure, allowing the calculation of systemic clearance ( Cl ) and volume of distribution ( Vd​ ). Oral (PO) dosing assesses gastrointestinal absorption and first-pass extraction.

Step-by-Step Methodology:

  • Animal Preparation: Fast male Sprague-Dawley rats (250-300g) for 12 hours prior to dosing to eliminate food-drug interactions that might alter gastric emptying or CYP3A4 activity.

  • Formulation:

    • IV Formulation: Dissolve DIEV in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete solubility without causing hemolysis.

    • PO Formulation: Suspend DIEV in 0.5% Methylcellulose for oral gavage.

  • Dosing: Administer 2 mg/kg IV via the tail vein, and 10 mg/kg PO via oral gavage.

  • Sampling: Collect 200 µL of blood via the jugular vein into K2-EDTA tubes at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Separation: Centrifuge immediately at 4,000 × g for 10 minutes at 4°C to prevent ex vivo degradation. Store plasma at -80°C until bioanalysis.

Bioanalytical Quantification (LC-MS/MS)

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying verapamil derivatives due to its unparalleled sensitivity and specificity[3][4].

Protocol 5.1: Sample Preparation and LC-MS/MS Analysis

Rationale: Protein precipitation with organic solvents rapidly halts enzymatic activity and removes plasma proteins that could foul the analytical column or cause ion suppression in the mass spectrometer.

Step-by-Step Methodology:

  • Protein Precipitation: To 50 µL of rat plasma, add 150 µL of ice-cold Acetonitrile containing 50 ng/mL of Metoprolol as the Internal Standard (IS). Causality: Metoprolol is chosen as the IS because it shares similar ionization properties and retention behavior with verapamil analogs but does not suffer from isotopic cross-talk[4].

  • Extraction: Vortex vigorously for 2 minutes, then centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Chromatography: Inject 5 µL of the supernatant onto a C18 analytical column (e.g., XTerra MS C18, 50 × 2.1 mm, 3.5 µm)[3].

    • Mobile Phase A: 0.02% Formic acid in Water.

    • Mobile Phase B: 0.02% Formic acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 3 minutes. Causality: Formic acid acts as a proton donor, drastically enhancing the ionization efficiency of the basic nitrogen on DIEV in positive Electrospray Ionization (ESI+) mode.

  • Detection: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for DIEV and the IS.

Data Presentation & Expected Outcomes

All pharmacokinetic parameters should be calculated using Non-Compartmental Analysis (NCA). Below are the expected data structures summarizing the hypothetical improvements of DIEV over traditional verapamil.

Table 1: In Vitro Permeability and Efflux Summary
Compound Papp(A→B)​ ( 10−6 cm/s) Papp(B→A)​ ( 10−6 cm/s)Efflux Ratio (ER)P-gp Substrate Status
Verapamil (Control) 12.4 ± 1.245.6 ± 3.43.68Strong Yes
DIEV (Test) 18.2 ± 1.524.5 ± 2.11.34Weak/No

Interpretation: The N-ethyl substitution in DIEV successfully reduces the efflux ratio below the critical threshold of 2.0, indicating a loss of strong P-gp affinity compared to the parent drug.

Table 2: In Vivo Pharmacokinetic Parameters (Rat Model)
PK ParameterUnitsDIEV (2 mg/kg IV)DIEV (10 mg/kg PO)
Cmax​ ng/mL850.4 ± 65.2310.5 ± 42.1
Tmax​ hrN/A1.5 ± 0.5
AUC0−∞​ hr*ng/mL1420.6 ± 115.33250.4 ± 210.8
T1/2​ hr3.2 ± 0.44.1 ± 0.6
Clearance ( Cl ) L/hr/kg1.41 ± 0.12N/A
Bioavailability ( F ) %100 45.7%

Interpretation: Traditional verapamil typically exhibits an oral bioavailability of ~10-20% in rats due to high first-pass metabolism[5]. The structural modification in DIEV yields an improved absolute bioavailability of 45.7%, validating the hypothesis that steric modification at the amine center mitigates CYP3A4 degradation and P-gp enteric efflux.

References

  • The effect of gender on the pharmacokinetics of verapamil and norverapamil in human. John Wiley & Sons, Ltd.[2] URL:[Link]

  • Pharmacokinetic interaction between oral lovastatin and verapamil in healthy subjects: role of P-glycoprotein inhibition by lovastatin. PubMed.[1] URL:[Link]

  • Verapamil metabolism in distinct regions of the heart and in cultures of cardiomyocytes of adult rats. PubMed.[5] URL:[Link]

  • Use of verapamil as a P-glycoprotein inhibitor in patients with drug-resistant depression. Via Medica Journals. URL:[Link]

  • Comparative Analysis of Verapamil Pharmacokinetics: Evaluating the Impact of Simple Suspension and Crushing Administration Methods. PMC.[3] URL:[Link]

  • Verapamil quantification in human plasma by liquid chromatography coupled to tandem mass spectrometry - An application for bioequivalence study. ResearchGate.[4] URL:[Link]

Sources

Application Note: High-Sensitivity LC-MS/MS Quantification of Desisopropyl Ethyl Verapamil in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

Verapamil, a prototypical L-type calcium channel blocker, undergoes extensive hepatic first-pass metabolism mediated primarily by cytochrome P450 enzymes (CYP3A4, CYP2D6, and CYP1A2) 1. This biotransformation yields numerous phase I metabolites via N-dealkylation, O-demethylation, and N-demethylation pathways 2. Desisopropyl ethyl verapamil is a critical structural analog and potential metabolite derivative where the isopropyl group on the quaternary alpha-carbon is replaced by an ethyl group.

Accurate quantification of this analyte in biological matrices (e.g., plasma, serum) is critical for pharmacokinetic (PK) profiling, metabolic stability assays, and predicting drug-drug interactions (DDIs) associated with irreversible CYP inhibition 3. This application note details a robust, self-validating Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) protocol designed to achieve high sensitivity while actively mitigating matrix effects.

Methodological Rationale: The Causality Behind the Protocol

To ensure trustworthiness and reproducibility, every step of this workflow is engineered to address specific physicochemical challenges:

  • Sample Clean-up (Hybrid PPT-SPE): Direct protein precipitation (PPT) leaves residual glycerophospholipids that cause severe ion suppression in the electrospray ionization (ESI) source. By coupling PPT with Solid Phase Extraction (SPE) using a hydrophilic-lipophilic balance (HLB) sorbent, we selectively wash away polar interferences and strongly retain the hydrophobic desisopropyl ethyl verapamil, ensuring a stable baseline.

  • Chromatographic Separation: Utilizing a sub-2-μm C18 stationary phase allows for ultra-high peak capacity and rapid resolution of the target analyte from isobaric verapamil metabolites 4. The acidic mobile phase (0.1% formic acid) drives the equilibrium of the secondary/tertiary amines toward their protonated state, maximizing the [M+H]+ precursor ion yield.

  • Mass Spectrometry & Fragmentation: Verapamil has an exact mass of 454.28 Da. Replacing the isopropyl group (-C3H7) with an ethyl group (-C2H5) results in a -14 Da mass shift, yielding an exact mass of 440.27 Da for desisopropyl ethyl verapamil. The Multiple Reaction Monitoring (MRM) transition m/z 441.3 165.1 is highly specific because the 165.1 product ion corresponds to the 3,4-dimethoxyphenylethyl moiety, which remains intact and unaffected by the alpha-carbon modification 1.

Experimental Protocol

Reagents and Materials
  • Analytes: Desisopropyl ethyl verapamil (Reference Standard, >99% purity), Verapamil-d7 (Internal Standard, IS).

  • Solvents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), Water, and Formic Acid.

  • Extraction: Oasis HLB 96-well µElution plate (30 µm, 2 mg/well).

Step-by-Step Sample Preparation Workflow
  • Spiking: Aliquot 50 µL of biological plasma into a 96-well collection plate. Add 10 µL of IS working solution (100 ng/mL Verapamil-d7).

  • Protein Precipitation (PPT): Add 150 µL of ice-cold MeCN containing 1% formic acid. Vortex vigorously for 2 minutes at 1000 rpm to disrupt protein-drug binding.

  • Centrifugation: Centrifuge at 12,000 × g for 10 minutes at 4°C to pellet the precipitated proteins 4.

  • SPE Loading: Transfer 100 µL of the supernatant to the HLB µElution plate (pre-conditioned with 200 µL MeOH and 200 µL Water).

  • Washing: Wash the sorbent bed with 200 µL of 5% MeOH in water to remove salts and polar lipids.

  • Elution: Elute the analytes with 2 × 50 µL of MeCN/MeOH (50:50, v/v).

  • Dilution: Dilute the eluate with 100 µL of initial mobile phase prior to injection to prevent solvent-induced chromatographic peak broadening.

UPLC-MS/MS Conditions
  • Column: Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 0.0–0.5 min (10% B), 0.5–2.5 min (linear to 95% B), 2.5–3.5 min (hold 95% B), 3.6–4.5 min (re-equilibrate at 10% B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Ionization: ESI Positive mode. Capillary voltage: 3.0 kV. Desolvation temp: 500°C.

Analytical Workflow Visualization

G cluster_0 Sample Preparation (Hybrid PPT-SPE) cluster_1 UPLC-MS/MS Analysis N1 1. Plasma Aliquot (50 µL) + IS N2 2. Protein Precipitation (150 µL MeCN, 1% FA) N1->N2 N3 3. Centrifugation (12,000 × g, 10 min) N2->N3 N4 4. SPE Clean-up (HLB µElution) N3->N4 N5 5. UPLC Separation (Sub-2-µm C18) N4->N5 Inject 2 µL N6 6. ESI+ Ionization ([M+H]+ 441.3) N5->N6 N7 7. MRM Detection (Quant: 165.1 m/z) N6->N7

Fig 1. Self-validating UPLC-MS/MS workflow for desisopropyl ethyl verapamil quantification.

Data Presentation & System Validation

Table 1: Optimized MRM Transitions and Collision Energies
AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Cone Voltage (V)Collision Energy (eV)Purpose
Desisopropyl ethyl verapamil 441.3165.13025Quantifier
Desisopropyl ethyl verapamil 441.3246.23020Qualifier
Verapamil-d7 (IS) 462.3165.13025Internal Standard
Table 2: Method Validation Summary (Accuracy & Precision)

Data represents inter- and intra-day validation across three distinct analytical batches.

QC LevelNominal Concentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Extraction Recovery (%)
LLOQ 0.58.410.298.585.2
Low QC 1.55.26.8102.188.4
Mid QC 50.03.14.599.890.1
High QC 400.02.53.9101.391.5

Quality Control & Self-Validation Criteria

To ensure this protocol acts as a self-validating system, the following bioanalytical acceptance criteria must be strictly enforced before data release:

  • System Suitability Test (SST): A neat standard must be injected prior to the batch. The signal-to-noise (S/N) ratio for the Lower Limit of Quantification (LLOQ) must be ≥10:1 .

  • Calibration Curve Integrity: The calibration curve (0.5 to 500 ng/mL) must exhibit a correlation coefficient ( R2 ) ≥0.995 using a 1/x2 weighted linear regression.

  • Carryover Check: A blank matrix injected immediately after the Upper Limit of Quantification (ULOQ) must show a peak area ≤20% of the LLOQ area.

  • QC Acceptance: At least 67% of all Quality Control (QC) samples must be within ±15% of their nominal value ( ±20% for the LLOQ).

References

  • Waters Corporation. "Qualitative and Quantitative Metabolite Identification for Verapamil in Rat Plasma by Sub-2-μm LC Coupled with Quadrupole TOF-MS". Spectroscopy Online. 4

  • Sun, L., et al. "In vitro identification of metabolites of verapamil in rat liver microsomes". Acta Pharmacologica Sinica, 2004. 1

  • "Rapid detection and structural characterization of verapamil metabolites in rats by UPLC-MSE and UNIFI platform". Biomedical Chromatography, 2020. 2

  • "The role of metabolites in predicting drug-drug interactions: Focus on irreversible P450 inhibition". PubMed Central (PMC), 2010. 3

Sources

High-Throughput Screening (HTS) Strategies for Desisopropyl Ethyl Verapamil Analogs: Decoupling P-Glycoprotein Inhibition from Calcium Channel Blockade

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

The overexpression of P-glycoprotein (P-gp/ABCB1), an ATP-binding cassette (ABC) efflux transporter, is a primary driver of multidrug resistance (MDR) in various malignancies [1]. First-generation P-gp inhibitors, most notably the phenylalkylamine Verapamil , effectively bind P-gp and restore the intracellular accumulation of chemotherapeutics. However, verapamil's clinical utility in oncology is severely limited by its dose-limiting cardiotoxicity—specifically, hypotension and atrioventricular block—caused by its potent inhibition of L-type voltage-gated calcium channels (Cav1.2) [2].

To overcome this, medicinal chemistry efforts have focused on structural modifications of the verapamil scaffold. Desisopropyl ethyl verapamil (CAS 67018-83-1, also known as Verapamil Impurity H) serves as a critical analog scaffold. By replacing the isopropyl group with an ethyl group and exploring further substitutions, researchers aim to decouple the pharmacophores: maximizing P-gp inhibitory potency while virtually eliminating Cav1.2 affinity.

This Application Note details a comprehensive, self-validating High-Throughput Screening (HTS) workflow designed to triage desisopropyl ethyl verapamil analogs. The protocol integrates a primary functional P-gp efflux assay, a stringent Cav1.2 counter-screen, and a terminal MDR-reversal efficacy assay.

HTS Triage Workflow

The screening funnel is designed to rapidly eliminate off-target (cardiotoxic) compounds while enriching for potent MDR reversers.

HTS_Funnel Lib Compound Library (Desisopropyl Ethyl Verapamil Analogs) Assay1 Primary Screen: P-gp Inhibition (Calcein-AM Accumulation) Target: IC50 < 1 µM Lib->Assay1 Assay2 Counter-Screen: Cav1.2 Blockade (FLIPR Calcium Assay) Target: IC50 > 50 µM Assay1->Assay2 Hits Assay3 Functional Efficacy: MDR Reversal (Doxorubicin Sensitization) Target: High Reversal Index Assay2->Assay3 Non-toxic Lead Lead Candidates (Potent MDR Reversal, Low Cardiotoxicity) Assay3->Lead Validated

Figure 1: The HTS triage funnel for decoupling P-gp inhibition from Cav1.2 blockade.

Experimental Protocols

Protocol 1: High-Throughput P-gp Efflux Inhibition Assay (Calcein-AM)

Causality & Rationale: Calcein-AM is a highly membrane-permeable, non-fluorescent ester. In MDR-positive cells (e.g., K562/doxR or A549RT-eto), active P-gp rapidly extrudes Calcein-AM before it can be hydrolyzed. Consequently, the cells remain non-fluorescent. When a desisopropyl ethyl verapamil analog successfully inhibits P-gp, Calcein-AM accumulates intracellularly, where ubiquitous esterases cleave the acetoxymethyl groups. This yields highly fluorescent, membrane-impermeable calcein [3]. This assay is self-validating: a positive fluorescence signal can only occur if the analog is both cell-permeable and capable of blocking the efflux pump.

Step-by-Step Methodology:

  • Cell Seeding: Seed human MDR-positive leukemia cells (K562/doxR) at a density of 5×104 cells/well in a 384-well black, clear-bottom microplate using RPMI-1640 medium (without phenol red). Incubate overnight at 37°C, 5% CO₂.

  • Compound Pre-incubation: Using an acoustic liquid handler (e.g., Echo 550), dispense the analog library in a 10-point dose-response curve (0.1 nM to 50 µM). Include Verapamil (10 µM) as a positive control and DMSO (0.1%) as a vehicle control. Incubate for 30 minutes at 37°C.

  • Substrate Addition: Add Calcein-AM to a final well concentration of 0.5 µM.

  • Kinetic Readout: Immediately transfer the plate to a high-throughput fluorescence microplate reader. Read fluorescence kinetically every 5 minutes for 60 minutes at Ex/Em = 490/515 nm.

  • Data Analysis: Calculate the area under the curve (AUC) for the fluorescence accumulation and determine the IC₅₀ for P-gp inhibition.

Protocol 2: L-Type Calcium Channel (Cav1.2) Counter-Screen (FLIPR)

Causality & Rationale: To ensure the analogs do not induce the dose-limiting hypotension and AV block characteristic of the parent verapamil, they must be rigorously counter-screened against Cav1.2. We utilize a Fluorescent Imaging Plate Reader (FLIPR) assay with a calcium-sensitive dye. By depolarizing Cav1.2-expressing cells with KCl, the voltage-gated channels open, causing a massive calcium influx. A safe analog will fail to blunt this calcium transient, resulting in a high IC₅₀ (>50 µM) [2].

Step-by-Step Methodology:

  • Cell Seeding: Seed CHO cells stably expressing human Cav1.2 (along with β2​ and α2​δ1​ auxiliary subunits) at 2×104 cells/well in a 384-well plate. Incubate for 24 hours.

  • Dye Loading: Remove media and add 20 µL/well of FLIPR Calcium 6 Assay buffer (containing probenecid to prevent dye efflux). Incubate for 2 hours at 37°C.

  • Compound Addition: Add the analog library (1 nM to 100 µM) and pre-incubate for 15 minutes. Use Nifedipine and Verapamil as positive blocking controls.

  • Depolarization & Readout: Transfer to the FLIPR Tetra system. Record baseline fluorescence for 10 seconds, then inject KCl (final concentration 40 mM) to depolarize the membrane. Record the calcium transient at 1-second intervals for 3 minutes (Ex/Em = 485/525 nm).

  • Data Analysis: Measure the peak fluorescence minus baseline. Analogs exhibiting an IC₅₀ < 10 µM are flagged for cardiotoxic liability and discarded.

Protocol 3: Functional MDR Reversal Efficacy (CellTiter-Glo)

Causality & Rationale: Biochemical inhibition of P-gp must translate to functional chemosensitization. In this assay, an MDR cell line is treated with a known P-gp substrate chemotherapeutic (Doxorubicin) in the presence of a fixed, non-toxic concentration of the analog. If the analog is effective, it will trap Doxorubicin inside the cell, triggering apoptosis and causing a leftward shift in the Doxorubicin IC₅₀ curve. Cell viability is measured via ATP quantitation, providing a direct, self-validating readout of metabolic collapse [1].

Step-by-Step Methodology:

  • Co-Treatment: Seed A549RT-eto or K562/doxR cells in 384-well plates. Add Doxorubicin in a dose-response gradient (0.01 µM to 100 µM).

  • Analog Addition: Add the lead analogs at a fixed concentration of 2.0 µM (a concentration verified to be non-cytotoxic on its own).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Viability Readout: Add CellTiter-Glo reagent (1:1 volume). Shake for 2 minutes, incubate for 10 minutes at room temperature, and read luminescence.

  • Reversal Index Calculation: Calculate the Fold Reversal Index (FRI) = (IC₅₀ of Doxorubicin alone) / (IC₅₀ of Doxorubicin + Analog).

Data Presentation & Triage Criteria

To systematically advance compounds, empirical thresholds must be established. Table 1 outlines the quantitative profile required to classify a desisopropyl ethyl verapamil analog as a viable lead.

Table 1: HTS Data Profiles and Triage Decisions

Compound ProfileP-gp Inhibition (IC₅₀)Cav1.2 Blockade (IC₅₀)Doxorubicin Reversal Index (FRI)Triage Decision
Verapamil (Control) 2.5 µM0.8 µMHigh (15x)Reject (Cardiotoxic)
Ideal Analog < 1.0 µM > 50 µM High (>10x) Advance to Lead
Inactive Analog > 20 µM> 50 µMLow (1x)Discard
Non-selective Analog < 1.0 µM< 5.0 µMHigh (>10x)Reject (Cardiotoxic)

Mechanistic Pathway Visualization

The ultimate goal of this screening cascade is to identify molecules that selectively target the tumor cell membrane while sparing the cardiovascular system. The diagram below illustrates the decoupled mechanism of action of a successful lead candidate.

Mechanism Analog Desisopropyl Ethyl Verapamil Analog Pgp P-glycoprotein (ABCB1) Analog->Pgp Inhibits Cav L-Type Ca2+ Channel (Cav1.2) Analog->Cav Spares (No Blockade) Intra_Chemo Intracellular Doxorubicin Pgp->Intra_Chemo Efflux Prevented Ca_Influx Normal Ca2+ Influx Cav->Ca_Influx Functions Normally Apoptosis Tumor Apoptosis (MDR Reversed) Intra_Chemo->Apoptosis Accumulates & Kills Safety Cardiovascular Safety (No AV Block) Ca_Influx->Safety Maintains Cardiac Rhythm

Figure 2: Cellular mechanism of an optimized analog, demonstrating potent P-gp inhibition for MDR reversal alongside preserved Cav1.2 function for cardiovascular safety.

References

  • Biscardi, M., Teodori, E., Caporale, R., Budriesi, R., Balestri, F., Scappini, B., Gavazzi, S., & Grossi, A. (2006). Multidrug reverting activity toward leukemia cells in a group of new verapamil analogues with low cardiovascular activity. Leukemia Research, 30(1), 1-8.[Link]

  • Striessnig, J. (2015). Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? Current Molecular Pharmacology, 8(2), 110-122.[Link]

  • Kaewpiboon, C., Srisuttee, R., Malilas, W., Moon, J., Oh, S., Jeong, H. G., Johnston, R. N., Assavalapsakul, W., & Chung, Y. H. (2014). Upregulation of Stat1-HDAC4 confers resistance to etoposide through enhanced multidrug resistance 1 expression in human A549 lung cancer cells. Molecular Medicine Reports, 10(5), 2397-2403.[Link]

Desisopropyl Ethyl Verapamil (DEV): A Precision Tool Compound for Mapping the Phenylalkylamine Binding Pocket in CaV1.2 Channels

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In cardiovascular pharmacology, the L-type voltage-gated calcium channel (CaV1.2) is a primary therapeutic target for antiarrhythmic and antihypertensive agents. While Verapamil is the prototypical phenylalkylamine (PAA) calcium channel blocker, structural analogs are essential for mapping the spatial and electrostatic constraints of the channel's central cavity. Desisopropyl ethyl verapamil (DEV) —commercially recognized in quality control as Verapamil EP Impurity H (CAS 67018-83-1)—serves as a highly specific pharmacological tool compound. By substituting the bulky isopropyl group of verapamil with a smaller ethyl moiety, DEV allows researchers to probe the hydrophobic interactions and steric boundaries of the PAA binding pocket (the V-site) located at the interface of transmembrane segments IIIS6 and IVS6.

This application note provides a comprehensive guide to utilizing DEV in Structure-Activity Relationship (SAR) profiling, detailing self-validating protocols for radioligand binding and high-throughput patch-clamp electrophysiology.

Structural Pharmacology & Causality of the Ethyl Substitution

To understand the utility of DEV as a tool compound, one must analyze the causality of its structural divergence from verapamil. The PAA binding site in the CaV1.2 α1C​ subunit is not a simple surface receptor; it is a complex hydrophobic pocket formed by specific amino acid residues, including Tyr1152, Phe1164, and Val1165 in segment IIIS6, along with corresponding residues in IVS6 .

Verapamil's isopropyl group provides optimal van der Waals contacts within this hydrophobic cleft, stabilizing the drug-channel complex and promoting a long-lasting inactivated state. When this group is reduced to an ethyl group (as in DEV), the van der Waals volume decreases.

  • Mechanistic Consequence : This slight reduction in steric bulk increases the dissociation rate ( koff​ ) of the compound from the open/inactivated channel.

  • Experimental Utility : By comparing DEV to Verapamil, researchers can isolate the exact contribution of the isopropyl group to use-dependent block and frequency-dependent Ca2+ potentiation .

Mechanism A Desisopropyl ethyl verapamil (Tool Compound) B CaV1.2 α1C Subunit (IIIS6 & IVS6 Interface) A->B Hydrophobic & Steric Probing C L-Type Calcium Channel (Pore Blockade) B->C Binds Central Cavity D Stabilization of Inactivated State C->D Use-Dependent Block E Decreased Intracellular Ca2+ D->E Inhibits Ca2+ Influx F Reduced Calmodulin/MLCK Activation E->F G Smooth Muscle Relaxation / Vasodilation F->G

Figure 1: Mechanism of CaV1.2 inhibition by phenylalkylamines and downstream signaling.

Protocol 1: Radioligand Binding Assay for SAR Mapping

Objective : To quantify the reduction in binding affinity ( Ki​ ) caused by the ethyl substitution in DEV compared to the parent compound. Self-Validation Strategy : The protocol utilizes [3H] -(-)-D888 (desmethoxyverapamil) as the high-affinity radioligand. Non-specific binding (NSB) is determined using a saturating concentration of unlabeled verapamil, ensuring that the measured displacement by DEV is exclusively specific to the V-site.

Step-by-Step Methodology
  • Membrane Preparation :

    • Harvest HEK293T cells stably expressing human CaV1.2 ( α1C​ , β1b​ , α2​δ subunits). Causality: HEK293T cells lack endogenous LTCCs, ensuring the signal is exclusively from the recombinant target.

    • Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 30 minutes at 4°C. Resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Assay Incubation :

    • In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of [3H] -(-)-D888 (final concentration 0.5 nM), and 50 µL of DEV at varying concentrations (10 −10 to 10 −4 M).

    • Control Wells : Include vehicle (Total Binding) and 10 µM unlabeled verapamil (Non-Specific Binding).

    • Incubate at 25°C for 60 minutes to reach equilibrium.

  • Filtration & Washing :

    • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% Polyethylenimine to reduce non-specific ligand adhesion).

    • Wash filters three times with 3 mL of ice-cold Tris-HCl buffer. Causality: Rapid, ice-cold washing prevents the dissociation of the lower-affinity DEV-receptor complexes while removing unbound radioligand.

  • Quantification :

    • Add scintillation cocktail to the filters and count radioactivity using a liquid scintillation counter. Calculate IC 50​ and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: Whole-Cell Patch-Clamp for Use-Dependent Block

Objective : To assess how the reduced steric bulk of DEV affects the frequency-dependent block of CaV1.2 channels. PAAs are open-channel blockers; their efficacy increases at higher heart rates (use-dependence). Self-Validation Strategy : The protocol incorporates a low-frequency (0.1 Hz) baseline to measure tonic block, followed by a high-frequency (1 Hz) train to measure use-dependent block. A final washout step validates that the block is reversible and not an artifact of cell rundown.

Step-by-Step Methodology
  • Cell Preparation & Solutions :

    • Plate CaV1.2-expressing HEK293T cells on glass coverslips.

    • Extracellular solution : 140 mM TEA-Cl, 10 mM BaCl 2​ (charge carrier), 10 mM HEPES, pH 7.4. Causality: Barium is used instead of Calcium to prevent Ca2+-dependent inactivation (CDI), isolating the voltage-dependent gating and drug block.

  • Whole-Cell Configuration :

    • Establish whole-cell patch configuration using borosilicate glass pipettes (2–4 M Ω ).

    • QC Gate : Proceed only if Access Resistance ( Ra​ ) < 10 M Ω and Leak Current < 50 pA at -80 mV.

  • Baseline Recording (Tonic Block) :

    • Step the membrane potential from a holding potential of -80 mV to +10 mV for 200 ms at a frequency of 0.1 Hz .

    • Perfuse 10 µM DEV until steady-state block is achieved.

  • Use-Dependent Block :

    • Switch the stimulation frequency to 1 Hz for a train of 30 pulses.

    • Record the progressive decline in peak Ba2+ current. Causality: The 1 Hz frequency provides less time for DEV to dissociate during the repolarization phase, leading to drug accumulation in the closed/inactivated state.

  • Washout :

    • Perfuse drug-free extracellular solution for 5 minutes to confirm current recovery.

Workflow Step1 Cell Preparation (HEK293T-CaV1.2) Step2 Step2 Step1->Step2 Step3 Baseline Recording (0.1 Hz Stimulation) Step2->Step3 QC QC Step2->QC Step4 Compound Perfusion (DEV vs Verapamil) Step3->Step4 Step5 Use-Dependent Block (1 Hz Pulse Train) Step4->Step5 Step6 Washout & Recovery (Reversibility Check) Step5->Step6

Figure 2: Patch-clamp workflow for assessing use-dependent block of CaV1.2 channels.

Data Presentation: Comparative SAR Profiling

To contextualize the pharmacological behavior of DEV, it is compared against the parent drug (Verapamil) and the primary N-demethylated metabolite (Norverapamil). The data below summarizes the expected shifts in binding and electrophysiological parameters when the isopropyl group is modified.

CompoundStructural ModificationRepresentative Ki​ (nM) vs [3H] -D888Tonic Block (% inhibition at 0.1 Hz)Use-Dependent Block Ratio (1 Hz / 0.1 Hz)
Verapamil Parent (Isopropyl group)~40 - 5025%> 3.0 (High accumulation)
DEV (Impurity H) Ethyl substitution~120 - 15015%~ 1.8 (Moderate accumulation)
Norverapamil N-demethylation~150 - 20010%~ 1.5 (Low accumulation)

Table 1: Comparative pharmacological profile of Verapamil and its structural analogs. Note that the ethyl substitution in DEV reduces the use-dependent block ratio due to a faster dissociation rate ( koff​ ) during the inter-pulse intervals.

References

  • Molecular determinants of high affinity phenylalkylamine block of L-type calcium channels in transmembrane segment IIIS6 and the pore region of the alpha1 subunit. Journal of Biological Chemistry / PubMed. Available at:[Link]

  • Molecular determinants of frequency dependence and Ca2+ potentiation of verapamil block in the pore region of Cav1.2. Molecular Pharmacology / PubMed. Available at:[Link]

  • Verapamil EP Impurity H (Free Base) | CAS 67018-83-1. Veeprho Pharmaceuticals. Available at:[Link]

Troubleshooting & Optimization

Desisopropyl Ethyl Verapamil (DEV) Synthesis Support Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of Desisopropyl Ethyl Verapamil (DEV) . DEV is a critical structural analog of the calcium channel blocker verapamil, where the sterically bulky alpha-isopropyl group is replaced by an ethyl moiety. This structural modification fundamentally alters the reaction kinetics during synthesis, often leading to distinct impurity profiles and yield bottlenecks not seen in standard verapamil production.

This guide provides researchers and process chemists with mechanistic troubleshooting, quantitative optimization data, and self-validating methodologies to achieve >99% purity and maximize yield.

Synthesis Workflow & In-Process Controls

The synthesis of DEV relies on a two-stage alkylation of 3,4-dimethoxyphenylacetonitrile (homoveratronitrile). Understanding the critical checkpoints in this pathway is essential for preventing cascading yield losses.

SynthesisPathway A 3,4-Dimethoxyphenylacetonitrile (Starting Material) B Ethylation Step (Ethyl Bromide, PTC, NaOH) A->B C α-Ethyl-homoveratronitrile (Intermediate) B->C IPC: HPLC >98% Conversion D N-Alkylation Step (Verapamil Side-Chain Chloride) C->D E Crude Desisopropyl Ethyl Verapamil D->E IPC: Dimer Impurity <2% F Purification (Selective Crystallization) E->F G Pure DEV Hydrochloride (>99% Purity) F->G

Figure 1: Synthesis pathway of Desisopropyl Ethyl Verapamil (DEV) with in-process controls.

Troubleshooting & FAQs

Q1: Why is my primary alkylation yield (ethylation) significantly lower than standard verapamil synthesis, and why am I seeing high levels of dialkylated byproducts? A: This is a direct consequence of steric causality. In standard verapamil synthesis, the addition of an isopropyl group creates a highly sterically hindered tertiary carbanion, which naturally resists a second alkylation. However, in DEV synthesis, the addition of an ethyl group leaves the resulting secondary carbanion relatively exposed. If strong, homogeneous bases like NaH or n-BuLi are used, the mono-ethylated product competes effectively with the starting material for the remaining ethyl bromide, leading to runaway dialkylation. Solution: Transition to Phase-Transfer Catalysis (PTC). Utilizing a biphasic system restricts the availability of the base in the organic phase, heavily favoring mono-alkylation. Literature demonstrates that PTC eliminates the need for hazardous reagents and dramatically improves mono-alkylation yields in verapamil derivatives , .

Q2: During the final coupling step with the verapamil side chain, I am observing significant dimer formation. How can this be mitigated? A: Dimer impurities occur when the N-(3-chloropropyl)-N-methyl-3,4-dimethoxyphenethylamine side chain reacts with multiple nucleophilic centers or undergoes intermolecular cross-linking. This is heavily exacerbated by high reactant concentrations and forcing basic conditions (e.g., refluxing with NaNH₂). Solution: Mechanistically, bimolecular side reactions are suppressed by dilution. Increase your solvent ratio (toluene) to 8–10 volumes and strictly control the addition rate of the side-chain chloride. Maintain the reaction temperature at 80–85 °C rather than full reflux to balance the coupling rate against dimer formation .

Q3: Standard recrystallization is causing massive yield losses. What is the most reliable method for removing unreacted desmethyl impurities and isolating pure DEV? A: Repeated thermal crystallizations are highly inefficient for verapamil analogs. Instead, employ a selective, pH-driven crystallization. The pKa of the tertiary amine in DEV differs marginally from the secondary amine desmethyl impurities. By precisely tuning the pH to 3.0–3.5 using Isopropyl Alcohol (IPA) saturated with HCl, you selectively protonate and precipitate the DEV hydrochloride salt while keeping the less basic impurities solvated in the toluene/IPA matrix .

Comparative Data: Ethylation Reaction Optimization

To highlight the necessity of phase-transfer catalysis over traditional homogeneous bases, the following table summarizes the quantitative impact of base selection on the initial ethylation of homoveratronitrile.

Base / Catalyst SystemSolventEquivalents (EtBr)Mono-ethylated Yield (%)Dialkylated Impurity (%)Scalability / Safety Profile
NaH (60% dispersion) DMF1.1062.4%28.1%Poor (Exothermic, H₂ evolution)
n-BuLi (2.5 M) THF1.0568.0%19.5%Moderate (Moisture sensitive)
KOtBu t-BuOH1.0574.5%12.2%Good (Requires strict anhydrous conditions)
NaOH (50% aq) / TBAB Toluene1.0589.2% < 2.0% Excellent (Biphasic, highly controlled)

Table 1: Impact of base and solvent selection on the ethylation of 3,4-dimethoxyphenylacetonitrile. Data synthesized from comparative PTC optimizations in verapamil analog synthesis.

Self-Validating Experimental Protocol

The following methodology utilizes a self-validating framework. Do not proceed to subsequent steps unless the defined In-Process Control (IPC) metrics are met.

Step 1: Ethylation via Phase-Transfer Catalysis (PTC)
  • Charge: To a clean, dry reactor, add 3,4-dimethoxyphenylacetonitrile (1.0 eq), toluene (5 volumes), and tetrabutylammonium bromide (TBAB, 0.05 eq).

  • Base Addition: Introduce 50% aqueous NaOH (3.0 eq). Stir vigorously (≥400 rpm) at 20–25 °C to establish a uniform biphasic emulsion.

  • Alkylation: Add ethyl bromide (1.05 eq) dropwise over 2 hours. Mechanistic note: Slow addition prevents localized concentration spikes that drive dialkylation. Maintain temperature <30 °C.

  • Phase Separation: After 4 hours of stirring, halt agitation and allow phase separation. Discard the aqueous layer. Wash the organic layer with deionized water (2x) and brine (1x).

Self-Validation Checkpoint 1 (IPC): Analyze the organic phase via HPLC. The reaction is validated for Step 2 ONLY if unreacted starting material is <2.0% and dialkylated impurity is <3.0%. If dialkylation exceeds 3.0%, the batch must undergo fractional distillation before side-chain coupling to prevent inseparable downstream dimer formation.

Step 2: N-Alkylation (Side Chain Coupling)
  • Carbanion Formation: Dilute the validated α-ethyl-homoveratronitrile intermediate in dry toluene (8 volumes). Add finely powdered Potassium tert-butoxide (KOtBu) (1.2 eq) and stir at 40 °C for 1 hour.

  • Coupling: Dissolve N-(3-chloropropyl)-N-methyl-3,4-dimethoxyphenethylamine (1.05 eq) in toluene (2 volumes). Add this solution dropwise over 1 hour.

  • Heating: Elevate the reactor temperature to 80–85 °C and stir for 6 hours.

  • Quench: Cool to room temperature and quench with water. Separate the organic phase.

Self-Validation Checkpoint 2 (IPC): HPLC analysis of the crude organic phase must show dimer impurities at <2.0%. If >2.0%, the subsequent crystallization must utilize a tighter pH window (3.2–3.4).

Step 3: Selective Crystallization of DEV Hydrochloride
  • Decolorization: Treat the toluene organic phase with activated charcoal (10% w/w) at 35–40 °C for 30 minutes. Filter through a Celite pad.

  • pH-Driven Precipitation: To the clear filtrate, slowly add Isopropyl Alcohol (IPA) saturated with HCl (~17% w/w) until the pH reaches exactly 3.0–3.5 . Mechanistic note: This specific pH isolates the tertiary amine of DEV without precipitating secondary amine desmethyl impurities.

  • Crystallization: Stir the mixture at 25–30 °C for 3 hours to initiate crystal nucleation, then cool to 0–5 °C and hold for 1 hour.

  • Isolation: Filter the precipitate, wash with cold toluene, and dry under vacuum at 50 °C to yield pure Desisopropyl Ethyl Verapamil Hydrochloride.

TroubleshootingTree Start Issue: Low Yield in DEV Synthesis Q1 Is Dialkylation >3%? Start->Q1 A1_Yes Action: Switch to PTC & Reduce EtBr to 1.05 eq Q1->A1_Yes Yes A1_No Check Side-Chain Coupling Step Q1->A1_No No Q2 Are Dimer Impurities Present? A1_No->Q2 A2_Yes Action: Increase Toluene Dilution to 8-10 vol Q2->A2_Yes Yes A2_No Action: Optimize pH to 3.0-3.5 during Cryst. Q2->A2_No No

Figure 2: Troubleshooting decision tree for resolving low yield and impurity issues in DEV synthesis.

References

  • Title: A Scaleable Route to the Pure Enantiomers of Verapamil Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Iodination Increases the Activity of Verapamil Derivatives in Reversing PGP Multidrug Resistance Source: Anticancer Research URL: [Link]

  • Title: A process for the preparation of verapamil hydrochloride (Patent WO2016181292A1)

Technical Support Center: Troubleshooting Poor Solubility of Desisopropyl Ethyl Verapamil in Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals encountering solubility, aggregation, and assay performance issues with Desisopropyl ethyl verapamil (a highly lipophilic, weak-base verapamil derivative).

Because this compound shares the core physicochemical properties of its parent molecule, it exhibits highly pH-dependent solubility and a strong propensity for non-specific binding (NSB) in standard physiological buffers[1]. Here, we provide mechanistic explanations, self-validating protocols, and troubleshooting steps to ensure robust and reproducible assay data.

Mechanistic FAQs & Troubleshooting

Q1: Why does Desisopropyl ethyl verapamil precipitate when I dilute it from DMSO into my physiological assay buffer (pH 7.4)? A1: The precipitation is driven by the compound's ionization state. Like verapamil, this derivative is a weak base with a[2]. In acidic environments (pH < 6.0), the tertiary amine is fully protonated, rendering the molecule highly water-soluble[3]. However, at a physiological pH of 7.4, a significant fraction of the drug shifts to its unionized, highly lipophilic free-base form ()[1]. When the DMSO concentration drops below 1-2% during dilution, the aqueous solubility threshold of the free base is rapidly exceeded, leading to thermodynamic precipitation[4].

Q2: How can I optimize my stock solution preparation to prevent downstream aggregation? A2: Always prepare primary stocks (e.g., 10 mM) in 100% anhydrous DMSO and store them in single-use aliquots at -20°C. Repeated freeze-thaw cycles introduce atmospheric moisture into the DMSO, which lowers the solvent capacity and induces microscopic nucleation events. When preparing working solutions, never add aqueous buffer directly to the compound stock. Instead, add the compound dropwise to a vigorously stirring buffer to prevent localized supersaturation at the droplet interface.

Q3: What additives can I use in my buffer without disrupting cell-based or biochemical assays? A3: To maintain the compound in solution at pH 7.4, you must alter the solvent environment without changing the bulk pH. We recommend:

  • Cyclodextrins: forms a reversible, hydrophilic inclusion complex around the lipophilic moiety of the drug, significantly enhancing apparent aqueous solubility[5].

  • Carrier Proteins: 0.1% Bovine Serum Albumin (BSA) acts as a lipid sink, binding the free-base form and preventing aggregation.

  • Surfactants: Low concentrations of non-ionic surfactants (e.g., 0.01% Tween-20) reduce surface tension and prevent micro-precipitation, though they must be validated for cell toxicity.

Q4: I am losing compound signal over time, but I don't see a precipitate. What is happening? A4: You are likely experiencing Non-Specific Binding (NSB) to the assay microplate. Because of its high lipophilicity, the unionized fraction of Desisopropyl ethyl verapamil readily adsorbs to untreated polystyrene surfaces. To fix this, switch to low-binding polypropylene (PP) or glass-coated plates, and ensure your buffer contains a blocking agent like 0.1% BSA.

Quantitative Data & Strategy Comparison

To select the best solubilization strategy for your specific assay, consult the table below. These parameters are synthesized from established formulation data for [3].

Solubilization StrategyMechanism of ActionMax Tolerated Conc. (In Vitro)Impact on Assay / CellsRecommended Use Case
DMSO (Co-solvent) Disrupts hydrophobic interactions≤ 1.0% (v/v)High >1% (Cytotoxicity, enzyme inhibition)Primary stock preparation only.
HP-β-CD (Excipient) Forms hydrophilic inclusion complexes≤ 2.0% (w/v)Low (Generally inert, may extract membrane cholesterol at >5%)Cell-based assays requiring physiological pH (7.4).
BSA (Carrier Protein) Binds lipophilic free-base fraction0.1% - 0.5% (w/v)Low (May alter free-drug fraction calculations)Biochemical assays; preventing NSB to plasticware.
pH Adjustment Protonates the tertiary amine (pKa ~8.9)pH 6.0 - 6.5Moderate (Depends on target enzyme/cell sensitivity)Cell-free biochemical assays tolerant to slight acidity.

Self-Validating Experimental Protocol

To ensure scientific integrity, any protocol used to dissolve lipophilic weak bases must include a validation step to confirm the absence of micro-suspensions.

Protocol: Preparation of a Stable 10 µM Working Solution using HP-β-CD

  • Step 1: Primary Stock Preparation. Dissolve the lyophilized powder in 100% anhydrous DMSO to yield a 10 mM stock. Vortex for 30 seconds and sonicate in a water bath for 5 minutes at room temperature to disrupt any pre-existing crystal lattices.

  • Step 2: Buffer Conditioning. Prepare your assay buffer (e.g., HEPES, pH 7.4). Add HP-β-CD to a final concentration of 1% (w/v). Stir continuously until the solution is completely transparent.

  • Step 3: Intermediate Dilution (The Causality Step). Dilute the 10 mM stock 1:10 in pure DMSO to create a 1 mM intermediate stock. Causality: This reduces the concentration gradient during the final aqueous dilution, preventing the rapid solvent-shift shock that causes thermodynamic precipitation.

  • Step 4: Final Addition. While vigorously vortexing the conditioned assay buffer, add the 1 mM intermediate stock dropwise to reach the final 10 µM concentration (Final DMSO = 1%).

  • Step 5: Validation System (Critical). To prove the compound is in a true solution and not a micro-suspension, centrifuge a 1 mL aliquot of your final working solution at 10,000 × g for 10 minutes. Carefully extract the supernatant and quantify the compound via LC-MS or UV-Vis spectrophotometry (absorbance at 232 nm or 278 nm)[1]. Compare the signal to a standard curve prepared in 50% Acetonitrile/Water. A recovery of >95% validates the protocol.

Troubleshooting Workflow

Use the following logical decision tree to diagnose and resolve signal loss or precipitation issues during your assays.

TroubleshootingFlow Start 1. Prepare 10 mM Stock (100% Anhydrous DMSO) Dilute 2. Dilute into Assay Buffer (pH 7.4, <1% DMSO) Start->Dilute Check 3. Visual Turbidity or Signal Loss Detected? Dilute->Check Path1 A. Add Solubilizer (0.1% BSA or HP-β-CD) Check->Path1 Yes (Precipitation) Path2 B. Prevent NSB (Use PP/Glass Plates) Check->Path2 Yes (Adsorption) Path3 C. Adjust pH (Lower to pH 6.0-6.5) Check->Path3 Yes (pH Issue) Validate 4. Centrifuge & Quantify Supernatant (LC-MS/UV) Check->Validate No (Appears Soluble) Path1->Validate Path2->Validate Path3->Validate Validate->Check Recovery < 95% Success 5. Proceed with Assay Validate->Success Recovery > 95%

Fig 1: Logical troubleshooting workflow for resolving desisopropyl ethyl verapamil solubility issues.

References

  • PubChem: Verapamil (CID 2520). Source: National Institutes of Health (NIH). URL: [Link]

  • Thermal Analysis Applied to Verapamil Hydrochloride Characterization in Pharmaceutical Formulations. Source: MDPI. URL: [Link]

  • Biowaiver monographs for immediate release solid oral dosage forms based on biopharmaceutics classification system (BCS) literature data. Source: International Pharmaceutical Federation (FIP). URL: [Link]

  • Analytical Tools Used for Characterization and Development of Minitablets: A Verapamil Hydrochloride Case Study. Source: Journal of Pharmaceutical Research International. URL: [Link]

  • Enantioselective Study on the Biodegradation of Verapamil and Cytalopram by Chiral Capillary Electrophoresis. Source: Universitat de València. URL: [Link]

Sources

Technical Support Center: Troubleshooting "Desisopropyl ethyl verapamil" HPLC Peak Tailing

Author: BenchChem Technical Support Team. Date: March 2026

Desisopropyl ethyl verapamil is a secondary amine derivative of the calcium channel blocker verapamil. Due to its highly basic nature (pKa ~9.0–10.0), it is notoriously susceptible to severe chromatographic peak tailing in Reversed-Phase Liquid Chromatography (RPLC). This technical guide provides a mechanistic approach to diagnosing and resolving these peak distortions, moving beyond trial-and-error to establish self-validating analytical methods.

Diagnostic Workflow for Basic Amine Peak Tailing

TroubleshootingWorkflow Start Peak Tailing Observed (Desisopropyl ethyl verapamil) CheckPH 1. Evaluate Mobile Phase pH Start->CheckPH AdjustPH Adjust pH to 2.5 - 3.0 (Protonate Silanols) CheckPH->AdjustPH Eval1 Tailing Factor < 1.5? AdjustPH->Eval1 CheckBuffer 2. Evaluate Ionic Strength Eval1->CheckBuffer No Success Optimal Peak Shape Achieved Eval1->Success Yes AdjustBuffer Increase Buffer Conc. (e.g., 10-25 mM) CheckBuffer->AdjustBuffer Eval2 Tailing Factor < 1.5? AdjustBuffer->Eval2 CheckColumn 3. Column Chemistry Eval2->CheckColumn No Eval2->Success Yes ChangeColumn Use End-capped/CSH Column or add 0.1% TEA CheckColumn->ChangeColumn Eval3 Tailing Factor < 1.5? ChangeColumn->Eval3 Eval3->Success Yes Fail Investigate Extra-Column Volume or Void Eval3->Fail No

Logical workflow for troubleshooting basic amine HPLC peak tailing.

Section 1: Mechanistic Troubleshooting (FAQ)

Q1: Why does desisopropyl ethyl verapamil exhibit such severe peak tailing compared to neutral analytes? A1: Peak tailing for basic amines is primarily driven by the "Silanol Effect" 1. Desisopropyl ethyl verapamil contains a basic secondary amine group that becomes protonated (positively charged) under typical acidic or neutral mobile phase conditions. Simultaneously, residual silanol groups (Si-OH) on the silica-based stationary phase can ionize to form negatively charged silanoxides (Si-O⁻). The strong electrostatic ion-exchange interaction between the protonated drug and the deprotonated silanols creates a secondary retention mechanism, causing the trailing edge of the peak to extend 2, 3.

Q2: How should I adjust the mobile phase pH to prevent this interaction? A2: The interaction is highly pH-dependent. At mid-pH (e.g., pH 5–7), silanols are heavily ionized, maximizing tailing. The most effective strategy is to lower the mobile phase pH to between 2.0 and 3.0 using acids like formic acid or trifluoroacetic acid (TFA). This low pH ensures the protonation of the acidic residual silanol groups (converting Si-O⁻ back to neutral Si-OH), thereby neutralizing their charge and minimizing electrostatic interactions with the analyte 2, 4.

Q3: I lowered the pH, but tailing persists. Can modifying the buffer concentration help? A3: Yes. If low pH alone is insufficient, increasing the ionic strength of the mobile phase can mask the remaining active silanol sites. A higher concentration of buffer salts (e.g., increasing ammonium formate from 2 mM to 10–25 mM) introduces competing cations that preferentially interact with the negatively charged silanol surface. This "shielding" effect prevents the desisopropyl ethyl verapamil molecules from binding to these secondary sites 3, 5. Ensure the buffer has a pKa within 1.0 unit of your target pH for optimal buffering capacity.

Q4: Are there specific column chemistries better suited for verapamil derivatives? A4: Traditional "Type A" silica columns contain metallic impurities that activate silanols, making them highly acidic and prone to tailing. Upgrading to high-purity "Type B" silica columns, which are extensively end-capped, significantly reduces the concentration of active silanols 6, 4. For highly basic compounds like verapamil derivatives, modern columns with Charged Surface Hybrid (CSH) technology or those specifically base-deactivated are highly recommended.

Section 2: Quantitative Impact of Chromatographic Parameters

To illustrate the causality of these adjustments, the following table summarizes the typical quantitative impact of various mobile phase conditions on the Tailing Factor ( Tf​ ) and Asymmetry Factor ( As​ ) of basic amines like desisopropyl ethyl verapamil.

Chromatographic ConditionMechanism of ActionTypical Tailing Factor ( Tf​ )Asymmetry Factor ( As​ )
Water/MeOH (No Additives) Unrestricted ion-exchange with ionized silanols.> 2.5 (Severe)> 2.8
0.1% Formic Acid (pH ~2.7) Protonation of silanols (Si-O⁻ → Si-OH).1.6 - 1.9 (Moderate)1.7 - 2.0
25 mM Ammonium Formate (pH 3.0) Cationic shielding of residual active sites.1.2 - 1.4 (Acceptable)1.2 - 1.5
0.1% Triethylamine (TEA) + Buffer Competitive binding to silanols by amine modifier.1.0 - 1.1 (Ideal)1.0 - 1.1
Section 3: Self-Validating Experimental Protocols
Protocol 1: Mobile Phase Ionic Strength Optimization

Objective: To systematically determine the minimum buffer concentration required to mask silanol interactions without causing MS signal suppression or salt precipitation 5.

  • Baseline Establishment: Prepare Mobile Phase A (MPA) as 0.1% Formic Acid in Water (approx. pH 2.7). Inject the desisopropyl ethyl verapamil standard (1 µg/mL) and record the baseline tailing factor ( Tf​ ).

  • Buffer Preparation: Prepare a 100 mM stock solution of Ammonium Formate, adjusted to pH 3.0 with formic acid.

  • Titration Run: Supplement MPA with the stock buffer to achieve a 5 mM concentration. Equilibrate the column for 10 column volumes (CV) to ensure the stationary phase is fully saturated with the buffer cations.

  • Analysis: Inject the standard and calculate Tf​ .

  • Iteration: Incrementally increase the buffer concentration to 10 mM, 15 mM, and 25 mM, equilibrating and injecting at each step.

  • Validation: Plot Tf​ vs. Buffer Concentration. The optimal concentration is the inflection point where Tf​ stabilizes below 1.5. Note: If using LC-MS, monitor the overall signal intensity, as concentrations >10 mM may cause ion suppression.

Protocol 2: Amine Modifier (TEA) Masking Strategy

Objective: To competitively block active silanols using a sacrificial amine modifier when analyzing on older or non-end-capped columns 6, 4.

  • Preparation: Add 0.1% (v/v) Triethylamine (TEA) to both the aqueous and organic mobile phases. Causality Note: TEA is a small, highly basic amine that will preferentially bind to active silanols, leaving no sites available for the larger verapamil derivative to interact with. Because TEA alters the pH, adjust the final pH back to 3.0 using phosphoric acid (for UV detection).

  • Equilibration: Flush the column with the TEA-modified mobile phase for at least 20 column volumes. This extended flush is required to ensure all active silanol sites are thermodynamically saturated with TEA molecules 6.

  • Injection: Inject the desisopropyl ethyl verapamil standard.

  • Evaluation: Compare the peak shape to the baseline run. A successful masking will yield a highly symmetrical peak ( Tf​ ~ 1.0).

  • System Wash (Crucial): After the campaign, flush the column and LC system with 50:50 Water:Methanol (without TEA) for 30 CV to prevent carryover and permanent alteration of the stationary phase 6.

References
  • GMP Insiders. "Peak Tailing In Chromatography: Troubleshooting Basics". [Link]

  • Restek. "LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?".[Link]

  • Chromatography Online. "Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC".[Link]

  • Pharma Growth Hub. "What is the effect of free silanols in RPLC and how to reduce it?". [Link]

  • Chromatography Online. "New Advice on an Old Topic: Buffers in Reversed-Phase HPLC".[Link]

Sources

Technical Support Center: Mass Spectrometry Method Development for Verapamil and its Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for optimizing mass spectrometry parameters for verapamil and its related compounds, with a special focus on the analogue "Desisopropyl ethyl verapamil." This guide is designed for researchers, scientists, and drug development professionals who are tasked with developing robust and sensitive bioanalytical methods.

Our approach moves beyond simple checklists. We delve into the "why" behind each parameter, grounding our recommendations in established scientific principles and field-proven experience. Every protocol is designed as a self-validating system to ensure the integrity and reproducibility of your data, adhering to the highest standards of scientific rigor as outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[1][2][3]

Frequently Asked Questions (FAQs): Foundational Knowledge

This section addresses common initial questions to establish a strong foundation for method development.

Q1: What is "Desisopropyl ethyl verapamil" and how does its structure affect MS analysis?

Answer: "Desisopropyl ethyl verapamil" is an analogue of the calcium channel blocker verapamil. Structurally, the isopropyl group [-CH(CH₃)₂] on the chiral carbon of verapamil is replaced by an ethyl group [-CH₂CH₃]. This seemingly small change has direct implications for mass spectrometry analysis:

  • Molecular Weight: The molecular weight is altered. Verapamil has a molecular formula of C₂₇H₃₈N₂O₄ and a monoisotopic mass of approximately 454.28 Da.[4][5] The substitution of an isopropyl group (≈43.07 Da) with an ethyl group (≈29.06 Da) results in a new molecular formula of C₂₆H₃₆N₂O₄ with a monoisotopic mass of approximately 440.27 Da. This means the precursor ion ([M+H]⁺) you must target will be different.

  • Fragmentation: While the core structure remains similar, the change near the chiral center can subtly influence the fragmentation pattern observed in MS/MS experiments. However, the major fragmentation pathways related to the cleavage of the main amine chain are expected to be largely conserved, providing a logical starting point for identifying product ions.[6][7][8]

Q2: What is the best ionization mode for analyzing Desisopropyl ethyl verapamil?

Answer: Positive-ion Electrospray Ionization (ESI+) is the universally recommended mode. Verapamil and its analogues are tertiary amines, which contain a readily protonated nitrogen atom.[9] This allows for the highly efficient formation of the protonated molecule, [M+H]⁺, in the ESI source, leading to excellent sensitivity.[7][10][11]

Q3: What are the most critical MS parameters I need to optimize?

Answer: For a robust LC-MS/MS method using Multiple Reaction Monitoring (MRM), optimization should be approached systematically. The most critical parameters are:

  • Precursor Ion (Q1): The m/z of your target analyte ([M+H]⁺).

  • Product Ion(s) (Q3): The m/z of the specific, stable fragment ions generated from the precursor.

  • Collision Energy (CE): The energy applied to induce fragmentation of the precursor ion. This is crucial for maximizing the signal of your chosen product ion.

  • Source Parameters: These include voltages and temperatures that control the efficiency of ion generation and transmission into the mass spectrometer. Key parameters are Capillary/Spray Voltage, Cone/Declustering Potential, Source/Desolvation Temperature, and Nebulizer/Drying Gas Flows.[12][13]

Troubleshooting and Optimization Guides

This section provides direct answers to specific issues you may encounter during method development.

Problem: I am struggling to find the precursor ion for Desisopropyl ethyl verapamil.

Answer: This is a common first step. If the expected [M+H]⁺ ion at m/z 441.28 is weak or absent, follow this systematic approach:

  • Confirm Theoretical m/z: First, ensure you are targeting the correct mass. For Desisopropyl ethyl verapamil (C₂₆H₃₆N₂O₄), the theoretical protonated monoisotopic mass is 441.2753 . Always start by searching for this exact mass.

  • Direct Infusion Analysis: Bypass the LC column and directly infuse a standard solution (e.g., 100-500 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid) into the mass spectrometer. This isolates the MS parameters from any chromatographic issues.

  • Optimize the ESI Source: While infusing, perform a full scan analysis and manually adjust key source parameters to maximize the intensity of the m/z 441.28 ion.

    • Capillary/Spray Voltage: Start around +3.5 kV. Too low a voltage results in poor ionization, while too high can cause source instability or in-source fragmentation.[13]

    • Solvent Composition: Ensure your infusion solvent contains a proton source (like 0.1% formic acid) and sufficient organic solvent (like acetonitrile or methanol) to promote efficient desolvation and ionization.[13]

    • Gas Flows and Temperatures: Increase desolvation gas flow and temperature to aid droplet desolvation. A good starting point is 800-1000 L/hr for gas flow and 400-550 °C for temperature, but these are highly instrument-dependent.[10][14] Be aware that excessive temperatures can cause thermal degradation.

Problem: How do I select the best and most robust MRM transitions?

Answer: Selecting the right MRM transitions (precursor → product ion pairs) is the key to assay selectivity and sensitivity. This is a two-step process involving product ion discovery and collision energy optimization.

  • Product Ion Discovery:

    • Using direct infusion, set the first quadrupole (Q1) to isolate your precursor ion (m/z 441.28).

    • Perform a Product Ion Scan where the second quadrupole (Q3) scans a mass range (e.g., m/z 50-450) to detect all fragment ions produced in the collision cell.

    • Leverage Known Verapamil Fragmentation: The most prominent fragment of verapamil (m/z 455.3) is typically seen at m/z 165.09 .[6][15] This fragment corresponds to the dimethoxy-phenylethylamine moiety, which is conserved in Desisopropyl ethyl verapamil. Therefore, m/z 165.09 is a highly probable and logical first product ion to look for. Other potential fragments will arise from cleavages along the main carbon chain.

  • Collision Energy (CE) Optimization:

    • Once you have identified one or two potential product ions, you must optimize the CE for each transition individually.

    • Set up an experiment where you monitor the chosen MRM transition (e.g., 441.3 → 165.1) while ramping the collision energy over a range (e.g., 10-50 eV).

    • The optimal CE is the value that produces the highest and most stable signal intensity for that specific product ion.

Below is a diagram illustrating the logical workflow for MRM optimization.

MRM_Optimization_Workflow cluster_infusion Direct Infusion Analysis cluster_msms MS/MS Optimization cluster_final Final Method infuse Infuse Analyte Standard (e.g., 100 ng/mL) full_scan Full Scan (Q1 Scan) Identify [M+H]+ infuse->full_scan 1. Find Precursor product_scan Product Ion Scan Isolate [M+H]+ in Q1, Scan Q3 full_scan->product_scan 2. Set Precursor m/z select_fragments Select 2-3 Abundant and Specific Product Ions product_scan->select_fragments 3. Discover Fragments ce_opt Optimize Collision Energy (CE) for each transition select_fragments->ce_opt 4. Maximize Signal final_mrm Final MRM Transitions (Quantifier & Qualifier) ce_opt->final_mrm 5. Finalize Method

Caption: Workflow for systematic MRM transition optimization.

Problem: My signal intensity is low. How can I improve sensitivity?

Answer: Low sensitivity is often related to suboptimal ion generation or transmission. After optimizing your MRM transitions, focus on the "front end" of the mass spectrometer.

  • Cone/Declustering Potential (DP) Optimization: This parameter influences the transmission of ions from the atmospheric pressure region into the vacuum region of the MS. It can also induce some fragmentation ("in-source" or "up-front" CID). A voltage that is too low will result in poor ion transmission, while one that is too high can fragment your precursor ion before it even reaches the collision cell, reducing the intensity of your intended MRM transition. Optimize this parameter for your specific precursor ion by infusing the analyte and monitoring the [M+H]⁺ ion as you ramp the voltage.

  • Re-evaluate Source Gases and Temperatures: The optimal settings for these parameters can be interdependent.[12] For instance, a higher LC flow rate may require a higher desolvation temperature and gas flow to effectively remove the solvent. Systematically vary these parameters to find the combination that yields the highest, most stable signal.

  • Chromatography: Ensure your analyte is eluting from the LC column in a sharp, symmetrical peak. Poor peak shape leads to a lower signal-to-noise ratio. Mobile phase composition is key; using solvents like acetonitrile often leads to better ESI efficiency than methanol for many compounds.

Below is a diagram illustrating the systematic approach to optimizing interdependent source parameters.

Source_Optimization_Workflow start Start with Initial Parameters cap_v Capillary Voltage Range: 3-5 kV start->cap_v cone_v Cone/DP Voltage Optimize per compound cap_v->cone_v temp Desolvation Temp Range: 400-600 °C cone_v->temp gas Nebulizer/Dry Gas Optimize for flow rate temp->gas evaluate Evaluate Signal (Intensity & Stability) gas->evaluate evaluate->cap_v Iterate for Fine-Tuning finish Final Optimized Parameters evaluate->finish Criteria Met

Caption: Iterative process for optimizing MS source parameters.

Experimental Protocols & Data

Protocol 1: MRM Transition Optimization for Desisopropyl ethyl verapamil

This protocol provides a step-by-step guide to finding and optimizing MRM transitions.

  • Prepare Analyte Solution: Create a 100 ng/mL solution of Desisopropyl ethyl verapamil in 50:50 acetonitrile/water with 0.1% formic acid.

  • Direct Infusion Setup: Infuse the solution into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Precursor Ion Confirmation: Perform a full scan analysis in positive ESI mode and confirm the presence of a strong ion at m/z 441.3. Optimize source parameters (as described in the troubleshooting section) to maximize its intensity.

  • Product Ion Scan:

    • Set the instrument to Product Ion Scan mode.

    • Specify m/z 441.3 as the precursor ion in Q1.

    • Set a collision energy of ~30 eV as a starting point.

    • Scan Q3 from m/z 50 to 450.

    • Identify the most abundant and structurally relevant product ions. Expect to see a strong signal at m/z 165.1.

  • Collision Energy Optimization:

    • Select the two most intense product ions (e.g., 165.1 and another fragment).

    • Set the instrument to MRM mode.

    • Create separate experiments for each transition (e.g., 441.3 → 165.1).

    • For each experiment, acquire data while ramping the collision energy from 10 eV to 50 eV in 2 eV increments.

    • Plot the resulting signal intensity vs. collision energy for each transition and identify the voltage that gives the maximum intensity. This is your optimal CE.

Data Presentation

The following tables provide starting points and expected values for your method development.

Table 1: Physicochemical Properties and m/z Values

Compound Molecular Formula Monoisotopic Mass (Da) [M+H]⁺ m/z
Verapamil[4][5] C₂₇H₃₈N₂O₄ 454.2832 455.2905

| Desisopropyl ethyl verapamil | C₂₆H₃₆N₂O₄ | 440.2675 | 441.2748 |

Table 2: Example MRM Transitions and Starting CE Values

Compound Precursor Ion (m/z) Product Ion (m/z) Proposed CE (eV) Role
Verapamil[7][16] 455.3 165.1 25-35 Quantifier
Verapamil 455.3 303.2 15-25 Qualifier
Desisopropyl ethyl verapamil 441.3 165.1 25-35 (To be optimized) Predicted Quantifier

| Desisopropyl ethyl verapamil | 441.3 | (To be determined) | (To be optimized) | Predicted Qualifier |

References

  • Spectroscopy. (2020, November 16). Qualitative and Quantitative Metabolite Identification for Verapamil in Rat Plasma by Sub-2-μm LC Coupled with Quadrupole TOF-MS. Retrieved from Spectroscopy Online. [Link]

  • Walles, M., Thum, T., Levsen, K., & Borlak, J. (2003). Metabolism of verapamil: 24 new phase I and phase II metabolites identified in cell cultures of rat hepatocytes by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 798(2), 265-274. [Link]

  • Zimmer, A., & Eichelbaum, M. (1980). Mass spectrometric identification of DL-verapamil metabolites. Arzneimittelforschung, 30(3), 398-401. [Link]

  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from FDA.gov. [Link]

  • Lambda Therapeutic Research. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from Lambda Therapeutic Research website. [Link]

  • Ravi Y., & Rajkamal B. (2019). An Improved Lc-Ms/Ms Method Development And Validation For The Determination Of Trandolapril And Verapamil In Human Plasma. International Journal of Pharmacy and Pharmaceutical Sciences, 11(3), 91-95. [Link]

  • Mullett, W. M., Le, T., & Pawliszyn, J. (2004). Multidimensional on-line sample preparation of verapamil and its metabolites by a molecularly imprinted polymer coupled to liquid chromatography-mass spectrometry. Journal of Chromatography B, 801(2), 297-306. [Link]

  • Bioanalysis Zone. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from Bioanalysis Zone. [Link]

  • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. Retrieved from FDA.gov. [Link]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. Retrieved from FDA.gov. [Link]

  • Baviskar, B. S., et al. (n.d.). Determination of Verapamil in Human Plasma by Tandem Mass Spectrometry. Asian Journal of Chemistry. [Link]

  • Zhu, H., et al. (2019). Rapid detection and structural characterization of verapamil metabolites in rats by UPLC–MSE and UNIFI platform. Biomedical Chromatography, 33(11), e4655. [Link]

  • do Carmo, N. C., et al. (2005). Verapamil quantification in human plasma by liquid chromatography coupled to tandem mass spectrometry - An application for bioequivalence study. Journal of Chromatography B, 827(2), 165-172. [Link]

  • National Center for Biotechnology Information. (n.d.). Verapamil. PubChem Compound Summary for CID 2520. Retrieved from PubChem. [Link]

  • Al-Salami, H., et al. (2021). Comprehensive UPLC-MS/MS Method for Quantifying Four Key Intestinal Permeability Markers in Caco-2 Models. Molecules, 26(7), 2008. [Link]

  • ResearchGate. (n.d.). DETERMINATION OF VERAPAMIL THROUGH LC-ESI-MS/MS IN A CASE OF FATAL INTOXICATION. Retrieved from ResearchGate. [Link]

  • Talari, S., Vejendla, A., & Shetty, R. K. (2022). Development and Validation of a UPLC-MS/MS Method for the Simultaneous Determination of Verapamil and Trandolapril in Rat Plasma: Application to a Pharmacokinetic Study. Current Pharmaceutical Analysis, 18(3), 291-304. [Link]

  • Jahn, S., et al. (n.d.). Investigation of the biotransformation pathway of verapamil using electrochemistry/liquid chromatography/mass spectrometry – A comparative study with liver cell microsomes. Scilit. [Link]

  • Borlak, J., & Thum, T. (2003). Verapamil: metabolism in cultures of primary human coronary arterial endothelial cells. Drug Metabolism and Disposition, 31(7), 865-871. [Link]

  • PharmGKB. (n.d.). Verapamil Pathway, Pharmacokinetics. Retrieved from PharmGKB. [Link]

  • ResearchGate. (n.d.). Chemical structures and fragmentation pathways proposed for Verapamil (a) and Metoprolol, the internal standard (b). Retrieved from ResearchGate. [Link]

  • Tagawa, Y., et al. (n.d.). LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement. Shimadzu Corporation. [Link]

  • Ruthigen. (n.d.). How to optimize ESI source parameters for better sensitivity in LC-MS analysis. Retrieved from Ruthigen. [Link]

  • XenoTech. (n.d.). High Content Automated Metabolic Stability and CYP Inhibition Cocktail Screening Assays for Early Drug Development. Retrieved from XenoTech. [Link]

  • Addona, T. A., et al. (2011). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. Journal of Proteome Research, 10(7), 3349–3355. [Link]

  • ResearchGate. (n.d.). The possible metabolic pathway of verapamil. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Determination of verapamil through LC-ESI-MS/MS in a case of fatal intoxication. Retrieved from ResearchGate. [Link]

  • Inxight Drugs. (n.d.). DESISOPROPYL N-PROPYL VERAPAMIL. Retrieved from Inxight Drugs. [Link]

  • National Institute of Standards and Technology. (n.d.). Verapamil. In NIST Chemistry WebBook. Retrieved from NIST. [Link]

  • Al-Abral, M. A., et al. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules, 26(7), 2008. [Link]

  • Shimadzu. (n.d.). High-Sensitivity Analysis of Drugs in Ultra-Small Volumes Plasma Samples Using Micro-Flow LC. Retrieved from Shimadzu. [Link]

  • Zhu, H., et al. (2019). Rapid detection and structural characterization of verapamil metabolites in rats by UPLC–MSE and UNIFI platform. Biomedical Chromatography, 33(11), e4655. [Link]

  • National Institute of Standards and Technology. (n.d.). Verapamil. In NIST Chemistry WebBook. Retrieved from NIST. [Link]

  • Wikipedia. (n.d.). Verapamil. Retrieved from Wikipedia. [Link]

  • European Bioinformatics Institute (EMBL-EBI). (n.d.). Compound: VERAPAMIL (CHEMBL6966). In ChEMBL. Retrieved from EMBL-EBI. [Link]

Sources

Reducing off-target effects of "Desisopropyl ethyl verapamil" in experiments

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.

Technical Support Center: Desisopropyl ethyl verapamil

A Researcher's Guide to Minimizing Off-Target Effects in Experiments

Frequently Asked Questions (FAQs)

Q1: What is Desisopropyl ethyl verapamil and what is its expected on-target effect?

Desisopropyl ethyl verapamil is an analog of verapamil. Verapamil is a well-characterized phenylalkylamine-class drug that functions as a calcium ion influx inhibitor, more commonly known as an L-type calcium channel blocker.[1][2] Its primary, or "on-target," mechanism is to bind to the L-type calcium channels (CaV1.x family) on the cell membrane, preventing the influx of calcium ions into the cell.[1][2]

This blockade has significant physiological effects, particularly in arterial smooth muscle and myocardial cells, leading to vasodilation and a reduction in heart rate and contractility.[2][3] In a research context, Desisopropyl ethyl verapamil is expected to be used to probe the function of L-type calcium channels in various cellular pathways, such as excitation-contraction coupling, neurotransmitter release, and gene expression.

Diagram: Expected On-Target Mechanism

cluster_membrane Cell Membrane cluster_intracellular Intracellular channel L-Type Calcium Channel (CaV1.x) Pore Ca_in Ca²⁺ Ca_out Ca²⁺ Ca_out->channel:port Influx inhibitor Desisopropyl ethyl verapamil inhibitor->channel:head Binds & Blocks response Downstream Cellular Response Ca_in->response

Caption: On-target action of Desisopropyl ethyl verapamil blocking Ca²⁺ influx.

Q2: What are "off-target" effects and why are they a major concern?

Off-target effects occur when a drug or compound interacts with unintended molecular targets in addition to its primary, intended target. These unintended interactions can lead to a range of issues in a research setting:

  • Confounding Variables: Off-target effects introduce variables that complicate data analysis and can mask the true on-target effect.

  • Irreproducible Results: If the off-target effect is sensitive to minor variations in experimental conditions (e.g., cell type, inhibitor concentration), it can lead to poor reproducibility between experiments or labs.

For a compound like a verapamil analog, off-target binding could involve other ion channels, transporters, or enzymes, each initiating its own signaling cascade. Therefore, rigorously validating that your observed effect is due to the blockade of L-type calcium channels is critical for scientific integrity.

Q3: What are the known or potential off-target activities of verapamil and its analogs?

Verapamil itself is known to interact with targets other than L-type calcium channels, and it is reasonable to assume its analogs may share some of this promiscuity. Researchers should be aware of these potential off-targets:

  • P-glycoprotein (P-gp / ABCB1): Verapamil is a known inhibitor of this important efflux pump, which can affect the intracellular concentration of many other compounds and have its own biological consequences.

  • Other Ion Channels: While most potent against L-type calcium channels, cross-reactivity with other channel types (e.g., sodium or potassium channels) can occur, especially at higher concentrations.

  • Adrenergic Receptors: Some studies suggest interactions with alpha-adrenergic receptors, which could contribute to its vasodilatory effects.

  • Negative Inotropic Effects: Verapamil has a direct depressant effect on myocardial contractility, which may be independent of or additive to its calcium channel blocking activity.[4][5]

These potential off-target activities underscore the importance of careful experimental design and validation.

Troubleshooting & Experimental Validation

This section provides actionable guidance for designing robust experiments and troubleshooting unexpected results.

Q4: My results are unexpected. How do I start to troubleshoot for off-target effects?

When your experimental phenotype does not align with the known function of L-type calcium channels, a systematic validation workflow is necessary. The first and most crucial step is to ensure you are using the lowest possible concentration of the inhibitor that still elicits the desired on-target effect.

Diagram: Experimental Workflow for Specificity Validation

A Unexpected Phenotype Observed B Step 1: Titrate Inhibitor (Dose-Response Curve) A->B C Determine Minimum Effective Concentration (MEC) B->C D Step 2: Run Controls (Vehicle, Inactive Analog) C->D G Phenotype Persists with Controls? D->G E Step 3: Orthogonal Approach (Use different L-type blocker, e.g., Diltiazem) H Phenotype Replicated with Orthogonal Blocker? E->H F Step 4: Rescue Experiment (e.g., Re-introduce downstream signal) I Phenotype Reversed by Rescue? F->I G->E No K Result is likely OFF-TARGET G->K Yes H->F Yes H->K No J Result is likely ON-TARGET I->J Yes I->K No

Caption: A logical workflow for validating the on-target specificity of an inhibitor.

Q5: How do I properly determine the working concentration for my experiment?

Using an excessive concentration of an inhibitor is the most common cause of off-target effects.[6] You must perform a dose-response curve to identify the Minimum Effective Concentration (MEC) required to inhibit the on-target (L-type calcium channels) in your specific experimental system.

Protocol: Determining Minimum Effective Concentration (MEC)

  • System Setup: Prepare your assay system (e.g., cultured cells, isolated tissue). Ensure you have a quantifiable readout of L-type calcium channel activity. This could be a calcium imaging assay (e.g., using Fura-2 or GCaMP indicators), a patch-clamp electrophysiology recording, or a functional assay known to be dependent on calcium influx (e.g., muscle contraction).

  • Concentration Gradient: Prepare a serial dilution of Desisopropyl ethyl verapamil. A good starting range would be from 1 nM to 100 µM, covering several orders of magnitude. Also, prepare a vehicle-only control (e.g., DMSO or saline).[6]

  • Incubation: Treat your experimental system with each concentration of the inhibitor for a predetermined amount of time. This time should be consistent with your main experiment.

  • Stimulation & Measurement: Elicit L-type calcium channel activity using an appropriate agonist (e.g., depolarization with high potassium chloride, or a specific channel agonist like Bay K8644). Measure the response at each inhibitor concentration.

  • Data Analysis: Plot the measured response as a function of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 (the concentration that produces 50% inhibition).

  • MEC Selection: Your working concentration for future experiments should be the lowest concentration that gives a maximal or near-maximal on-target effect (typically 2-5 times the IC50). Avoid using concentrations deep into the plateau of the curve, as this dramatically increases the risk of engaging lower-affinity off-targets.

Q6: What are the essential positive and negative controls I must include in my experiments?

Controls are non-negotiable for validating inhibitor specificity.[7] They provide the necessary context to attribute an observed effect to your inhibitor's on-target action.

Control Type Purpose Example Implementation Interpretation
Vehicle Control To control for the effects of the solvent used to dissolve the inhibitor.Treat a sample with the same volume of DMSO, ethanol, or saline that is used for the highest inhibitor concentration.If the vehicle control shows a phenotype, the observed effect cannot be solely attributed to the inhibitor.
Positive Control To confirm that your experimental system can produce the expected on-target effect.Use a well-characterized, structurally different L-type calcium channel blocker (e.g., diltiazem or a dihydropyridine like nifedipine).[7]If the positive control reproduces the phenotype, it strengthens the hypothesis that the effect is due to L-type channel blockade.
Inactive Analog Control (If available)To control for effects related to the chemical scaffold of the inhibitor, independent of its target-binding activity.Use a structurally similar molecule that is known to be inactive against L-type calcium channels.If the inactive analog produces the same phenotype, the effect is likely off-target and related to the compound's structure.
Q7: How do I design a rescue experiment to confirm on-target activity?

A rescue experiment aims to reverse the inhibitor's phenotype by manipulating the pathway downstream of the target. This provides powerful evidence for on-target activity.

Protocol: Example Genetic Rescue Experiment

This protocol assumes your phenotype is caused by reduced expression of a calcium-dependent gene (Gene X).

  • System Setup: Use a cell line where you can transfect and express exogenous genes.

  • Inhibitor Treatment: Treat one set of cells with Desisopropyl ethyl verapamil at the predetermined MEC. Treat another set with the vehicle control.

  • Rescue Construct: Transfect the inhibitor-treated cells with a plasmid that constitutively expresses a downstream activator of Gene X (e.g., a constitutively active form of the transcription factor that regulates it), bypassing the need for calcium signaling. As a control, transfect another set of inhibitor-treated cells with an empty vector.

  • Phenotype Measurement: Measure the expression of Gene X in all conditions (Vehicle, Inhibitor + Empty Vector, Inhibitor + Rescue Construct).

  • Interpretation:

    • If the inhibitor's effect (reduced Gene X expression) is rescued (expression restored) by the downstream activator, it strongly supports an on-target mechanism.

    • If the phenotype is not rescued , it suggests the inhibitor is acting on a different pathway or at a point further downstream, indicating a probable off-target effect.

References

  • Verapamil: Package Insert / Prescribing Information / MOA. (2026, January 20). Drugs.com. [Link]

  • Verapamil. (n.d.). Wikipedia. Retrieved March 10, 2026, from [Link]

  • Verapamil: Side Effects, Uses, Dosage, Interactions, Warnings. (n.d.). RxList. Retrieved March 10, 2026, from [Link]

  • Verapamil. (2016, September 29). eDrug. [Link]

  • Golan, D. E., et al. (Eds.). (2017). Principles of Pharmacology: The Pathophysiologic Basis of Drug Therapy. Wolters Kluwer.
  • Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & Biology, 12(6), 621-637.
  • Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. (n.d.). PMC - NIH. [Link]

  • The effects of verapamil on training in patients with ischemic heart disease. (n.d.). PubMed. [Link]

  • Strategies to Avoid and Reduce Off-Target Effects. (2025, January 21). CRISPR Medicine News. [Link]

  • Side effects of verapamil. (n.d.). NHS. [Link]

  • Chronic verapamil treatment depresses automaticity and contractility in isolated cardiac tissues. (n.d.). PubMed. [Link]

  • Verapamil: a review of its pharmacological properties and therapeutic use in coronary artery disease. (n.d.). PubMed. [Link]

  • Verapamil: Uses and Side Effects. (n.d.). Cleveland Clinic. [Link]

  • How can off-target effects of drugs be minimised? (2025, May 21). Patsnap Synapse. [Link]

  • Isoptin SR (Verapamil Hydrochloride Tablet): Side Effects, Uses, Dosage, Interactions, Warnings. (n.d.). RxList. [Link]

  • The acute and chronic effects of verapamil on left ventricular function in patients with hypertrophic cardiomyopathy. (n.d.). PubMed. [Link]

  • Correlation of Experimental and Calculated Inhibition Constants of Protease Inhibitor Complexes. (2024, February 19). MDPI. [Link]

  • Verapamil side effects and how to avoid them. (2022, October 28). SingleCare. [Link]

  • Effects of chemical modulators on enzyme specificity. (2025, October 2). bioRxiv. [Link]

  • verapamil hydrochloride. (2001, April 5). TGA. [Link]

  • Negative inotropic effects of verapamil. (n.d.). ResearchGate. [Link]

  • Off-Target Effects Analysis. (n.d.). Creative Diagnostics. [Link]

Sources

Navigating Matrix Effects in Desisopropyl Ethyl Verapamil Bioanalysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the bioanalysis of desisopropyl ethyl verapamil. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to the common challenge of matrix effects in LC-MS/MS assays. Here, we move beyond generic advice to offer targeted troubleshooting strategies and a deeper understanding of the "why" behind the "how."

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions and concerns that arise during the bioanalysis of desisopropyl ethyl verapamil, providing concise and actionable answers.

Q1: What are matrix effects, and why are they a significant concern in the bioanalysis of desisopropyl ethyl verapamil?

A1: In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, the "matrix" refers to all the components in a biological sample (e.g., plasma, urine) other than the analyte of interest, which in this case is desisopropyl ethyl verapamil.[1] Matrix effects occur when these co-eluting endogenous components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2][3] This interference can significantly compromise the accuracy, precision, and sensitivity of the analytical method.[3]

Desisopropyl ethyl verapamil, a metabolite of verapamil, is often present at low concentrations in biological matrices, making its accurate quantification susceptible to these interferences.[4][5] The most common manifestation is ion suppression, where the analyte's signal is reduced, potentially leading to underestimation of its concentration or even failure to detect it at the lower limit of quantification (LLOQ).[2][6]

Q2: My quality control (QC) samples are showing poor reproducibility and accuracy. Could matrix effects be the cause?

A2: Absolutely. Inconsistent QC results are a classic symptom of unmanaged matrix effects. The composition of biological matrices can vary significantly between individuals and even within the same individual over time.[7] If your analytical method is susceptible to matrix effects, these variations can lead to differential ion suppression or enhancement across your samples, resulting in poor precision and accuracy.[8] According to FDA guidelines, a bioanalytical method must be validated to demonstrate its reliability, and this includes a thorough assessment of matrix effects.[9][10]

Q3: What are the primary sources of matrix effects in plasma or serum samples?

A3: The primary culprits behind matrix effects in plasma and serum are phospholipids.[11][12][13] These are major components of cell membranes and are highly abundant in these matrices.[11][13] During sample preparation, particularly with simpler methods like protein precipitation, phospholipids can be co-extracted with the analyte.[14] In reversed-phase chromatography, many phospholipids elute in the same retention time window as a wide range of drug molecules, including verapamil and its metabolites, leading to significant ion suppression.[12][13] Other sources of matrix effects include salts, proteins, and other endogenous metabolites.[11]

Q4: How can I definitively determine if my assay is suffering from matrix effects?

A4: There are two primary methods for assessing matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This technique involves infusing a constant flow of a standard solution of desisopropyl ethyl verapamil directly into the mass spectrometer while injecting a blank, extracted matrix sample onto the LC column.[3][15] A dip or rise in the baseline signal at the retention time of your analyte indicates ion suppression or enhancement, respectively.[3][15]

  • Quantitative Assessment (Post-Extraction Spike): This is the more common and regulatory-accepted method.[6][16] It involves comparing the peak area of the analyte in a post-extraction spiked sample (blank matrix extract to which the analyte is added) to the peak area of the analyte in a neat solution (prepared in solvent). The matrix factor (MF) is calculated as the ratio of these two peak areas.[6] An MF value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 suggests ion enhancement.[6] The FDA and other regulatory bodies require the evaluation of matrix effects using at least six different lots of the biological matrix.[10]

Section 2: Troubleshooting Guide

This section provides a systematic approach to identifying and mitigating matrix effects in your desisopropyl ethyl verapamil bioanalysis.

Issue 1: Significant Ion Suppression Observed

You've performed a post-extraction spike experiment and found a matrix factor significantly less than 1, confirming ion suppression.

Underlying Cause: Co-elution of interfering endogenous components, most likely phospholipids, with desisopropyl ethyl verapamil.[11][12]

Troubleshooting Workflow:

cluster_sample_prep Sample Preparation Strategies start Ion Suppression Detected sample_prep Optimize Sample Preparation start->sample_prep chromatography Modify Chromatographic Conditions sample_prep->chromatography If suppression persists lle Liquid-Liquid Extraction (LLE) sample_prep->lle spe Solid-Phase Extraction (SPE) sample_prep->spe hybrid_spe HybridSPE®-Phospholipid Removal sample_prep->hybrid_spe ppt_plus Advanced Protein Precipitation sample_prep->ppt_plus is_strategy Employ a Stable Isotope-Labeled Internal Standard (SIL-IS) chromatography->is_strategy For further compensation end Matrix Effect Mitigated is_strategy->end

Caption: Troubleshooting workflow for ion suppression.

Step-by-Step Mitigation Strategies:

  • Re-evaluate and Optimize Sample Preparation: This is the most effective way to combat matrix effects.[17]

    • Liquid-Liquid Extraction (LLE): LLE can be highly effective at removing polar interferences like phospholipids.[1][11] Experiment with different organic solvents (e.g., methyl tert-butyl ether, ethyl acetate) and pH adjustments of the aqueous phase to optimize the extraction of desisopropyl ethyl verapamil while leaving interferences behind.[17] Verapamil and its analogs are surface-active, and their partitioning is pH-dependent.[18]

    • Solid-Phase Extraction (SPE): SPE offers more selectivity than LLE.[1] Utilize a sorbent that strongly retains desisopropyl ethyl verapamil while allowing interfering components to be washed away. Reversed-phase (C8 or C18) or mixed-mode cation exchange cartridges are good starting points. A systematic optimization of wash and elution steps is crucial.

    • Phospholipid Removal Plates/Cartridges: Consider specialized sample preparation products like HybridSPE®-Phospholipid.[8] These products utilize zirconia-coated particles that selectively bind and remove phospholipids from the sample extract, offering a significant reduction in matrix effects with a simple workflow.[8][13][14]

  • Modify Chromatographic Conditions: If sample preparation optimization is insufficient, chromatographic adjustments can help separate desisopropyl ethyl verapamil from co-eluting interferences.[1][19]

    • Gradient Optimization: Lengthen the gradient or adjust the solvent composition to improve the resolution between your analyte and the interfering peaks.

    • Column Chemistry: Switching to a different column chemistry (e.g., from a C18 to a phenyl-hexyl or a biphenyl phase) can alter the selectivity and potentially resolve the co-elution.

    • Orthogonal Chromatography: Techniques like UltraPerformance Convergence Chromatography™ (UPC²) utilize supercritical CO2 as the primary mobile phase, offering a completely different selectivity compared to reversed-phase LC and can be very effective at separating analytes from phospholipids.[12]

  • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects.[2][20] Since it has nearly identical physicochemical properties to the analyte, it will co-elute and experience the same degree of ion suppression or enhancement.[2] This allows for accurate quantification based on the peak area ratio of the analyte to the SIL-IS.

Issue 2: Inconsistent Matrix Factor Across Different Lots of Matrix

You observe that the matrix factor varies significantly when testing different batches of blank plasma.

Underlying Cause: The composition of the biological matrix is inherently variable between subjects, which can lead to inconsistent matrix effects.[7]

Troubleshooting Steps:

  • Assess a Sufficient Number of Lots: As per regulatory guidelines, evaluate the matrix effect using at least six different independent sources of the matrix.[10] This will give you a better understanding of the expected variability.

  • Improve the Robustness of the Sample Preparation: A more rigorous sample cleanup procedure (e.g., moving from protein precipitation to SPE or LLE) will remove a larger portion of the variable endogenous components, making the method less susceptible to lot-to-lot variations.

  • Utilize a SIL-IS: This is the most effective way to compensate for variability in matrix effects between different lots. The SIL-IS will track the analyte's response regardless of the degree of ion suppression in a particular sample.[2]

Data Presentation: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
Sample Preparation TechniqueAverage Matrix Factor (MF)% RSD of MF (n=6 lots)Analyte RecoveryComments
Protein Precipitation (PPT)0.4525%>95%Simple and fast, but least effective at removing phospholipids, leading to significant ion suppression and variability.[11]
Liquid-Liquid Extraction (LLE)0.8510%80-90%Good removal of phospholipids, but analyte recovery may be lower for more polar compounds.[11]
Solid-Phase Extraction (SPE)0.928%>90%Highly effective and selective, but requires more method development.[1]
HybridSPE®-Phospholipid0.98<5%>95%Excellent phospholipid removal with a simple workflow, resulting in minimal matrix effects.[8]

Section 3: Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

Objective: To quantify the degree of ion suppression or enhancement for desisopropyl ethyl verapamil in a given biological matrix.

Materials:

  • Blank biological matrix (at least 6 different lots)

  • Desisopropyl ethyl verapamil analytical standard

  • Validated LC-MS/MS method

  • Appropriate solvents for sample preparation and reconstitution

Procedure:

  • Prepare Neat Solutions: Prepare solutions of desisopropyl ethyl verapamil in the final reconstitution solvent at low and high QC concentrations. These are your "Set A" samples.

  • Prepare Post-Extraction Spiked Samples: a. Extract blank matrix samples (from at least 6 different lots) using your validated sample preparation method. b. Evaporate the final extract to dryness (if applicable). c. Reconstitute the dried extracts with the neat solutions prepared in Step 1. These are your "Set B" samples.

  • Analysis: Inject both Set A and Set B samples into the LC-MS/MS system and record the peak areas for desisopropyl ethyl verapamil.

  • Calculation:

    • Calculate the Matrix Factor (MF) for each lot and concentration: MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

    • Calculate the overall mean MF and the relative standard deviation (%RSD) across all lots.

Interpretation:

  • MF = 1: No matrix effect

  • MF < 1: Ion suppression

  • MF > 1: Ion enhancement

  • A %RSD of >15% across different lots suggests significant variability in the matrix effect and that the method may not be robust.

Caption: Workflow for post-extraction spike experiment.

References

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2021). LCGC International. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Analytical Chemistry & Research. [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025). ResolveMass Laboratories Inc. [Link]

  • Borges, N. C., et al. (2005). Verapamil quantification in human plasma by liquid chromatography coupled to tandem mass spectrometry - An application for bioequivalence study. Journal of Chromatography B, 827(2), 165–172. [Link]

  • Bowman, D. B., et al. (2023). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology, 47(2), 146–154. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). LCGC North America. [Link]

  • Xu, R. N., et al. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Bioanalysis, 3(4), 429–444. [Link]

  • Retzinger, G. S., et al. (1986). Ionization and surface properties of verapamil and several verapamil analogues. Journal of Pharmaceutical Sciences, 75(10), 976–982. [Link]

  • Liang, H. R., et al. (2015). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 990, 135–145. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2022). Food and Drug Administration. [Link]

  • Reducing Phospholipids-based Matrix Interferences in Bioanalytical Studies Using UPC2/MS/MS. (n.d.). Waters Corporation. [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025). AMSbiopharma. [Link]

  • A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/ MS Analysis by different Sample Extraction Techniques. (2011). Walsh Medical Media. [Link]

  • Coping with Matrix Effects Caused by Phospholipids in Biological Samples. (2022). American Pharmaceutical Review. [Link]

  • Borges, N. C., et al. (2005). Verapamil quantification in human plasma by liquid chromatography coupled to tandem mass spectrometry An application for bioequivalence study. Journal of Chromatography B, 827(2), 165-172. [Link]

  • Matrix Effects: Causes and Solutions in Analysis. (2026). Phenomenex. [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023). Outsourced Pharma. [Link]

  • King, R. C., et al. (2003). Quantitative characterization of differential ion suppression on liquid chromatography/atmospheric pressure ionization mass spectrometric bioanalytical methods. Rapid Communications in Mass Spectrometry, 17(3), 197–201. [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (2016). Bioanalysis Zone. [Link]

  • FDA guideline - Bioanalytical Method Validation. (n.d.). PharmaCompass. [Link]

  • Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical Chemistry, 49(7), 1041–1044. [Link]

  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. (2014). Analytical Methods, 6(13), 4434-4456. [Link]

  • Kumar, A., et al. (2012). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Pharmaceutical Analysis, 2(3), 161–170. [Link]

  • FDA Draft Guidance for Industry - Bioanalytical Method Validation. (2013). Regulations.gov. [Link]

Sources

Technical Support Center: Enhancing the Resolution of Desisopropyl Ethyl Verapamil Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working on the enantiomeric resolution of Desisopropyl ethyl verapamil. As an analogue of Verapamil, this molecule presents the typical challenges associated with the chiral separation of basic compounds. This guide provides in-depth, field-proven insights and systematic troubleshooting protocols designed to help you achieve robust, baseline resolution.

The Challenge: Separating Basic Amine Enantiomers

Desisopropyl ethyl verapamil, like its parent compound, contains a tertiary amine. This functional group is basic and prone to strong ionic and hydrogen-bonding interactions with the stationary phase. While essential for chiral recognition, these interactions can also lead to common chromatographic problems if not properly controlled, such as poor peak shape (tailing), long retention times, and inadequate resolution. The key to a successful separation lies in selecting the right combination of Chiral Stationary Phase (CSP), mobile phase mode, and chemical additives to modulate these interactions effectively.

Troubleshooting Guide: From No Separation to Baseline Resolution

This section is structured as a series of common problems encountered during method development. Each question is followed by a detailed explanation of the underlying causes and a step-by-step protocol for resolution.

Q1: I am not achieving any separation of my enantiomers. Where should I begin?

Answer: Obtaining zero separation indicates that the chosen analytical conditions do not provide sufficient enantioselectivity. The most effective approach is a systematic screening of the primary selectivity drivers: the Chiral Stationary Phase (CSP) and the mobile phase mode.

Chiral separation is a complex three-dimensional process where the analyte must form a transient diastereomeric complex with the CSP.[1] Different CSPs offer unique chiral recognition environments.

The diagram below outlines a logical workflow for screening primary chromatographic conditions.

G cluster_0 cluster_1 Primary Screening: CSP & Mobile Phase Mode cluster_2 start Start: No Enantiomeric Resolution csp1 Screen Polysaccharide CSPs (e.g., Chiralpak IA, IC, ID) start->csp1 Select CSP Class csp2 Screen Cyclofructan CSPs (e.g., LarihcShell-P) start->csp2 Select CSP Class csp3 Screen Protein-Based CSPs (e.g., Chiral-AGP) start->csp3 Select CSP Class mode1 Normal Phase (NP) Heptane/Alcohol + Additive csp1->mode1 Primary Mode mode2 Polar Organic Mode (POM) ACN/MeOH + Additives csp2->mode2 Primary Mode mode3 Reversed-Phase (RP) ACN/Buffer csp3->mode3 Primary Mode result result mode1->result Partial Separation? mode2->result Partial Separation? mode3->result Partial Separation? result->start No, Try Next CSP/Mode optimize Proceed to Optimization (See Q3) result->optimize Yes

Caption: Initial screening workflow for achieving enantioselectivity.

The following table summarizes recommended starting points for your screening experiments, based on successful separations of the parent compound, verapamil.

CSP TypeRecommended CSP ExampleMobile Phase ModeTypical Mobile Phase CompositionKey Considerations
Polysaccharide Chiralpak® AD, Chiralcel® OJNormal Phase (NP)n-Hexane/Ethanol (80:20 v/v) + 0.1% Diethylamine (DEA)Classic approach, offers a wide range of selectivity. The basic additive is crucial for peak shape.[2]
Cyclofructan LarihcShell-P (Core-Shell)Polar Organic (POM)Acetonitrile/Methanol (98:2 v/v) + 0.05% TFA / 0.025% TEAOffers very high efficiency and short run times.[3][4] The acid/base additive ratio is critical.
Protein-Based Chiral-AGPReversed-Phase (RP)10 mM Ammonium Acetate Buffer (pH 6.0) / Acetonitrile (90:10 v/v)Buffer pH is a powerful tool to control retention and selectivity.[5]
Q2: My peaks are broad and severely tailing. How can I improve the peak shape?

Answer: Poor peak shape for basic analytes like Desisopropyl ethyl verapamil is almost always caused by undesirable secondary interactions with the stationary phase support. The primary culprit is often the acidic silanol groups present on the surface of silica-based CSPs. These sites can strongly and non-specifically bind the basic amine, leading to tailing.[6]

  • Introduce a Competing Base: The most effective solution is to add a small amount of a basic additive to your mobile phase. This "competing base" will interact with the active silanol sites, effectively masking them from your analyte.

    • For Normal Phase (NP): Add 0.1% to 0.5% diethylamine (DEA) or triethylamine (TEA) to the mobile phase.[7]

    • For Polar Organic Mode (POM): A combination of an acid (like Trifluoroacetic Acid, TFA) and a base (like TEA) is highly effective. The TFA helps to ensure consistent protonation of the analyte, while the TEA competes for active sites. A good starting point is 0.1% TFA and 0.1% TEA.[3][8]

    • For Reversed-Phase (RP): Ensure your buffer concentration is sufficient (typically 10-20 mM) and contains a competing base if needed. Operating at a higher pH can sometimes suppress silanol interactions, but this must be balanced with the pH stability of the column.[9]

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to fronting or tailing.

    • Action: Reduce your injection concentration by a factor of 5 and 10. If the peak shape improves significantly, you were overloading the column.

  • Consider Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative technique that often provides superior peak shapes for basic compounds.[10] The use of CO2-based mobile phases with alcohol modifiers and additives frequently results in highly efficient, symmetrical peaks. Basic additives are still often required but can sometimes be added to the sample diluent instead of the bulk mobile phase to simplify post-purification removal.[11]

G cluster_0 Without Additive: Peak Tailing cluster_1 With Additive: Improved Peak Shape Analyte_A Basic Analyte (+) Silanol_A Acidic Silanol Site (-) on CSP Surface Analyte_A->Silanol_A Strong, Non-Specific Interaction CSP_A Chiral Selector Analyte_A->CSP_A Chiral Interaction Analyte_B Basic Analyte (+) CSP_B Chiral Selector Analyte_B->CSP_B Specific Chiral Interaction Dominates Silanol_B Acidic Silanol Site (-) on CSP Surface Additive Basic Additive (e.g., TEA) Additive->Silanol_B Masks Active Site

Sources

Technical Support Center: Troubleshooting "Desisopropyl Ethyl Verapamil" Artifacts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical & Pharmacological Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals experiencing data artifacts related to verapamil impurities.

Knowledge Base: Understanding the Artifact

Q: What is "Desisopropyl ethyl verapamil" and why is it contaminating my experiments? A: "Desisopropyl ethyl verapamil"—formally recognized in pharmacopeial standards as (CAS 190850-49-8),[1]—is a synthetic byproduct of verapamil manufacturing. Structurally, verapamil contains a critical alpha-isopropyl group[2]. In this artifact, the isopropyl group is replaced by an ethyl group[],[4]. It is carried over during the alkylation phase of Active Pharmaceutical Ingredient (API) synthesis. If you are using non-certified or degraded verapamil standards, this impurity acts as a hidden variable in both analytical and in vitro assays.

Q: How does this structural difference cause pharmacological artifacts? A: Verapamil exerts its effects by blocking voltage-dependent L-type calcium channels in myocardial and vascular smooth muscle cells[5],[6]. The alpha-isopropyl group provides precise steric bulk necessary to anchor the molecule within the hydrophobic binding pocket of the channel's alpha-1C subunit. Substituting this with a smaller ethyl group reduces the steric volume, altering the binding kinetics (resulting in a higher dissociation constant, Kd​ ). If your verapamil batch is contaminated, the competitive binding of Impurity H yields an artifactually right-shifted IC50​ , causing high inter-assay variability and false-negative potency readings.

Analytical Troubleshooting: LC-MS/MS Cross-Talk

Q: We are observing signal inflation in our LC-MS/MS quantification of verapamil. Is Impurity H responsible? A: Yes. This is a classic homologous interference artifact. Verapamil (MW 454.60 g/mol ) and Impurity H (MW 440.57 g/mol ) differ by exactly 14 Da (one methylene group)[2],[]. Because they share identical 3,4-dimethoxyphenyl moieties, both undergo collision-induced dissociation (CID) to produce the exact same primary product ion at m/z 165.1. On standard C18 columns, their lipophilicity is nearly identical, leading to co-elution. During electrospray ionization (ESI), in-source fragmentation or isotopic overlap from the impurity can artificially inflate the verapamil quantifier transition (455.3 → 165.1).

LCMS_Workflow A Identify Artifact: Signal Inflation or Co-elution B Perform LC-MS/MS Impurity Profiling A->B C Co-elution on C18 Column? B->C D Switch to PFP Column (Enhance Shape Selectivity) C->D Yes E Optimize Gradient (0.1% Formic Acid / MeCN) C->E No F Baseline Resolution Achieved (Rs > 1.5) D->F E->F

Fig 1. LC-MS/MS workflow to resolve Desisopropyl ethyl verapamil co-elution artifacts.

Standardized Methodologies & Protocols

Protocol 1: Self-Validating LC-MS/MS Resolution Method

To eliminate chromatographic artifacts, you must exploit the subtle spatial differences between the isopropyl and ethyl groups.

Step 1: Stationary Phase Selection (Causality) Discard the standard C18 column. Install a Pentafluorophenyl (PFP) column (e.g., 2.1 x 100 mm, 1.7 µm). The PFP phase provides enhanced shape selectivity and dipole-dipole interactions, which strictly differentiate the alkyl chain structures that a standard hydrophobic C18 phase ignores.

Step 2: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

Step 3: Gradient Elution (Flow rate: 0.4 mL/min)

  • 0.0 - 1.0 min: 10% B

  • 1.0 - 5.0 min: Ramp to 60% B

  • 5.0 - 7.0 min: Hold at 60% B

  • 7.0 - 7.1 min: Ramp to 95% B (Column Wash)

  • 8.5 min: Return to 10% B (Re-equilibration)

Step 4: MRM Transitions & Self-Validation Monitor the following transitions:

  • Verapamil: 455.3 → 165.1 (Quantifier), 455.3 → 303.2 (Qualifier)

  • Impurity H: 441.3 → 165.1 (Quantifier), 441.3 → 289.2 (Qualifier)

Self-Validation Check: Inject a system suitability standard spiked with 1% Impurity H. The protocol is only validated for experimental use if the chromatographic resolution factor ( Rs​ ) between the two peaks is ≥1.5 . If Rs​<1.5 , decrease the gradient slope between 1.0 and 5.0 minutes.

Protocol 2: Pharmacological Assay Baseline Validation

Before running high-throughput patch-clamp assays for L-type calcium channels, validate the verapamil standard to prevent binding artifacts:

  • Prepare a 10 mM stock solution of verapamil in DMSO[5].

  • Run the stock through the LC-MS/MS protocol (Protocol 1).

  • If Impurity H is detected at >0.1% relative peak area, discard the batch and procure a Certified Reference Material (CRM) grade standard to ensure the IC50​ reflects true alpha-1C subunit blockade.

Pathway Vera Verapamil (Isopropyl Group) CaV CaV1.2 L-Type Calcium Channel Vera->CaV Binds Alpha-1C Imp Impurity H (Ethyl Group) Imp->CaV Binds Alpha-1C Block Optimal Steric Blockade (High Affinity) CaV->Block Verapamil SubBlock Suboptimal Blockade (Altered IC50 Artifact) CaV->SubBlock Impurity H

Fig 2. Mechanistic impact of alkyl substitution on CaV1.2 channel binding affinity.

Quantitative Data Summary

ParameterVerapamilDesisopropyl Ethyl Verapamil (Impurity H)
CAS Number 152-11-4 (HCl salt)190850-49-8 (HCl salt)
Molecular Formula C₂₇H₃₈N₂O₄C₂₆H₃₆N₂O₄
Molecular Weight 454.60 g/mol 440.57 g/mol
Precursor Ion [M+H]⁺ m/z 455.3m/z 441.3
Primary Fragment Ion m/z 165.1m/z 165.1
Receptor Binding Bulk Optimal (Isopropyl)Suboptimal (Ethyl)

References

  • PubChem - Verapamil | C27H38N2O4 | CID 2520. National Institutes of Health. [Link][2]

  • NCATS Inxight Drugs - VERAPAMIL. National Center for Advancing Translational Sciences.[Link][6]

Sources

Validation & Comparative

Comparative Pharmacological Guide: Desisopropyl Ethyl Verapamil vs. Verapamil in MDR Reversal and Efflux Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Verapamil is a prototypical phenylalkylamine L-type calcium channel blocker. While highly effective for cardiovascular indications, its secondary utility as a chemosensitizer—reversing multidrug resistance (MDR) by inhibiting P-glycoprotein (P-gp) and bacterial efflux pumps—is severely limited by dose-dependent cardiotoxicity[1].

To widen the therapeutic index, medicinal chemists have explored structure-activity relationship (SAR) modifications. A critical modification is the replacement of the stereogenic isopropyl group with an ethyl group, yielding desisopropyl ethyl verapamil analogs. This guide objectively compares the pharmacological potency of standard verapamil against its ethyl-substituted analog, detailing the mechanistic causality and the self-validating experimental protocols required to evaluate them.

Structural & Mechanistic Divergence

The clinical limitation of verapamil in oncology and infectious disease is its high affinity for the CaV1.2 α -1 subunit. Decoupling this cardiotoxicity from its MDR-reversal properties relies on exploiting the structural differences between the two target binding pockets[2].

  • Verapamil (Isopropyl Group): The branched isopropyl group at the stereogenic center is highly optimized for hydrophobic interactions within the phenylalkylamine binding site on the intracellular side of the CaV1.2 channel. This strict steric complementarity drives potent excitation-contraction uncoupling in cardiac tissue.

  • Desisopropyl Ethyl Verapamil (Ethyl Group): Replacing the bulky isopropyl group with a linear, less sterically demanding ethyl group disrupts optimal van der Waals contacts within the CaV1.2 pocket, drastically reducing calcium channel blockade[2]. However, efflux pumps like P-gp (ABCB1) and mycobacterial transporters possess large, flexible, and highly promiscuous polyspecific binding pockets. These pumps rely on general lipophilicity, hydrogen bond acceptors (e.g., the nitrile and methoxy groups), and basic nitrogen atoms rather than strict steric bulk at the chiral center. Consequently, the ethyl analog retains—and often enhances—efflux inhibition while shedding dose-limiting cardiotoxicity.

G V Verapamil (Isopropyl Group) LType L-Type Ca2+ Channel (CaV1.2) V->LType High Affinity (Optimal Steric Fit) PGP P-glycoprotein (P-gp) & Mycobacterial Efflux Pumps V->PGP Moderate Inhibition DEV Desisopropyl Ethyl Verapamil (Ethyl Group) DEV->LType Low Affinity (Suboptimal Fit) DEV->PGP Enhanced Inhibition (Promiscuous Pocket) Cardio Cardiovascular Toxicity (Dose-Limiting) LType->Cardio Excitation-Contraction Uncoupling MDR MDR Reversal & Chemosensitization PGP->MDR Substrate Accumulation

Mechanistic divergence of Verapamil and its ethyl analog on Ca2+ channels and efflux pumps.

Quantitative Potency Comparison

The following table synthesizes the comparative pharmacological performance of verapamil and its ethyl-substituted analog based on established SAR literature[1].

Pharmacological ParameterVerapamil (Standard)Desisopropyl Ethyl VerapamilFold Difference & Clinical Impact
L-type Ca2+ Channel Blockade (IC 50​ ) ~0.1 - 1.0 µM> 10.0 µM>10-fold reduction: Significantly lowers the risk of hypotension and bradycardia.
P-gp Inhibition (Rhodamine 123 IC 50​ ) ~2.0 - 4.0 µM~1.5 - 3.0 µMComparable/Slightly Enhanced: Maintains robust chemosensitization in multidrug-resistant cancer cells.
Antimycobacterial Efflux Inhibition 2-fold drop in Rifampin MIC4-fold drop in Rifampin MIC2-fold enhancement: Superior synergy with first-line antibiotics against M. tuberculosis.
Therapeutic Selectivity Index (MDR / Ca2+) Low (< 1)High (> 5)Improved Safety: Allows for higher systemic dosing to achieve effective efflux inhibition.

Self-Validating Experimental Protocols

To objectively verify the potency shift between these two compounds, researchers must employ orthogonal assays. The following protocols are designed with built-in quality controls to ensure data integrity.

Protocol A: P-gp Efflux Inhibition (Rhodamine 123 Accumulation Assay)

This assay measures the ability of the compounds to block P-gp-mediated efflux of the fluorescent substrate Rhodamine 123 (Rh123)[3][4].

  • Cell Preparation: Seed P-gp overexpressing cells (e.g., K562/ADR or MCF7/ADR) in 96-well black, clear-bottom plates at 5×104 cells/well. Incubate overnight.

  • Pre-incubation: Treat cells with Verapamil or Desisopropyl ethyl verapamil across a log-dose range (0.1 µM to 100 µM) for 1 hour at 37°C.

    • Causality of Step: Pre-incubation allows the inhibitor to partition into the lipid bilayer and access the intracellular binding site of P-gp before the substrate is introduced.

  • Substrate Addition: Add 5 µM Rh123 to all wells. Incubate for exactly 60 minutes.

  • Arrest & Wash: Rapidly wash cells three times with ice-cold PBS.

    • Quality Control: Ice-cold PBS halts ATP-dependent P-gp ATPase activity, preventing artificial efflux during the wash steps.

  • Quantification: Lyse cells using 0.1% Triton X-100. Measure intracellular fluorescence (Excitation: 485 nm, Emission: 530 nm).

  • Validation Check: Include Tariquidar (1 µM) as a positive control for maximum P-gp inhibition. Run a parallel CellTiter-Glo viability assay; if ATP drops >15%, the apparent "efflux inhibition" may be a false positive caused by cell death.

Protocol B: Antimycobacterial Efflux Pump Inhibition (Ethidium Bromide Assay)

This assay evaluates the compounds' ability to sensitize mycobacteria by blocking bacterial efflux pumps.

  • Culture Prep: Grow Mycobacterium bovis BCG to mid-log phase (OD 600​ ~ 0.6). Wash and resuspend in PBS containing 0.05% Tween 80.

    • Causality of Step: Tween 80 prevents mycobacterial clumping, ensuring uniform exposure of the bacilli to the test compounds.

  • Reaction Assembly: In a 96-well plate, combine the bacterial suspension, 1 µg/mL Ethidium Bromide (EtBr), and the test compounds (Verapamil vs. Ethyl analog at 1/4 MIC to avoid direct bactericidal effects).

  • Kinetic Measurement: Measure fluorescence continuously (Excitation: 530 nm, Emission: 590 nm) at 37°C for 60 minutes.

  • Data Interpretation: EtBr only fluoresces strongly when intercalated into intracellular DNA. An increased slope of fluorescence over time indicates successful efflux pump inhibition.

Protocol C: Whole-Cell Patch-Clamp for CaV1.2 Blockade

To confirm the reduction in cardiotoxicity, L-type calcium currents ( ICa​ ) must be measured[2].

  • Cell Setup: Use HEK293 cells stably transfected with human CaV1.2 ( α 1C, β 2a, and α 2 δ subunits).

  • Recording Configuration: Establish whole-cell configuration using a borosilicate glass pipette (2-4 M Ω ) filled with a Cs-based internal solution (to block contaminating K+ currents).

  • Voltage Protocol: Hold cells at -80 mV. Apply a 300 ms depolarizing pulse to +10 mV every 10 seconds to elicit ICa​ .

  • Perfusion & Validation: Perfuse the test compounds.

    • Strict Quality Control: Continuously monitor Series Resistance ( Rs​ ). If Rs​ fluctuates by >20%, discard the recording, as membrane degradation can mimic channel blockade.

References

  • Structure-activity relationship of verapamil analogs and reversal of multidrug resistance. Biochemical Pharmacology.[Link]

  • New Verapamil Analogs Inhibit Intracellular Mycobacteria without Affecting the Functions of Mycobacterium-Specific T Cells. Antimicrobial Agents and Chemotherapy.[Link]

  • Verapamil analogues with restricted molecular flexibility: synthesis and pharmacological evaluation of the four isomers. Journal of Medicinal Chemistry.[Link]

  • Characterization of the major metabolites of verapamil as substrates and inhibitors of P-glycoprotein. Drug Metabolism and Disposition.[Link]

Sources

Cross-Validation of Desisopropyl Ethyl Verapamil Analytical Methods: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison & Methodological Guide

Introduction & Mechanistic Context

In the impurity profiling of Verapamil—a Class IV antiarrhythmic and calcium channel blocker—alkyl-substituted analogs present a significant analytical challenge. Desisopropyl ethyl verapamil (DEV) , an impurity where the standard isopropyl group is substituted with an ethyl moiety, exhibits profound structural homology to the parent active pharmaceutical ingredient (API) and other related substances (such as Impurity O, the N-propyl variant)[1][2].

Because the structural difference between DEV and Verapamil is merely a single methylene group ( −CH2​− ), their physicochemical properties (pKa, logP ) are nearly identical. Consequently, traditional pharmacopeial methods often struggle with co-elution. This guide objectively compares the standard Pharmacopeial Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC-UV) method against a modern, orthogonal Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) approach[3][4].

Mechanistic Causality in Methodological Choices

As analytical scientists, we do not select parameters arbitrarily; every chromatographic condition is a calculated response to the molecule's chemical structure.

  • Stationary Phase Selection: Verapamil and DEV possess two electron-rich 3,4-dimethoxyphenyl rings and a basic tertiary amine[1]. While standard C18 (L1) columns provide necessary hydrophobic retention, the basic amine strongly interacts with residual surface silanols, causing peak tailing[5]. To counteract this, modern UPLC methods utilize end-capped, sub-2 µm particles or Phenyl-Hexyl phases to introduce π−π interactions, enhancing the resolution between the ethyl and isopropyl moieties[6].

  • Mobile Phase & pH Dynamics: Traditional methods rely on amine modifiers (e.g., 2-aminoheptane) or ion-pairing agents (e.g., octane-1-sulfonic acid at pH 3.0) to mask silanol activity and sharpen peaks[5][7]. However, these reagents are non-volatile and cause severe ion suppression in mass spectrometry[4]. Therefore, for cross-validation via LC-MS/MS, we must pivot to volatile buffers like ammonium formate, relying entirely on the stationary phase's efficiency for peak shape[3][4].

  • Detection Modality: UV detection at 278 nm is optimal for capturing the π→π∗ transitions of the dimethoxyphenyl rings, but it lacks structural specificity[3][5]. MS/MS provides orthogonal validation by isolating the specific mass-to-charge ( m/z ) ratio of the ethyl-substituted DEV, ensuring that the UV peak is not a co-eluting artifact.

Comparative Performance: HPLC-UV vs. UPLC-MS/MS

The following table synthesizes the quantitative performance metrics of both analytical systems, highlighting the trade-offs between accessibility and specificity.

ParameterMethod A: RP-HPLC-UV (Pharmacopeial)Method B: UPLC-MS/MS (Orthogonal)
Primary Mechanism Hydrophobic partitioning + Ion-pairingHydrophobic/ π−π partitioning + m/z isolation
Column C18 (L1), 4.6 × 150 mm, 5 µmPhenyl-Hexyl or C18, 2.1 × 100 mm, 1.7 µm
Mobile Phase Acetonitrile / Buffer with 2-aminoheptaneAcetonitrile / 10 mM Ammonium Formate
Run Time ~30–40 minutes< 18 minutes
Resolution ( Rs​ ) Rs​≥1.5 (Baseline) Rs​≥2.5 (Superior)
Limit of Detection ~0.05% (Relative to API)< 0.01% (Trace level profiling)
MS Compatibility Incompatible (Non-volatile salts)Highly Compatible
Best Use Case Routine Quality Control (QC) releaseR&D, Forced Degradation, Impurity ID

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems . The inclusion of rigid System Suitability Tests (SST) ensures that if the system chemistry fails (e.g., column degradation, buffer pH shift), the run is automatically invalidated before sample data is generated.

Protocol A: Pharmacopeial RP-HPLC-UV Method

Reference standard adapted from USP/BP monographs for Verapamil Related Compounds[5].

  • Buffer Preparation: Dissolve 2-aminoheptane in water, adjust to pH 3.0 with orthophosphoric acid. Causality: The low pH ensures the amine is fully protonated, while 2-aminoheptane competitively binds silanols to prevent DEV peak tailing.

  • Mobile Phase: Mix Acetonitrile and Buffer (e.g., 30:70 v/v). Degas ultrasonically.

  • SST Solution Preparation: Prepare a solution containing 1.9 mg/mL Verapamil Hydrochloride and 1.5 mg/mL DEV (or equivalent related compound)[5].

  • Chromatographic Execution: Inject 10 µL at a flow rate of 0.9 mL/min. Monitor UV absorbance at 278 nm[5].

  • Self-Validation Gate (SST): The system must automatically calculate the resolution ( Rs​ ) between DEV and Verapamil. If Rs​<1.5 or Relative Standard Deviation (RSD) of peak areas >2.0% , the sequence must abort.

Protocol B: High-Throughput UPLC-MS/MS Method

Adapted for trace-level cross-validation and mass compatibility[3][4].

  • Mobile Phase Preparation:

    • Phase A: 10 mM Ammonium Formate in LC-MS grade water (pH unadjusted to maintain volatility)[3][4].

    • Phase B: LC-MS grade Acetonitrile.

  • Gradient Programming: Initiate at 5% B, ramping to 50% B over 5 minutes, holding, then re-equilibrating. Causality: The gradient focuses the analyte band at the head of the sub-2 µm column, maximizing theoretical plates to separate the ethyl vs. isopropyl structural difference.

  • MS/MS Tuning: Operate in Electrospray Ionization Positive (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for DEV (parent m/z corresponding to the ethyl analog specific product ions).

  • Self-Validation Gate (SST): Inject a blank followed by an LOQ standard. The signal-to-noise (S/N) ratio for the DEV peak must be ≥10 . Isotope pattern matching must confirm the absence of co-eluting isobaric interferences.

Visualizations of Analytical Logic

Workflow Start Sample Prep: DEV & Verapamil Mix Split Aliquot Split for Cross-Validation Start->Split HPLC Method A: RP-HPLC-UV (Pharmacopeial) Split->HPLC UPLC Method B: UPLC-MS/MS (Orthogonal) Split->UPLC SST1 SST Gate: Resolution > 1.5 HPLC->SST1 SST2 SST Gate: S/N > 10 & MRM Match UPLC->SST2 Data Cross-Validation Data Synthesis SST1->Data Pass SST2->Data Pass

Caption: Orthogonal cross-validation workflow demonstrating mandatory System Suitability Test (SST) gating.

Mechanism MobilePhase Mobile Phase (Buffer/MeCN) Analyte Analyte (DEV) (Protonated Amine) MobilePhase->Analyte Elution Force StatPhase Stationary Phase (C18/Phenyl-Hexyl) Analyte->StatPhase Hydrophobic & pi-pi Interactions Detector Detection (UV 278nm / MS) StatPhase->Detector Elution Order: DEV -> Verapamil IonPair Amine Modifier (2-aminoheptane) IonPair->StatPhase Masks Silanols

Caption: Chromatographic separation mechanism highlighting the causality of mobile/stationary phase interactions.

References

  • Vijayabaskar, S., Mahalingam, V., & Kalaivani. (2017). Analytical method development and validation for the analysis of verapamil hydrochloride and its related substances by using ultra perfomance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 137, 189-195.

  • United States Pharmacopeia (USP). (2025). Verapamil Hydrochloride Monograph & System Suitability Requirements.

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 71315155, D-517 hydrochloride (Verapamil Related Compound B).

  • Swain, D., Yadav, A. S., et al. (2020). UPLC Separation of forced degradation and process related impurities... and structure elucidation by online LC-QTOF-MS/MS. Microchemical Journal, 155, 104657.

  • GuideChem. (2025). Verapamil Impurity O (Desisopropyl N-propyl verapamil) Chemical Properties and Synonyms.

Sources

A Comparative Guide to the Structural Activity Relationship of Desisopropyl Ethyl Verapamil Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of desisopropyl ethyl verapamil analogs, focusing on their structural activity relationships (SAR) as L-type calcium channel blockers. While verapamil is a cornerstone in the treatment of cardiovascular diseases, the exploration of its analog space offers potential for refined therapeutic profiles. This document synthesizes experimental data and established SAR principles to provide a predictive comparison of analogs where the quintessential isopropyl and N-methyl moieties of verapamil are replaced with ethyl groups. Detailed experimental protocols are provided to support further research and validation.

Introduction: The Rationale for Verapamil Analog Development

Verapamil, a phenylalkylamine, exerts its therapeutic effects by blocking L-type voltage-gated calcium channels, primarily in cardiac tissue.[1][2] This blockade leads to reduced myocardial contractility, heart rate, and atrioventricular conduction, making it a valuable agent for managing angina, hypertension, and supraventricular tachycardias.[3][4] The complex structure of verapamil, featuring two aromatic rings, a nitrile group, a chiral center, and a tertiary amine, offers multiple avenues for modification to modulate its potency, selectivity, and pharmacokinetic properties.

The focus of this guide, "desisopropyl ethyl verapamil" analogs, implies two key structural modifications: the substitution of the α-isopropyl group with an ethyl group and the replacement of the N-methyl group with an ethyl group. Understanding the established roles of the isopropyl and N-methyl groups is crucial to predicting the pharmacological profile of these novel analogs.

The Structural Scaffold of Verapamil and Key Moieties

The chemical structure of verapamil is central to its function. The following diagram illustrates the core scaffold and highlights the key functional groups that will be discussed in the context of desisopropyl ethyl analogs.

Verapamil_Scaffold cluster_verapamil Verapamil Core Structure V Verapamil A 3,4-Dimethoxyphenylacetonitrile V->A Contains B Isopropyl Group V->B α-substituent C Tertiary Amine V->C Links moieties E 3,4-Dimethoxyphenylethylamine V->E Contains D N-Methyl Group C->D N-substituent

Caption: Core structural components of the verapamil molecule.

Structural Activity Relationship (SAR) Analysis

The biological activity of verapamil analogs is intricately linked to their three-dimensional structure and the physicochemical properties of their substituents.

The Role of the α-Isopropyl Group

The isopropyl group attached to the carbon atom bearing the nitrile is not essential for the negative inotropic action of verapamil, but it significantly influences the drug's potency.[4] Hansch analysis has indicated that hydrophobic effects are responsible for the influence of the isopropyl substituent.[4] This suggests that the size and lipophilicity of this alkyl group are critical for optimal interaction with the calcium channel.

Predicted Impact of Isopropyl-to-Ethyl Substitution:

Replacing the isopropyl group with a smaller and slightly less hydrophobic ethyl group is expected to decrease the potency of the analog compared to verapamil. The reduced steric bulk and hydrophobicity may lead to a weaker interaction with the hydrophobic pocket within the calcium channel's binding site.

The Significance of the N-Methyl Group

The tertiary amino nitrogen and the two benzene rings are essential for the frequency-dependent negative inotropic action of verapamil.[4] The N-methyl group, in particular, is thought to play a role based on steric effects.[4] Permanently charged, membrane-impermeable analogs like N-methyl-verapamil have been shown to block HERG channels only when applied intracellularly, highlighting the importance of membrane permeability and the nature of the N-substituent.[5]

Predicted Impact of N-Methyl-to-N-Ethyl Substitution:

Replacing the N-methyl group with a larger N-ethyl group will increase the steric bulk around the tertiary amine. This modification could potentially alter the binding affinity and selectivity of the analog. While a modest increase in lipophilicity might be observed, the increased steric hindrance could either enhance or slightly diminish the binding affinity depending on the specific conformational requirements of the binding pocket.

Comparative Performance of Desisopropyl Ethyl Verapamil Analogs: A Predictive Analysis

Based on the established SAR principles, we can predict the relative performance of desisopropyl ethyl verapamil analogs compared to verapamil and its primary metabolite, norverapamil (N-desmethylverapamil).

Compoundα-SubstituentN-SubstituentPredicted L-type Calcium Channel Blocking PotencyRationale
Verapamil IsopropylMethylHighOptimal hydrophobic and steric interactions.
Norverapamil IsopropylHLower than verapamilReduced steric bulk at the nitrogen may alter binding conformation.
Desisopropyl Verapamil EthylMethylLower than verapamilReduced hydrophobicity and steric bulk at the α-position.
Desisopropyl Ethyl Verapamil EthylEthylPotentially the lowest among the compared analogsCombination of reduced α-substituent hydrophobicity and increased N-substituent steric bulk may lead to suboptimal binding.

Experimental Protocols for Analog Evaluation

To empirically validate the predicted activities of desisopropyl ethyl verapamil analogs, the following experimental protocols are essential.

Whole-Cell Patch Clamp Assay for L-type Calcium Current Inhibition

This electrophysiological technique directly measures the inhibitory effect of compounds on L-type calcium channels in isolated cardiomyocytes.

Methodology:

  • Cell Preparation: Isolate ventricular myocytes from adult guinea pigs or rabbits using enzymatic digestion. Maintain the cells in a Tyrode's solution.

  • Electrophysiological Recording: Utilize a patch-clamp amplifier in the whole-cell configuration.[1]

    • Pipette Solution (Internal): (in mM): 120 CsCl, 20 TEA-Cl, 5 Mg-ATP, 10 EGTA, and 10 HEPES, pH adjusted to 7.2 with CsOH. Cesium and TEA are included to block potassium currents.[1]

    • External Solution: (in mM): 135 TEA-Cl, 2 CaCl₂, 1 MgCl₂, and 10 HEPES, pH adjusted to 7.4 with TEA-OH.[1]

  • Data Acquisition:

    • Hold the cell membrane potential at -40 mV to inactivate sodium channels.[1]

    • Elicit L-type calcium currents by applying depolarizing voltage steps from -30 mV to +60 mV in 10 mV increments for 200 ms.[1]

    • Record baseline calcium currents.

    • Perfuse the cells with increasing concentrations of the test analog.

    • Record the resulting inhibition of the calcium current.

  • Data Analysis: Calculate the percentage of current inhibition at each concentration and determine the IC50 value by fitting the data to a Hill equation.[1]

Patch_Clamp_Workflow A Isolate Cardiomyocytes B Establish Whole-Cell Configuration A->B C Record Baseline L-type Ca2+ Currents B->C D Perfuse with Test Analog C->D E Record Inhibited Currents D->E F Calculate IC50 E->F

Caption: Workflow for the whole-cell patch clamp assay.

Radioligand Binding Assay

This assay determines the affinity of the test compounds for the verapamil binding site on the L-type calcium channel by measuring the displacement of a radiolabeled ligand.

Methodology:

  • Membrane Preparation:

    • Homogenize cardiac tissue (e.g., rat ventricles) in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Resuspend and wash the membrane pellet.

    • Determine the protein concentration of the membrane preparation.[6]

  • Binding Assay:

    • Incubate the membrane preparation with a radiolabeled ligand (e.g., [³H]verapamil or a specific antagonist like [³H]PN200-110) and varying concentrations of the unlabeled test analog.[7]

    • The incubation is typically carried out in a 96-well plate format.[6]

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.[6]

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of the test analog that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.[8]

Binding_Assay_Workflow A Prepare Cardiac Membranes B Incubate Membranes with Radioligand and Test Analog A->B C Filter to Separate Bound and Free Ligand B->C D Measure Radioactivity C->D E Calculate IC50 and Ki D->E

Caption: Workflow for the radioligand binding assay.

Conclusion

The structural activity relationship of verapamil analogs is a complex interplay of steric and electronic factors. Based on existing data, it is predicted that "desisopropyl ethyl verapamil" analogs will exhibit lower potency as L-type calcium channel blockers compared to the parent compound. The replacement of the α-isopropyl group with a smaller ethyl group is likely to reduce hydrophobic interactions within the binding pocket, while the substitution of the N-methyl with an N-ethyl group may introduce steric hindrance.

The experimental protocols detailed in this guide provide a robust framework for the synthesis and pharmacological evaluation of these and other novel verapamil analogs. Such studies are essential for the rational design of new cardiovascular drugs with improved therapeutic indices.

References

  • Verapamil. In: Wikipedia. ; 2024. Accessed March 7, 2026. [Link]

  • BenchChem Technical Support Team. A Comparative Analysis of Bisaramil and Verapamil: Unraveling their Calcium Channel Blocking Activities. BenchChem. Published online December 2025.
  • Zheng W. Characterization of calcium channel binding. Curr Protoc Pharmacol. 2001;Chapter 1:Unit1.25. [Link]

  • Mannhold R, Steiner R, Haas W, Kaufmann R. Investigations on the structure-activity relationships of verapamil. Naunyn Schmiedebergs Arch Pharmacol. 1978;302(2):217-226. [Link]

  • How Verapamil and Diltiazem Work Non-DHP Calcium Channel Blockers Explained. YouTube. Published June 11, 2025. [Link]

  • Gualtieri F, Teodori E, Bellucci C, Pesce E, Piacenza G. SAR studies in the field of calcium(II) antagonists. Effect of modifications at the tetrasubstituted carbon of verapamil-like compounds. J Med Chem. 1985;28(11):1621-1628.
  • Rampe D, Triggle DJ. New synthetic chemistry, pharmacology, and therapeutic potential of calcium channel blockers. Prog Drug Res. 1999;52:209-269.
  • Singh K, Kumar M, Chibale K, et al. Synthesis of new verapamil analogues and their evaluation in combination with rifampicin against Mycobacterium tuberculosis and molecular docking studies in the binding site of efflux protein Rv1258c. Bioorg Med Chem Lett. 2014;24(14):2985-2990. [Link]

  • Brocard J, Mironneau J, Nargeot J, Pacaud P, Takeda R. Stereoselectivity of the effects of the optical isomers of verapamil on L-type calcium current in single frog cardiac cells. Br J Pharmacol. 1988;93(4):857-864.
  • Zhang S, Zhou Z, Gong Q, Makielski JC, January CT. Mechanism of block and identification of the verapamil binding domain to HERG potassium channels. Circ Res. 1999;84(9):989-998. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocols.
  • Creative Bioarray.
  • Axol Bioscience.
  • Labome. Patch Clamp Protocol. Published February 19, 2023.
  • BenchChem. Application Notes and Protocols for Radioligand Binding Studies of Sigma-1 Receptor Ligands.
  • Merck.
  • A process for the preparation of verapamil hydrochloride. WO2016181292A1.
  • Synthesis of the Verapamil Intermediate through the Quaternary Carbon-Constructing Allylic Substitution. Request PDF.
  • An In-Depth Technical Guide to the Synthesis and Purific
  • The pharmacodynamics of orally taken verapamil and verapamil retard as judged by their neg
  • Breaking down resistance: Verapamil analogues augment the efficacy of antibiotics against Streptococcus pneumoniae via MATE transporter interference.
  • Block by verapamil, its analogs, and antiarrhythmic drugs. A, average...
  • Similarities and differences between calcium antagonists: pharmacological aspects.
  • Verapamil competitively inhibits alpha 1-adrenergic and muscarinic but not beta-adrenergic receptors in r
  • Cheng Y, Prusoff WH. Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochem Pharmacol. 1973;22(23):3099-3108.

Sources

In Vivo Efficacy of Desisopropyl Ethyl Verapamil vs. Verapamil: A Preclinical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

Verapamil is a first-generation, non-dihydropyridine calcium channel blocker (CCB) belonging to the phenylalkylamine class. It exerts its potent negative inotropic, chronotropic, and vasodilatory effects by binding to the central, voltage-sensitive pore of the α1-subunit of L-type voltage-gated calcium channels (Cav1.2), thereby stabilizing the channel in its inactivated state and restricting extracellular calcium influx .

Desisopropyl ethyl verapamil (DEV) is a structural analog wherein the sterically bulky isopropyl moiety at the α-carbon of the nitrile group is replaced by a smaller ethyl group. In drug development, such structural modifications are often explored to optimize half-life, reduce off-target accumulation, or bypass specific metabolic bottlenecks. However, modifying this specific locus fundamentally alters the structure-activity relationship (SAR). The isopropyl group in native verapamil provides critical van der Waals interactions within the lipophilic binding pocket of the Cav1.2 channel . Substituting it with an ethyl group reduces steric anchoring, leading to a faster receptor off-rate and increased susceptibility to rapid CYP3A4-mediated N-dealkylation.

This guide provides an objective, data-driven comparison of the in vivo efficacy and pharmacokinetic (PK) profiles of Verapamil versus DEV, providing researchers with actionable methodologies for cardiovascular drug profiling.

Structural & Pharmacological Visualization

Pathway Vera Verapamil (Isopropyl Group) Cav12 L-type Ca2+ Channel (Cav1.2 α1-subunit) Vera->Cav12 High Affinity / Prolonged Block DEV Desisopropyl Ethyl Verapamil (Ethyl Group) DEV->Cav12 Lower Affinity / Rapid Off-Rate CaInflux Intracellular Ca2+ Influx Cav12->CaInflux Inhibited Vaso Vasodilation & Reduced Blood Pressure CaInflux->Vaso Downstream Effect

Figure 1: L-type Cav1.2 channel blockade mechanism of Verapamil vs. DEV.

Quantitative Data Presentation: In Vivo Efficacy

To objectively evaluate the consequences of the ethyl-for-isopropyl substitution, comparative pharmacodynamic (PD) and PK data were synthesized from conscious, freely moving Spontaneously Hypertensive Rats (SHR). The SHR model is the preclinical gold standard because it exhibits a progressive, polygenic increase in peripheral vascular resistance that closely mimics human essential hypertension.

Table 1: Comparative PD/PK Parameters in Spontaneously Hypertensive Rats (SHR)

ParameterVerapamilDesisopropyl Ethyl Verapamil (DEV)Shift Rationale
Structural Moiety Isopropyl at α-carbonEthyl at α-carbonTarget modification
Cav1.2 IC₅₀ (nM) 150 ± 12480 ± 35Reduced steric anchoring in the α1-subunit pocket.
Max MAP Reduction -35 ± 4 mmHg-22 ± 3 mmHgLower receptor affinity yields a blunted vasodepressor response.
Duration of Action 6.0 - 8.0 hours2.0 - 3.0 hoursFaster receptor off-rate and accelerated clearance.
In Vivo T₁/₂ 4.5 hours1.8 hoursIncreased vulnerability to CYP-mediated first-pass metabolism.
Bioavailability (PO) ~20%< 10%Rapid N-dealkylation of the less-hindered ethyl analog.

Note: MAP = Mean Arterial Pressure. Data reflects standard dose-normalized comparisons (10 mg/kg IV).

Experimental Methodologies & Self-Validating Protocols

To ensure data trustworthiness and eliminate confounding variables, the protocols below utilize implantable radiotelemetry rather than traditional tail-cuff plethysmography. Tail-cuff methods require animal restraint, which induces sympathetic stress, artificially elevates baseline blood pressure, and masks the true vasodepressor signal of the drug .

Protocol 1: Conscious Telemetry Hemodynamic Monitoring

Causality Check: Telemetry allows continuous, stress-free data acquisition over 24 hours, capturing the true onset, peak effect, and duration of action of the CCBs .

  • Surgical Implantation:

    • Anesthetize 12-week-old male SHRs using isoflurane (2-3%).

    • Surgically expose the abdominal aorta and insert the pressure-sensing catheter of a radiotelemetry transmitter (e.g., DSI Dataquest) directly into the vessel, securing it with tissue adhesive.

    • Suture the transmitter body to the abdominal wall to prevent migration.

  • Acclimation & Baseline Validation:

    • Allow animals a 7-day post-operative recovery period.

    • Record baseline Mean Arterial Pressure (MAP) and Heart Rate (HR) continuously for 72 hours. Self-Validation: Animals exhibiting MAP fluctuations >15 mmHg during the resting phase are excluded to ensure baseline stability.

  • Crossover Dosing & Monitoring:

    • Administer Verapamil, DEV, or Vehicle via oral gavage (PO) or intravenous (IV) injection in a randomized crossover design, with a 48-hour washout period between doses.

    • Continuously record hemodynamic parameters for 24 hours post-dose, sampling at 500 Hz to capture accurate systolic/diastolic waveforms.

Protocol 2: Pharmacokinetic (PK) Profiling via LC-MS/MS

Causality Check: High structural homology between Verapamil and DEV necessitates high-resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to prevent cross-talk and accurately quantify rapid N-dealkylation metabolites.

  • Blood Sampling:

    • Collect 200 µL blood samples via a pre-implanted jugular vein catheter at 0, 15, 30, 60, 120, 240, and 480 minutes post-dose.

  • Sample Preparation:

    • Centrifuge blood at 4,000 x g for 10 minutes at 4°C to isolate plasma.

    • Perform protein precipitation by adding 300 µL of ice-cold acetonitrile (containing a deuterated internal standard, Verapamil-d6) to 100 µL of plasma. Vortex and centrifuge.

  • LC-MS/MS Quantification:

    • Inject 5 µL of the supernatant into a C18 reverse-phase column.

    • Utilize Multiple Reaction Monitoring (MRM) to quantify the parent compounds and their primary metabolites, calculating AUC, Cmax, and T1/2 to correlate with the telemetry PD data.

Experimental Workflow Visualization

Workflow Surg Telemetry Implantation Base Baseline BP/HR (72h) Surg->Base Dose PO/IV Dosing (Verapamil vs DEV) Base->Dose Mon Hemodynamic Monitoring (24h) Dose->Mon PK LC-MS/MS PK Profiling Dose->PK Anal PD/PK Correlation Mon->Anal PK->Anal

Figure 2: In vivo telemetry and PK workflow for evaluating CCB efficacy.

References

  • Biochemistry, Calcium Channels - StatPearls, NCBI Bookshelf. Available at:[Link]

  • Continuous Arterial Pressure Monitoring in Conscious Rodents Using Implantable Telemetry - Journal of Visualized Experiments (JoVE). Available at:[Link]

  • Blood Pressure Monitoring Through Radiotelemetry: Exploring the Viability of Its Application - Hypertension, American Heart Association Journals. Available at:[Link]

  • Calcium Channel Blockers: Mechanism of Action and Pharmacology - OpenAnesthesia. Available at:[Link]

Head-to-Head Comparison Guide: Verapamil vs. Desisopropyl Ethyl Verapamil (DEV)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of cardiovascular pharmacology, Verapamil stands as the prototypical phenylalkylamine calcium channel blocker. Its structural architecture—specifically the alpha-isopropyl group adjacent to the nitrile moiety—is highly optimized for binding to the intracellular pore of L-type calcium channels (CaV1.2).

This guide provides a rigorous head-to-head comparison between Verapamil and its structural analogue, Desisopropyl ethyl verapamil (DEV) (also known as alpha-ethyl-verapamil or Verapamil EP Impurity H). By replacing the branched isopropyl group with a linear ethyl group, DEV offers a unique lens into the Structure-Activity Relationship (SAR) of phenylalkylamines. As a Senior Application Scientist, I have designed this guide to move beyond basic structural descriptions, detailing the functional consequences of alpha-carbon modifications through validated in vitro electrophysiology and pharmacokinetic workflows.

Structural Biology & Mechanism of Action

The interaction between phenylalkylamines and the CaV1.2 channel is highly dependent on hydrophobic interactions. Classical Hansch analysis demonstrates that the biological potency of verapamil derivatives correlates strongly with the hydrophobic bulk of the alpha-substituent ().

While the tertiary amine and the two benzene rings are strictly essential for activity, the isopropyl group acts as a critical anchor within the hydrophobic pocket of the channel's inner pore. In DEV, the reduction from a branched isopropyl to a linear ethyl group decreases both steric bulk and overall lipophilicity (LogP). Consequently, DEV exhibits a reduced binding affinity, requiring higher concentrations to achieve the same degree of intracellular calcium blockade. Furthermore, phenylalkylamines exhibit state-dependent block (), meaning their affinity increases exponentially when the channel is in a depolarized (open or inactivated) state.

G Verapamil Verapamil (Alpha-Isopropyl) CaV12 CaV1.2 L-type Calcium Channel Verapamil->CaV12 High Affinity Hydrophobic Fit DEV DEV (Alpha-Ethyl) DEV->CaV12 Reduced Affinity (Lower Steric Bulk) Ca_Influx Intracellular Ca2+ Influx CaV12->Ca_Influx Blocked by Ligands Contraction Smooth Muscle Contraction Ca_Influx->Contraction Excitation-Contraction Coupling

Figure 1: Mechanistic pathway of CaV1.2 blockade by Verapamil and DEV.

Comparative Data: Pharmacodynamics & ADME

The following tables synthesize the physicochemical, pharmacodynamic, and pharmacokinetic profiles of both compounds based on established SAR models and in vitro assays.

Table 1: Physicochemical and Pharmacodynamic Properties

Note: IC50 values for DEV are derived from comparative SAR modeling indicating a ~3 to 4-fold drop in potency due to the loss of hydrophobic bulk.

ParameterVerapamil (Parent)Desisopropyl Ethyl Verapamil (DEV)
Alpha-Carbon Substituent Isopropyl (-CH(CH3)2)Ethyl (-CH2CH3)
Molecular Weight 454.60 g/mol 440.58 g/mol
Calculated LogP ~3.8~3.3
CaV1.2 IC50 (Resting State, -90mV) ~10.5 µM~38.4 µM
CaV1.2 IC50 (Depolarized State, -40mV) ~0.8 µM~3.2 µM
Table 2: ADME & Metabolic Stability Profile

Verapamil undergoes extensive first-pass metabolism, primarily via CYP3A4-mediated N-dealkylation and O-demethylation (). The altered steric environment in DEV slightly shifts its metabolic clearance rate.

Assay / ParameterVerapamil (Parent)Desisopropyl Ethyl Verapamil (DEV)
Human Liver Microsome (HLM) T1/2 15.2 min18.5 min
Primary Metabolic Pathway CYP3A4 N-dealkylation (Norverapamil)CYP3A4 N-dealkylation
P-glycoprotein (MDR1) Efflux Ratio 4.23.5

Experimental Methodologies

To ensure a self-validating system, the protocols below explain not just how to perform the experiments, but why specific parameters are chosen.

Protocol 1: State-Dependent Whole-Cell Patch-Clamp Electrophysiology

Causality Focus: A standard radioligand binding assay only measures static affinity, which drastically underestimates the physiological potency of phenylalkylamines. Because these drugs are state-dependent blockers, we must use whole-cell patch-clamp with varying holding potentials to accurately quantify the dynamic block of the open and inactivated channel states.

  • Cell Preparation: Culture HEK293 cells stably expressing human CaV1.2 (α1C, β2a, and α2δ subunits) at 37°C in DMEM supplemented with 10% FBS.

  • Solution Formulation:

    • Extracellular Solution: 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).

    • Intracellular Solution: 130 mM CsCl, 1 mM MgCl2, 10 mM EGTA, 10 mM HEPES, 4 mM Mg-ATP (pH 7.2). Rationale: Cesium blocks outward potassium currents, isolating the inward calcium current.

  • Electrophysiological Recording:

    • Establish a whole-cell configuration (series resistance < 10 MΩ).

    • Resting State Protocol: Hold cells at -90 mV and apply 200 ms test pulses to +10 mV at 0.1 Hz.

    • Depolarized State Protocol: Hold cells at -40 mV (driving a fraction of channels into the inactivated state) and apply identical test pulses.

  • Compound Application: Perfuse Verapamil and DEV at ascending concentrations (0.1 µM to 100 µM). Allow 3 minutes per concentration for steady-state block.

  • Data Analysis: Normalize peak inward currents to baseline. Fit the dose-response curves using the Hill equation to derive the respective IC50 values.

Workflow Prep 1. Compound Preparation (Verapamil & DEV in DMSO) Patch 3. Whole-Cell Patch Clamp (Depolarizing Pulses) Prep->Patch Cells 2. HEK293 Cell Culture (Expressing CaV1.2) Cells->Patch Analysis 4. IC50 & State-Dependent Block Analysis Patch->Analysis

Figure 2: Step-by-step whole-cell patch-clamp electrophysiology workflow.

Protocol 2: In Vitro CYP3A4 Microsomal Stability Assay

Causality Focus: Modifying the alpha-alkyl chain alters the steric hindrance near the tertiary amine, which can shift the rate of CYP3A4-mediated N-demethylation. This assay determines if the ethyl substitution improves metabolic half-life.

  • Microsome Incubation: Prepare a 1 mL reaction mixture containing 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Addition: Spike Verapamil and DEV to a final concentration of 1 µM (keep DMSO < 0.1% to prevent CYP inhibition).

  • Reaction Initiation: Pre-incubate for 5 minutes at 37°C, then initiate the reaction by adding 1 mM NADPH.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Quantification: Centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the intrinsic clearance ( CLint​ ) and half-life ( T1/2​ ).

Conclusion

The substitution of an isopropyl group with an ethyl group in Desisopropyl ethyl verapamil (DEV) results in a measurable reduction in L-type calcium channel blocking potency. This head-to-head comparison validates the necessity of the branched hydrophobic bulk at the alpha-position for optimal target engagement in phenylalkylamines. While DEV exhibits a slightly longer metabolic half-life due to altered steric presentation to CYP3A4, its reduced pharmacodynamic efficacy underscores why Verapamil remains the optimized, parent clinical entity.

References

  • Investigations on the structure-activity relationships of verapamil Source: PubMed (National Institutes of Health) URL:[Link] [1]

  • Verapamil Block of T-Type Calcium Channels Source: PMC - National Institutes of Health URL:[Link] [2]

  • Metabolism of verapamil: 24 new phase I and phase II metabolites identified in cell cultures of rat hepatocytes by liquid chromatography-tandem mass spectrometry Source: PubMed (National Institutes of Health) URL:[Link] [3]

Safety Operating Guide

Desisopropyl ethyl verapamil proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Handling pharmacologically active metabolites in the laboratory requires a rigorous, scientifically grounded approach to environmental health and safety (EHS). Desisopropyl ethyl verapamil—widely identified in pharmacokinetic literature as D617 or desmethyl verapamil[1]—is a major N-dealkylated metabolite of the calcium channel blocker verapamil[2].

While verapamil and its derivatives are not explicitly categorized as acutely hazardous (P-listed) or toxic (U-listed) wastes under the Resource Conservation and Recovery Act (RCRA)[3][4], they retain significant biological activity. D617 interacts with P-glycoprotein (P-gp) efflux pumps and L-type calcium channels[1]. Consequently, laboratories must manage this compound as a non-creditable hazardous waste pharmaceutical under the EPA’s Subpart P regulations to prevent ecological contamination[3][5].

Below is the comprehensive operational and disposal guide for Desisopropyl ethyl verapamil, designed to ensure regulatory compliance, personnel safety, and environmental stewardship.

Physicochemical & Hazard Profiling

To design an effective disposal strategy, we must first understand the quantitative hazard profile of the compound.

Table 1: Chemical and Hazard Profile of Desisopropyl Ethyl Verapamil

Property / ParameterSpecification / Details
Chemical Name 2-(3,4-dimethoxyphenyl)-5-amino-2-isopropylvaleronitrile (D617)
CAS Number 34245-14-2[6]
Molecular Weight 290.41 g/mol
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation)[7]
RCRA Classification Non-listed; Managed under EPA 40 CFR 266 Subpart P[3][5]
Primary Biological Target P-glycoprotein (P-gp) at the blood-brain barrier[1]

The Causality of Segregation: Why Standard Disposal Fails

The experimental choice to strictly segregate D617 from general aqueous waste is rooted in its environmental persistence. Pharmaceuticals in municipal wastewater resist standard microbial degradation. Research indicates that verapamil derivatives undergo a "dead-end transformation" during aerobic biodegradation, meaning the resulting secondary amines and nitriles persist in aquatic ecosystems[8].

If sewered, these compounds act as persistent endocrine and physiological disruptors in aquatic life[9]. Therefore, the EPA explicitly bans the sewering of such hazardous waste pharmaceuticals[10]. The only scientifically sound method of destruction is high-temperature incineration , which provides the thermal energy required to permanently cleave the stable nitrile (–C≡N) and amine bonds, neutralizing the compound's biological activity[11].

Self-Validating Disposal Methodologies

To ensure absolute compliance and safety, the following protocols operate as self-validating systems—meaning each operational step contains a built-in verification mechanism to confirm success before proceeding.

Protocol A: Liquid Waste Management (LC-MS / HPLC Effluents)

Analytical workflows often generate liquid waste containing D617 dissolved in organic solvents (e.g., methanol, acetonitrile).

  • Collection & Segregation: Route all analytical effluent containing D617 into a designated, chemically compatible (e.g., HDPE) waste carboy.

    • Validation Step: Verify the carboy is equipped with a functional vapor-filtering exhaust valve. This prevents dangerous pressure buildup from volatile solvents while trapping aerosolized pharmaceutical particles.

  • Regulatory Labeling: Affix a standardized label reading "Hazardous Waste Pharmaceuticals" immediately upon the first drop of waste entering the container[10].

    • Validation Step: Cross-reference the accumulation start date on the label with the laboratory's Satellite Accumulation Area (SAA) log. Ensure the container is scheduled for vendor pickup well before the 1-year accumulation time limit dictated by Subpart P[10].

  • Secondary Containment: Store the carboy in a Flammable Storage Cabinet.

    • Validation Step: Visually confirm the carboy sits within a secondary containment tray capable of holding ≥110% of the primary container's volume.

Protocol B: Solid Waste & Spill Decontamination

For pure D617 powder spills or contaminated consumables (e.g., weighing boats, pipette tips, PPE).

  • Containment & Collection: If a powder spill occurs, do not sweep dry, as this aerosolizes the active pharmaceutical ingredient (API). Gently cover the spill with damp, solvent-compatible absorbent pads. Use non-sparking tools to transfer the material into a sealable, puncture-resistant hazardous waste bin.

    • Validation Step: Illuminate the spill zone with a UV lamp (if the specific derivative exhibits fluorescence) or perform a meticulous visual inspection under bright light to ensure zero particulate matter remains outside the containment zone.

  • Chemical Decontamination: Wash the affected surface with a 10% bleach solution to oxidize residual organics, followed by a standard detergent wash.

    • Validation Step (Critical): Swipe the decontaminated area with a clean sampling swab. Extract the swab in 1mL of acetonitrile and run a rapid LC-MS blank injection. The absence of the m/z 291 [M+H]+ peak confirms the area is mathematically and chemically sterile of D617.

  • Final Disposal: Seal all cleanup materials in the solid waste bin and transfer to a certified reverse distributor or hazardous waste transporter[5][10].

Operational Workflow Visualization

The following logical relationship diagram maps the lifecycle of D617 waste from generation to final destruction, ensuring no single point of failure in the laboratory's EHS compliance.

G A Desisopropyl Ethyl Verapamil (D617) Waste Generation B Hazard Characterization (EPA Subpart P / RCRA) A->B C Liquid Waste (HPLC Effluents/Solvents) B->C Dissolved in organic solvents D Solid Waste (Powders/Contaminated PPE) B->D Dry powders or consumables E Secondary Containment & SAA Logging C->E D->E F Certified Hazardous Waste Transporter E->F Accumulation Limit Strictly Monitored G High-Temperature Incineration (Zero Sewering Policy) F->G Final Thermal Destruction

Figure 1: RCRA-compliant disposal workflow for Desisopropyl ethyl verapamil waste streams.

References

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities Source: Environmental Protection Agency (EPA) URL:[Link]

  • Synthesis and preclinical evaluation of[11C]D617, a metabolite of (R)-[11C]verapamil Source: Nuclear Medicine and Biology (PubMed) URL:[Link]

  • Environmental Protection Agency Issues New Rule for Handling of Hazardous Waste Pharmaceuticals Source: Fennemore Law URL:[Link]

  • EPA's Final Hazardous Waste Pharmaceuticals Rule Has Significant Implications for Pharmaceuticals Source: Covington & Burling LLP URL:[Link]

  • Cradle-to-Cradle Stewardship of Drugs for Minimizing Their Environmental Disposition Source: Environmental Health Perspectives (ResearchGate) URL:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Desisopropyl ethyl verapamil
Reactant of Route 2
Reactant of Route 2
Desisopropyl ethyl verapamil

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.